molecular formula C11H9NO B1605559 1-phenyl-1H-pyrrole-2-carbaldehyde CAS No. 30186-39-1

1-phenyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1605559
CAS No.: 30186-39-1
M. Wt: 171.19 g/mol
InChI Key: LXEQKKWJDGVPRW-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQKKWJDGVPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359052
Record name 1-phenyl-1H-pyrrole-2-carbaldehyde
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Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-39-1
Record name 1-Phenyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30186-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-1H-pyrrole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-phenyl-1H-pyrrole-2-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-phenyl-1H-pyrrole-2-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that stands as a critical structural motif and versatile intermediate in the fields of organic synthesis and medicinal chemistry. Its architecture, featuring a pyrrole ring N-substituted with a phenyl group and functionalized with a reactive carbaldehyde at the C2 position, makes it a valuable precursor for a diverse array of more complex molecules. The pyrrole scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its primary synthetic routes, explore its detailed spectral and physicochemical characteristics, analyze its chemical reactivity, and discuss its applications as a foundational building block in the synthesis of pharmacologically relevant compounds. The causality behind experimental choices and the strategic utility of this compound will be emphasized throughout.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic and heteroaromatic rings, such as 1-phenylpyrrole.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key is the in-situ formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[6][7] The N-phenyl group on the pyrrole ring activates it towards electrophilic attack, directing the substitution primarily to the C2 position due to the stability of the resulting cationic intermediate.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. Extreme caution is required when handling phosphorus oxychloride.

Reagents and Equipment:

  • 1-Phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium acetate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF in anhydrous DCE.

  • Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. Add POCl₃ dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic.[4]

  • Pyrrole Addition: After the addition of POCl₃ is complete, add a solution of 1-phenylpyrrole in anhydrous DCE dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a saturated aqueous solution of sodium acetate. This step is highly exothermic and releases gases; perform with vigorous stirring and adequate ventilation.[4]

  • Work-up and Extraction: Continue stirring for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Safety Considerations: Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water.[4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The quenching step is particularly hazardous due to its exothermic nature.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical and spectroscopic methods.

PropertyValueReference(s)
Molecular Formula C₁₁H₉NO[8]
Molecular Weight 171.20 g/mol
CAS Number 30186-39-1[8]
Appearance Solid
IUPAC Name This compound[8]
InChI Key LXEQKKWJDGVPRW-UHFFFAOYSA-N
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The phenyl and aldehyde substituents significantly influence the electronic environment of the pyrrole ring protons.

¹H NMR (CDCl₃) δ (ppm) Multiplicity Assignment
Aldehyde-H~9.56Singlet (s)H atom of the -CHO group
Phenyl-H~7.33-7.48Multiplet (m)5H of the N-phenyl ring
Pyrrole-H5~7.16Doublet of d (dd)H atom at C5 of the pyrrole ring
Pyrrole-H3~7.07Triplet (t)H atom at C3 of the pyrrole ring
Pyrrole-H4~6.40Doublet of d (dd)H atom at C4 of the pyrrole ring

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR (CDCl₃) δ (ppm) Assignment
Aldehyde C=O~179.2Carbonyl carbon of the -CHO group
Phenyl C (ipso)~138.9Phenyl carbon attached to pyrrole N
Pyrrole C2~132.7Pyrrole carbon attached to the -CHO group
Pyrrole C5~131.2Pyrrole carbon C5
Phenyl CH~129.3Phenyl carbons (ortho, meta, para)
Phenyl CH~128.4Phenyl carbons (ortho, meta, para)
Phenyl CH~126.2Phenyl carbons (ortho, meta, para)
Pyrrole C3~122.1Pyrrole carbon C3
Pyrrole C4~111.0Pyrrole carbon C4

Note: Data is based on reported values for 1-(Phenyl-1H-Pyrrole-2-carbaldehyde).[9] Chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Vibrational Mode Wavenumber (cm⁻¹) Significance
C=O Stretch (Aldehyde) ~1660-1680Strong, sharp peak characteristic of an aldehyde.
C=C Stretch (Aromatic) ~1450-1600Multiple bands for pyrrole and phenyl rings.
C-N Stretch ~1300-1350Stretching vibration of the pyrrole ring C-N.
C-H Stretch (Aromatic/Aldehydic) ~2720-2820, ~3000-3100Aldehydic C-H and aromatic C-H stretches.

Note: Wavenumbers are approximate, based on typical values for pyrrole-2-carbaldehydes.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Parameter Value (m/z) Significance
Molecular Ion [M]⁺ ~171.07Corresponds to the molecular weight (C₁₁H₉NO).
Major Fragments [M-1]⁺, [M-29]⁺Loss of H radical, loss of CHO group.

Note: Fragmentation is predicted based on the structure and data for related compounds.[8][12]

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is the primary center of reactivity, serving as an electrophilic handle for a multitude of synthetic transformations.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes, offering a direct route to N-substituted 2-vinylpyrroles from this compound.[13] The choice of the phosphorus ylide (Wittig reagent) is critical as it dictates the stereochemical outcome of the resulting alkene.[14]

  • Non-stabilized Ylides (e.g., from methyltriphenylphosphonium bromide) typically react rapidly to form a cis-oxaphosphetane intermediate, leading predominantly to the (Z)-alkene.[13][14]

  • Stabilized Ylides (e.g., containing an ester or ketone group) are less reactive, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which yields the (E)-alkene as the major product.[13][15]

Caption: General workflow for the Wittig olefination of this compound.

Condensation Reactions for Heterocycle Elaboration

The aldehyde readily undergoes condensation with various nucleophiles, providing a straightforward pathway to more complex, pharmacologically relevant scaffolds.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are valuable intermediates and have shown biological activity themselves.[16]

  • Hydrazone Synthesis: Condensation with hydrazines produces hydrazones, which can be further modified or used as ligands.[16]

  • Benzimidazole Synthesis: A notable example is the reaction with o-phenylenediamine, which, after initial condensation, undergoes intramolecular cyclization and aromatization to form 2-(1-phenyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, a fused heterocyclic system of significant interest in drug discovery.[17]

Applications in Research and Drug Development

This compound is not merely a chemical curiosity but a key building block in the synthesis of functional molecules. The inherent biological relevance of the pyrrole nucleus makes its derivatives prime candidates for screening in drug discovery programs.[2]

Derivatives synthesized from this aldehyde have been investigated for a range of therapeutic applications:

  • Antioxidant and Neuroprotective Agents: Pyrrole derivatives have been shown to possess antioxidant properties and protect against neurotoxicity in cellular models of Parkinson's disease.[1]

  • Anticancer Agents: The pyrrole scaffold is present in numerous compounds designed as inhibitors of protein kinases and other targets involved in cancer progression.[3]

  • Antimicrobial and Anthelmintic Agents: Schiff bases and other derivatives of pyrrole-2-carbaldehydes have demonstrated antibacterial, antifungal, and anthelmintic activities.[16]

  • Enzyme Inhibition: The pyrrole carbaldehyde pharmacophore has been identified as a template for designing inhibitors of enzymes like enoyl-ACP reductase, a key target in Mycobacterium tuberculosis.[18]

Caption: Synthetic pathways from the core scaffold to diverse therapeutic applications.

Conclusion

This compound is a high-value chemical entity whose utility extends far beyond its basic structure. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde functional group, provides a robust platform for synthetic exploration. As demonstrated by its extensive use in the creation of novel compounds with significant biological potential, this molecule serves as a testament to the power of heterocyclic building blocks in modern medicinal chemistry and materials science. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.

References

An In-depth Technical Guide to the Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the synthetic pathways leading to 1-phenyl-1H-pyrrole-2-carbaldehyde, a pivotal heterocyclic building block. As a compound of significant interest in medicinal chemistry and materials science, its efficient synthesis is a subject of considerable importance for researchers and drug development professionals.[1][2] Pyrrole-containing analogues are a potent source of biologically active compounds, with applications ranging from anticancer to antibacterial agents.[2][3] This document moves beyond simple procedural outlines to delve into the mechanistic underpinnings and causal logic behind preferred synthetic routes, offering field-proven insights to guide experimental design and execution.

Part 1: Foundational Synthesis of the N-Phenylpyrrole Core

The journey to this compound begins with the robust construction of its precursor, 1-phenyl-1H-pyrrole. While several N-arylation methods exist, the Paal-Knorr synthesis remains a cornerstone technique due to its reliability and straightforward execution.[4][5][6]

The Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis facilitates the creation of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[4][6][7] The reaction is typically catalyzed by a protic or Lewis acid.[5]

The mechanism proceeds through a series of well-defined steps. Initially, the amine nucleophilically attacks one of the protonated carbonyl groups to form a hemiaminal intermediate. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes acid-catalyzed dehydration, eliminating two molecules of water to yield the aromatic pyrrole ring.[5] The ring-closing step is generally considered the rate-determining step of the reaction.[8]

Paal_Knorr_Synthesis Paal-Knorr Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product R1 1,4-Diketone I1 Hemiaminal Formation (Nucleophilic Attack) R1->I1 + H+ R2 Aniline (Primary Amine) R2->I1 I2 Cyclization (Rate-Determining Step) I1->I2 Intramolecular Attack I3 Dihydroxytetrahydropyrrole Intermediate I2->I3 I4 Dehydration (Aromatization) I3->I4 - 2H₂O P1 1-Phenyl-1H-pyrrole I4->P1

Caption: Logical workflow of the Paal-Knorr synthesis for N-phenylpyrrole.

Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-1H-pyrrole

This protocol provides a microscale procedure for synthesizing the N-phenylpyrrole precursor.[6][8]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain purified 2,5-dimethyl-1-phenylpyrrole. For the synthesis of the unsubstituted 1-phenylpyrrole, 2,5-dimethoxytetrahydrofuran is a common starting material in place of hexane-2,5-dione.[9]

Part 2: The Vilsmeier-Haack Reaction: The Principal Pathway to Formylation

The most direct and widely employed method for introducing a formyl group onto the N-phenylpyrrole ring is the Vilsmeier-Haack reaction.[10] This reaction is exceptionally effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12][13]

Principle and Mechanism

The Vilsmeier-Haack reaction consists of three primary stages: the formation of the electrophilic Vilsmeier reagent, the nucleophilic attack by the pyrrole ring, and the final hydrolysis to the aldehyde.[14][15]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This produces a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][16]

  • Electrophilic Aromatic Substitution: The electron-rich N-phenylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating effect of the nitrogen atom, this attack occurs preferentially at the C2 position of the pyrrole ring.[11]

  • Hydrolysis: The resulting iminium salt intermediate is unstable and is readily hydrolyzed during aqueous workup to yield the final this compound.[16]

Vilsmeier_Haack_Reaction Vilsmeier-Haack Formylation Mechanism cluster_stage1 Stage 1: Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution cluster_stage3 Stage 3: Hydrolysis DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Electrophilic Chloroiminium Ion) DMF->VilsmeierReagent Reacts with POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VilsmeierReagent Pyrrole 1-Phenyl-1H-pyrrole (Nucleophile) IminiumSalt Iminium Salt Intermediate VilsmeierReagent->IminiumSalt Pyrrole->IminiumSalt Attacks C2 position Workup Aqueous Workup (H₂O) Product This compound IminiumSalt->Product Hydrolyzes Workup->Product

Caption: The three-stage mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrrole

This protocol is adapted from a general procedure for the formylation of pyrrole and is highly applicable to N-phenylpyrrole.[17]

Materials:

  • N,N-Dimethylformamide (DMF) (1.1 moles)

  • Phosphorus oxychloride (POCl₃) (1.1 moles)

  • 1-Phenyl-1H-pyrrole (1.0 mole)

  • Ethylene dichloride (solvent)

  • Sodium acetate trihydrate (5.5 moles)

  • Ether

  • Saturated aqueous sodium carbonate solution

Procedure:

  • Reagent Preparation: In a three-necked flask fitted with a stirrer and dropping funnel, place DMF (1.1 moles). Cool the flask in an ice bath to maintain an internal temperature of 10–20°C.

  • Slowly add POCl₃ (1.1 moles) over 15 minutes. An exothermic reaction forms the Vilsmeier complex.

  • Remove the ice bath and stir for an additional 15 minutes.

  • Pyrrole Addition: Re-cool the flask in the ice bath and add ethylene dichloride (250 mL). Once the temperature is below 5°C, add a solution of 1-phenyl-1H-pyrrole (1.0 mole) in ethylene dichloride (250 mL) over 1 hour.

  • Reaction: Replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Workup and Hydrolysis: Cool the mixture to 25–30°C. Cautiously add a solution of sodium acetate trihydrate (5.5 moles) in water (~1 L).

  • Reflux the mixture again for 15 minutes with vigorous stirring to ensure complete hydrolysis of the intermediate.

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the ethylene dichloride layer. Extract the aqueous phase three times with ether.

  • Combine the organic extracts and wash carefully with saturated sodium carbonate solution.

  • Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and purify the remaining product by vacuum distillation.

Quantitative Data and Product Characterization

The Vilsmeier-Haack formylation of pyrroles is known for its high efficiency.

ParameterValue/ObservationReference
Typical Yield 80-95% (for unsubstituted pyrrole)[17]
Product Form Solid
Molecular Weight 171.20 g/mol
¹H NMR (CDCl₃) Signals expected for phenyl protons, pyrrole ring protons, and a distinct aldehyde proton signal (>9.0 ppm).[18][19]
¹³C NMR Resonances for 11 carbons, including the carbonyl carbon of the aldehyde group (~180 ppm).[20]

Part 3: Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is dominant, alternative methods offer different advantages, particularly concerning environmental and safety considerations.

Oxidative Annulation and C-H to C=O Oxidation

A novel de novo synthesis has been developed that constructs the pyrrole-2-carbaldehyde skeleton from simpler starting materials.[21][22] This method involves an iodine/copper-mediated oxidative annulation and a direct C(sp³)–H to C=O oxidation.[21]

Principle: The reaction proceeds by combining aryl methyl ketones, arylamines (e.g., aniline), and acetoacetate esters in the presence of a copper catalyst, iodine, and molecular oxygen.[21] Mechanistic studies suggest the aldehyde oxygen atom originates from O₂.[22] This approach avoids the use of hazardous reagents like POCl₃ and represents a greener synthetic route.[21]

The proposed mechanism is a complex cascade involving sequential iodination, Kornblum oxidation, condensation, cyclization, and a final oxidative aromatization step to yield the polysubstituted pyrrole-2-carbaldehyde.[21]

Oxidative_Annulation_Workflow Oxidative Annulation Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ketone Aryl Methyl Ketone Conditions CuCl₂ / I₂ / O₂ DMSO, 100°C Ketone->Conditions Amine Aniline Amine->Conditions Ester Acetoacetate Ester Ester->Conditions Cascade Mechanistic Cascade (Iodination, Oxidation, Condensation, Cyclization, Aromatization) Conditions->Cascade Product Substituted This compound Cascade->Product

Caption: High-level workflow for the oxidative annulation synthesis route.

Part 4: Comparative Analysis and Field Insights

The choice of synthetic pathway is dictated by factors including scale, safety, available precursors, and desired substitution patterns.

FeatureVilsmeier-Haack ReactionOxidative Annulation
Starting Material Pre-formed 1-Phenyl-1H-pyrroleAryl methyl ketone, aniline, acetoacetate ester
Key Reagents POCl₃, DMFCuCl₂, I₂, O₂
Reaction Type Electrophilic FormylationMulti-component Oxidative Annulation
Advantages High yield, reliable, well-established, direct formylationDe novo synthesis, builds complexity, avoids POCl₃, greener
Disadvantages Requires hazardous POCl₃, moisture-sensitiveMulti-component reaction can be complex, may yield substituted products
Best For Direct, high-yield formylation of an existing N-phenylpyrrole core on a lab or industrial scale.Building substituted pyrrole-2-carbaldehydes from basic precursors in a single pot.

Expert Commentary: For the direct and efficient synthesis of the title compound, this compound, from its immediate precursor, the Vilsmeier-Haack reaction remains the gold standard. Its high yields and predictability make it the most trustworthy protocol for routine production. The oxidative annulation method, while elegant, is better suited for library synthesis or when aiming for specific substitution patterns on the pyrrole ring that are not easily accessible otherwise. The operational simplicity of the Vilsmeier-Haack reaction, despite the hazardous nature of POCl₃, often makes it the more practical choice in a controlled laboratory setting.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack formylation of N-phenylpyrrole, a precursor readily synthesized via the Paal-Knorr reaction. This pathway is robust, high-yielding, and mechanistically well-understood. While innovative methods like oxidative annulation provide valuable alternatives for building molecular diversity, the Vilsmeier-Haack reaction's efficiency and reliability cement its status as the principal method for preparing this key intermediate. A thorough understanding of these pathways empowers researchers to make informed decisions, optimizing for yield, purity, and safety in the synthesis of this versatile molecule crucial for advancing drug discovery and materials science.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-phenyl-1H-pyrrole-2-carbaldehyde (C₁₁H₉NO), a heterocyclic aldehyde of significant interest in synthetic chemistry. As a key building block, its unambiguous structural confirmation is paramount for researchers in medicinal chemistry and materials science. This document synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a holistic and validated characterization of the molecule.

Molecular Structure and Spectroscopic Rationale

This compound consists of a pyrrole ring N-substituted with a phenyl group and a formyl group at the C2 position. This specific arrangement of aromatic and electron-withdrawing groups creates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for verifying the compound's identity and purity after synthesis.

The numbering convention used for NMR assignments is presented in the molecular diagram below.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its structure.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-quality NMR spectra.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.

  • ¹H NMR Acquisition: Set acquisition parameters, including a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Use a broader spectral width (~200 ppm) and a greater number of scans due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the three pyrrole ring protons, and the five phenyl ring protons. The electron-withdrawing nature of the aldehyde group and the anisotropic effects of the aromatic rings significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment Causality and Insights
~9.60 Singlet (s) H-CHO The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and resides in a characteristic downfield region.
~7.50-7.40 Multiplet (m) Phenyl H (ortho, meta, para) Protons on the N-phenyl group appear as a complex multiplet. The ortho protons are typically the most downfield due to their proximity to the pyrrole ring.
~7.10 Doublet of doublets (dd) H5 (pyrrole) This proton is coupled to H4 and H3, resulting in a doublet of doublets. It is downfield due to its proximity to the electronegative nitrogen.
~7.00 Doublet of doublets (dd) H3 (pyrrole) Coupled to H4 and H5, this proton is adjacent to the electron-withdrawing aldehyde group, causing a downfield shift.

| ~6.30 | Triplet (t) or dd | H4 (pyrrole) | This proton is coupled to both H3 and H5, typically appearing as a triplet or a doublet of doublets. It is the most upfield of the pyrrole protons. |

Note: The predicted values are based on analysis of related structures such as pyrrole-2-carboxaldehyde and 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde.[2][3]

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all 11 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality and Insights
~180.0 C=O (aldehyde) The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.
~140.0 C1' (phenyl) The ipso-carbon of the phenyl ring, directly attached to the nitrogen.
~132.0 C2 (pyrrole) The carbon bearing the aldehyde group is significantly downfield.
~130.0 - 125.0 Phenyl Carbons The remaining five carbons of the phenyl ring appear in the typical aromatic region.
~125.5 C5 (pyrrole) Alpha-carbon to the nitrogen.
~122.0 C3 (pyrrole) Beta-carbon to the nitrogen, adjacent to the formyl-substituted carbon.

| ~110.0 | C4 (pyrrole) | The most upfield of the pyrrole ring carbons. |

Note: Predicted values are based on established substituent effects in pyrrole systems.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[4] The spectrum of this compound is dominated by the strong absorption of the carbonyl group.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or low-melting solid, a spectrum can be acquired from a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3100-3000 Medium Aromatic C-H Stretch (Phenyl & Pyrrole)
~2850, ~2750 Weak Aldehydic C-H Stretch (Fermi doublet)
~1670-1660 Strong, Sharp C=O Stretch (Conjugated Aldehyde)
~1600, ~1490 Medium-Weak C=C Stretch (Aromatic Rings)
~1300-1000 Medium C-N and C-C Stretching

| ~750, ~690 | Strong | C-H Out-of-plane Bending (Monosubstituted Phenyl) |

Interpretation: The most diagnostic peak is the strong C=O stretch around 1665 cm⁻¹. Its position, slightly lower than a typical aliphatic aldehyde (~1725 cm⁻¹), indicates conjugation with the aromatic pyrrole ring. The presence of weak bands for the aldehydic C-H stretch and the strong bands in the fingerprint region corresponding to a monosubstituted benzene ring further corroborate the structure.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its elemental composition.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragment ions.

  • Analysis: Analyze the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Data Interpretation: The molecular formula C₁₁H₉NO corresponds to a molecular weight of 171.19 g/mol .[6] The high-resolution mass spectrum should show a molecular ion (M⁺˙) peak at m/z ≈ 171.0684.

Table 4: Major Ions in the EI Mass Spectrum

m/z Proposed Fragment
171 [M]⁺˙ (Molecular Ion)
170 [M-H]⁺
142 [M-CHO]⁺
115 [M-CHO-HCN]⁺ or [C₉H₇]⁺

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The fragmentation is initiated by the loss of a hydrogen atom (to m/z 170) or the formyl radical (CHO, 29 amu) to yield a stable ion at m/z 142. Subsequent fragmentation of the pyrrole ring or loss of the phenyl group leads to the other observed ions.

fragmentation M [C₁₁H₉NO]⁺˙ m/z = 171 M_minus_H [C₁₁H₈NO]⁺ m/z = 170 M->M_minus_H - H˙ M_minus_CHO [C₁₀H₈N]⁺ m/z = 142 M->M_minus_CHO - CHO˙ Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CHO->Phenyl - C₄H₃N

Caption: Plausible EI-MS fragmentation pathway for this compound.

Conclusion

The collective spectroscopic evidence provides an unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated aldehyde, and mass spectrometry validates the molecular weight and elemental composition. This comprehensive dataset serves as a reliable reference for researchers utilizing this compound in further scientific endeavors.

References

An In-Depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, the pyrrole scaffold is a privileged structure, appearing in critical biological molecules like heme, chlorophyll, and vitamin B12.[1] The introduction of functional groups to the pyrrole ring, such as a carbaldehyde, creates versatile synthetic intermediates. This guide focuses on 1-phenyl-1H-pyrrole-2-carbaldehyde, a key building block whose unique electronic and structural features make it a valuable precursor in medicinal chemistry and materials science. We will provide an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Nomenclature and Physicochemical Properties

Correctly identifying a chemical compound is fundamental to scientific communication. This section details the formal naming conventions and key physical and chemical data for this compound.

IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-phenylpyrrole-2-carbaldehyde .[2]

Commonly used synonyms in literature and chemical catalogs include:

  • This compound[2]

  • 1-Phenylpyrrole-2-carboxaldehyde

  • N-Phenylpyrrole-2-aldehyde

  • 2-Formyl-1-phenylpyrrole

Chemical Identifiers
IdentifierValueSource
CAS Number 30186-39-1PubChem[2]
Molecular Formula C₁₁H₉NOPubChem[2]
Molecular Weight 171.19 g/mol PubChem[2]
InChI Key LXEQKKWJDGVPRW-UHFFFAOYSA-NPubChem[2]
SMILES O=Cc1cccn1-c2ccccc2Sigma-Aldrich[3]
Physicochemical Properties
PropertyValueNotes
Physical Form SolidSigma-Aldrich[3]
Appearance Light yellow to light brown crystalline powderPipzine Chemicals[4]
Melting Point 40-44 °CPipzine Chemicals[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.Pipzine Chemicals[4]

Part 2: Synthesis and Mechanistic Insights

The preparation of this compound is most commonly achieved through the formylation of 1-phenylpyrrole. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency and reliability.

The Vilsmeier-Haack Reaction: A Proven Protocol

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The process involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. This reagent is then attacked by the electron-rich pyrrole ring.

Causality Behind Experimental Choices:
  • Substrate: 1-Phenylpyrrole is used as the starting material. The phenyl group at the nitrogen atom influences the electronic properties of the pyrrole ring, directing the formylation primarily to the C2 position.

  • Reagents: DMF serves as the source of the formyl group, while POCl₃ activates it to form the highly electrophilic chloroiminium ion (Vilsmeier reagent).

  • Solvent: An inert solvent like ethylene dichloride is typically used to facilitate the reaction while not participating in it.[5]

  • Hydrolysis: The reaction is quenched with an aqueous solution (often containing a base like sodium acetate) to hydrolyze the iminium intermediate to the final aldehyde product.[5]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from the well-established procedure for the formylation of pyrrole.[4][5]

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and dropping funnel, cool N,N-dimethylformamide (DMF, 1.1 eq.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) while maintaining the internal temperature between 10–20°C.

  • Reaction Initiation: Remove the ice bath and stir the mixture for 15 minutes. Then, re-cool the flask and add an appropriate solvent such as ethylene dichloride.

  • Substrate Addition: Once the temperature is below 5°C, add a solution of 1-phenylpyrrole (1.0 eq.) in ethylene dichloride dropwise over 1 hour.

  • Reaction Completion: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Hydrolysis & Workup: Cool the mixture and cautiously add a solution of sodium acetate trihydrate in water. Reflux again for 15 minutes with vigorous stirring.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with a suitable solvent (e.g., ether).

  • Purification: Combine the organic extracts, wash with a saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Start 1-Phenylpyrrole Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis Workup Aqueous Workup & Extraction Product->Workup Purify Distillation or Recrystallization Workup->Purify G Aldehyde 1-Phenyl-1H-pyrrole- 2-carbaldehyde Product Schiff Base Product Aldehyde->Product Condensation Amine Primary Amine (R-NH2) Amine->Product Solvent Solvent (e.g., EtOH) + Acid Catalyst Solvent->Product

References

Biological activity of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Phenyl-1H-Pyrrole-2-Carbaldehyde Derivatives

Authored by a Senior Application Scientist

Foreword: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] From the cholesterol-lowering blockbuster Atorvastatin to the multi-kinase inhibitor Sunitinib used in cancer therapy, the pyrrole motif is integral to numerous FDA-approved drugs.[4] This guide focuses on a specific, promising subclass: this compound derivatives. The strategic placement of a phenyl group at the N1 position and a reactive carbaldehyde at C2 creates a versatile template for synthesizing diverse compound libraries with a wide spectrum of biological activities. This document provides an in-depth exploration of these activities, the underlying mechanisms, and the experimental methodologies used for their evaluation.

The Chemical Core and Synthetic Strategy

The this compound core is a valuable synthetic intermediate. The aldehyde group serves as a handle for further chemical modifications, such as the formation of Schiff bases, chalcones, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6][7]

A common and efficient method for the synthesis of the core structure involves the oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters.[8] This approach, often mediated by iodine and a copper catalyst in the presence of oxygen, provides a greener alternative to methods that use hazardous oxidants.[8] The Vilsmeier-Haack reaction is another established method for formylating the pyrrole ring to produce the carbaldehyde derivative.[9]

Workflow: General Synthesis of Pyrrole-2-Carbaldehyde Derivatives

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target compounds, starting from common precursors.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening A Aryl Methyl Ketone + Arylamine + Acetoacetate Ester B Oxidative Annulation (CuCl2, I2, O2) A->B Reactants C 1-Phenyl-1H-pyrrole -2-carbaldehyde Core B->C Yields Core Structure D Condensation Reaction (e.g., Claisen-Schmidt) C->D F Target Derivatives (Chalcones, Schiff Bases, etc.) D->F Final Products E Diverse Precursors (e.g., Substituted Acetophenones, Hydrazides) E->D G In Vitro & In Vivo Assays F->G Test Compounds G Derivative Pyrrole Derivative Mito Mitochondria Derivative->Mito Induces Stress CytoC Cytochrome C Release Mito->CytoC Apoptosome Apoptosome (Caspase-9 Activation) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes G Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid Membrane->AA Stimulus COX COX-1 / COX-2 PGs Prostaglandins AA->PGs Conversion Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediate Derivative Pyrrole Derivative (Inhibitor) Derivative->COX Inhibits

References

An In-depth Technical Guide to the Synthesis, Characterization, and Crystallographic Analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous motif in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a phenyl group at the 1-position and a carbaldehyde at the 2-position of the pyrrole ring creates a versatile platform for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed protocol for the crystallographic analysis of this key synthetic intermediate. While a definitive crystal structure for this compound is not currently available in public databases, this guide offers the necessary protocols to achieve this, empowering researchers to contribute this valuable data to the scientific community.

I. Synthesis of this compound: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction. This powerful formylation method is widely used for electron-rich aromatic and heterocyclic compounds.[1][2] The causality behind this choice lies in the high reactivity of the pyrrole ring towards electrophilic substitution and the efficiency of the Vilsmeier reagent as a formylating agent.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 1-phenyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent (chloroiminium salt).

  • Formylation Reaction: Dissolve 1-phenyl-1H-pyrrole in anhydrous dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by the addition of a cold aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the desired aldehyde. Vigorously stir the mixture for 1 hour. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Reaction Reaction Mixture Vilsmeier->Reaction Pyrrole 1-phenyl-1H-pyrrole Pyrrole->Reaction Quench Quenching (aq. NaOAc) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

II. Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the compound.

¹H NMR (Proton NMR) Data:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)9.56s
Phenyl7.48 - 7.33m
Pyrrole H57.16dd
Pyrrole H37.07t
Pyrrole H46.40dd

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3] The multiplicity is denoted as s (singlet), t (triplet), dd (doublet of doublets), and m (multiplet).

¹³C NMR (Carbon-13 NMR) Data:

Carbon AssignmentChemical Shift (δ, ppm)
Aldehyde (C=O)179.18
Phenyl (ipso-C)138.91
Pyrrole C2132.72
Pyrrole C5131.19
Phenyl129.25, 128.39, 126.22
Pyrrole C3122.14
Pyrrole C4111.01

Note: Data obtained from a supporting information document of a Royal Society of Chemistry publication.[3]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of solid this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, uniform powder is achieved.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Obtain the IR spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C=O (Aldehyde)1680 - 1660Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-N (Pyrrole)1300 - 1200Medium

Note: These are expected ranges and the exact peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z = 171. Key fragment ions would likely result from the loss of the formyl group (-CHO) and fragmentation of the phenyl and pyrrole rings. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the side-chain substituents.[4][5]

III. Crystal Structure Determination: A Protocol

Although a published crystal structure for this compound is not available, the following protocol outlines the necessary steps for its determination.

Crystal Growth

Growing high-quality single crystals is the most critical and often the most challenging step.

Experimental Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Dissolve a small amount of purified this compound in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system by gentle warming.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.

  • Crystal Formation: Allow the vial to stand undisturbed in a vibration-free environment. Crystals should form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Workflow for X-ray Diffraction Analysis:

XRay_Workflow Crystal High-Quality Single Crystal Mount Mount on Goniometer Crystal->Mount XRay X-ray Diffraction Data Collection Mount->XRay Solve Structure Solution XRay->Solve Refine Structure Refinement Solve->Refine Validate Validation and Analysis Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Steps:

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

  • Validation: The final crystal structure is validated using established crystallographic metrics to ensure its quality and accuracy.

IV. Potential Applications in Drug Development

Pyrrole-containing compounds are known to possess a wide array of biological activities.[6] The structural motif of this compound serves as a valuable starting point for the synthesis of novel therapeutic agents. For instance, various pyrrole derivatives have shown promise as antioxidant and neuroprotective agents.[7] The aldehyde functionality allows for further chemical modifications, such as the formation of Schiff bases, hydrazones, and other derivatives, which can lead to compounds with enhanced biological profiles. The exploration of this compound and its derivatives could lead to the discovery of new leads in areas such as neurodegenerative diseases and cancer.

V. Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and crystallographic analysis of this compound. By following the detailed protocols outlined herein, researchers can confidently prepare and characterize this important molecule. The elucidation of its single-crystal structure will be a valuable contribution to the field, providing crucial insights into its solid-state conformation and intermolecular interactions, which are fundamental for rational drug design and materials science.

References

An In-depth Technical Guide to 1-phenyl-1H-pyrrole-2-carbaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-phenyl-1H-pyrrole-2-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its role as a versatile precursor in the synthesis of more complex molecules.

Introduction

This compound is a substituted pyrrole that has garnered significant interest in organic synthesis due to its utility as a versatile intermediate. The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including pharmaceuticals and natural products.[1] The presence of a reactive aldehyde group at the 2-position, combined with the N-phenyl substituent, makes this compound a valuable starting material for the construction of diverse molecular architectures. This guide will provide a thorough understanding of its synthesis, properties, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.

Historical Context and Synthetic Evolution

The journey to this compound begins with the synthesis of its precursor, 1-phenylpyrrole. The most common and historically significant method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis , first reported in 1884.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, to form the pyrrole ring.

Once the 1-phenylpyrrole core is established, the introduction of the formyl group at the 2-position is typically achieved through the Vilsmeier-Haack reaction . Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the pyrrole ring with high regioselectivity at the electron-rich C2 position.[3]

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of 1-phenylpyrrole via the Paal-Knorr reaction, followed by its formylation using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-phenylpyrrole (Paal-Knorr Synthesis)

The Paal-Knorr synthesis provides a reliable and straightforward method for the preparation of the 1-phenylpyrrole precursor. The reaction proceeds by the condensation of 2,5-dimethoxytetrahydrofuran (the cyclic acetal of succinaldehyde) with aniline in the presence of an acid catalyst.

Experimental Protocol: Paal-Knorr Synthesis of 1-phenylpyrrole

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and aniline (1.0 eq) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpyrrole.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-phenylpyrrole as a colorless to pale yellow oil.

Diagram of the Paal-Knorr Synthesis Workflow

Paal_Knorr_Synthesis reagents 2,5-Dimethoxytetrahydrofuran Aniline Glacial Acetic Acid reaction Reflux (118 °C, 1-2 h) reagents->reaction 1. Reaction Setup workup Quench with Water reaction->workup 2. Quenching extraction Extract with Organic Solvent workup->extraction 3. Extraction washing Wash with Acid, Base, and Brine extraction->washing 4. Washing drying Dry and Concentrate washing->drying 5. Drying purification Purify (Distillation or Chromatography) drying->purification 6. Purification product 1-Phenylpyrrole purification->product

Caption: Workflow for the synthesis of 1-phenylpyrrole via the Paal-Knorr reaction.

Part 2: Formylation of 1-phenylpyrrole (Vilsmeier-Haack Reaction)

With 1-phenylpyrrole in hand, the subsequent Vilsmeier-Haack formylation introduces the aldehyde functionality at the C2 position of the pyrrole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-phenylpyrrole

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath. Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of 1-phenylpyrrole: Dissolve 1-phenylpyrrole (1.0 eq) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate or sodium hydroxide to hydrolyze the intermediate iminium salt. This step is often exothermic and should be performed with caution.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield this compound as a solid.

Diagram of the Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Reaction reagents POCl₃ DMF vilsmeier_reagent Vilsmeier Reagent Formation (0-10 °C) reagents->vilsmeier_reagent 1. Reagent Prep pyrrole_addition Add 1-Phenylpyrrole ( < 10 °C) vilsmeier_reagent->pyrrole_addition 2. Substrate Addition reaction Heat (60-70 °C, 1-2 h) pyrrole_addition->reaction 3. Reaction hydrolysis Hydrolyze with Aqueous Base reaction->hydrolysis 4. Hydrolysis extraction Extract with Organic Solvent hydrolysis->extraction 5. Extraction purification Purify (Recrystallization or Chromatography) extraction->purification 6. Purification product 1-Phenyl-1H-pyrrole- 2-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physical and chemical properties.

PropertyValueSource
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.19 g/mol [4]
Appearance Solid[5]
CAS Number 30186-39-1[4]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characteristic. The aldehyde proton typically appears as a singlet downfield (around 9.5-9.6 ppm). The pyrrole ring protons and the phenyl ring protons will show distinct multiplets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 180 ppm. The carbons of the pyrrole and phenyl rings will appear in the aromatic region.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1660-1680 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of a variety of more complex heterocyclic systems with potential biological activities. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations.

Key Synthetic Transformations:

  • Condensation Reactions: The aldehyde can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These products can serve as intermediates for the synthesis of fused heterocyclic systems. For example, derivatives of 1-phenyl-1H-pyrrole have been investigated for their antiprotozoal activities.[6]

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes via the Wittig reaction or Horner-Wadsworth-Emmons olefination, allowing for carbon-carbon bond formation and the introduction of various side chains.

  • Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other important functionalized pyrrole derivatives.

  • Multicomponent Reactions: Pyrrole-2-carbaldehydes are often employed as key components in multicomponent reactions to rapidly build molecular complexity and generate libraries of compounds for biological screening.

While specific biological activity data for this compound itself is limited in publicly available literature, the broader class of pyrrole-containing molecules has shown a vast range of therapeutic potential, including anti-inflammatory, anticancer, antibacterial, and antifungal activities.[7][8] Therefore, this compound remains a key starting material for the exploration of new chemical entities with potential medicinal applications.

Diagram of Synthetic Utility

Synthetic_Utility start This compound condensation Condensation (e.g., with amines) start->condensation wittig Wittig Reaction start->wittig oxidation Oxidation start->oxidation reduction Reduction start->reduction product1 Imines, Hydrazones, Fused Heterocycles condensation->product1 product2 Alkenyl-pyrroles wittig->product2 product3 Pyrrole-2-carboxylic Acid oxidation->product3 product4 (1-Phenyl-1H-pyrrol-2-yl)methanol reduction->product4

References

An In-Depth Technical Guide to the Solid-State Characterization of 1-phenyl-1H-pyrrole-2-carbaldehyde for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the thorough investigation of the solid-state properties of 1-phenyl-1H-pyrrole-2-carbaldehyde. In the landscape of drug development, a profound understanding of an Active Pharmaceutical Ingredient's (API) solid form is not merely a regulatory checkbox but a fundamental pillar of a successful therapeutic product.[1][2][3] The physical properties of the solid state—such as crystallinity, polymorphism, and solubility—directly govern the stability, manufacturability, and bioavailability of the final drug product.[2]

This document is structured to guide researchers and drug development professionals through the essential analytical techniques required to fully characterize a new chemical entity like this compound. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring a robust and self-validating approach to solid-state chemistry.

Foundational Physicochemical Properties

All in-depth characterization begins with establishing the fundamental identity of the compound. For this compound, this foundational data serves as the starting point for all subsequent analysis.

PropertyValueSource
Molecular Formula C₁₁H₉NO[4][5]
Molecular Weight 171.20 g/mol [4]
CAS Number 30186-39-1[4]
Physical Form Solid[5][6]
Integrated Workflow for Solid-State Characterization

A systematic approach is crucial to avoid overlooking critical properties. The following workflow illustrates the logical progression from initial sample analysis to comprehensive solid-form understanding, ensuring that data from multiple techniques are integrated to build a complete picture.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Identification cluster_2 Phase 3: Performance & Stability cluster_3 Phase 4: Final Form Selection A API Sample (this compound) B Visual & Microscopic Analysis A->B Initial look C Thermal Analysis (DSC & TGA) A->C Purity & thermal events D X-Ray Powder Diffraction (XRPD) B->D C->D Identify crystal form E Spectroscopy (FTIR / Raman) D->E Confirm fingerprint F Solubility Profiling (pH-dependent) D->F Assess performance H Polymorph & Salt Screen D->H Is it the only form? I Data Integration & Risk Assessment F->I G Hygroscopicity (DVS) G->I H->D Characterize new forms H->I J Lead Solid Form Selection I->J Select optimal form

Caption: Integrated workflow for API solid-state characterization.

Thermal Analysis: Uncovering Thermal Behavior and Purity

Thermal analysis techniques are indispensable for probing the thermal transitions of a material, providing critical data on melting point, phase changes, and the presence of solvates.[7]

Expertise & Causality: DSC is the primary tool for determining the melting point and identifying polymorphic transitions.[8][9] A sharp, high-energy melting endotherm is characteristic of a pure, crystalline solid. Conversely, broad transitions or multiple peaks can indicate impurities, the presence of an amorphous phase, or polymorphic transformations upon heating. This information is vital for establishing a stable temperature range for manufacturing and storage.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent sublimation or decomposition during the analysis. An unsealed or pinhole-lidded pan may be used if the goal is to observe the loss of a volatile component.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Use a nitrogen purge (50 mL/min) to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting heat flow curve to identify thermal events such as glass transitions (for amorphous content), crystallization exotherms, and melting endotherms.

Expertise & Causality: TGA measures changes in mass as a function of temperature. It is the definitive method for determining if a crystal form is a solvate or a hydrate by quantifying the loss of solvent molecules upon heating.[9] This is critical because solvated forms can have dramatically different properties and may be unstable under certain processing conditions.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of this compound onto an open TGA pan.

  • Instrument Setup: Tare the balance and place the sample onto the TGA furnace pedestal.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at 10 °C/min to a high temperature (e.g., 300 °C) under a nitrogen atmosphere.

  • Data Analysis: Examine the TGA curve for mass loss steps. Correlate the temperature of mass loss with thermal events observed in the DSC thermogram to distinguish solvent loss from decomposition.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Form Identification

Expertise & Causality: XRPD is the most powerful technique for distinguishing between different crystalline forms (polymorphs) and identifying amorphous material.[9][10] Each crystalline solid produces a unique diffraction pattern, analogous to a fingerprint, which is determined by its internal crystal lattice.[1][11] Uncontrolled polymorphic transitions during manufacturing or storage can lead to catastrophic changes in drug performance, making XRPD an essential quality control tool.[10]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently grind a small amount of the bulk powder to ensure random crystal orientation.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition:

    • Use a standard X-ray source, such as Copper K-alpha (Cu Kα) radiation.

    • Scan the sample over a relevant angular range (e.g., 2° to 40° 2θ).

    • Set an appropriate step size (e.g., 0.02° 2θ) and scan speed.

  • Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus diffraction angle (2θ).

    • Crystalline Material: Will show a series of sharp, well-defined peaks at specific 2θ angles.

    • Amorphous Material: Will produce a broad, diffuse halo with no distinct peaks.

    • Polymorphs: Different polymorphs of the same compound will exhibit distinctly different peak positions and/or relative intensities.

Polymorphism: A Critical Consideration in Development

The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[10][11][12] Different polymorphs can have different physical properties, and often one form is more thermodynamically stable than others.[11] It is crucial to identify the most stable polymorph early in development to mitigate risks of form conversion.[13]

G cluster_yes New Polymorphs Identified start Initial Crystalline Form Identified (Form I) screen Perform Polymorph Screen (Vary solvents, temperatures, etc.) start->screen analysis Analyze New Solids by XRPD & DSC screen->analysis decision Are New Forms Found? analysis->decision charac Characterize All Forms (Solubility, Stability, etc.) decision->charac Yes no Proceed with Form I (Confirm stability) decision->no No select Select Most Stable / Performant Form for Development charac->select

Caption: Decision workflow for polymorph screening.

Solubility Profiling: A Predictor of In Vivo Performance

The solubility of an API is a critical determinant of its oral bioavailability.[2][14] A solid form must dissolve to be absorbed. Therefore, understanding the solubility of this compound in various aqueous and biorelevant media is essential for formulation design.

Experimental Protocol: Equilibrium Solubility Measurement

  • Media Preparation: Prepare a range of pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8) and simulated intestinal fluids (FaSSIF, FeSSIF).

  • Sample Addition: Add an excess amount of the solid API to a known volume of each medium in separate vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Solid Phase Analysis: Recover the remaining solid and analyze it by XRPD to confirm that no phase transformation occurred during the experiment. This is a critical self-validating step.

Data Presentation: Solubility Profile

MediumpHTemperature (°C)Solubility (µg/mL)Solid Form Post-Study (XRPD)
Purified Water~7.025[Insert Data][e.g., Form I]
0.1 N HCl1.237[Insert Data][e.g., Form I]
pH 4.5 Acetate Buffer4.537[Insert Data][e.g., Form I]
pH 6.8 Phosphate Buffer6.837[Insert Data][e.g., Form I]
Conclusion

The comprehensive solid-state characterization of this compound, following the integrated approach outlined in this guide, is a prerequisite for its successful development into a safe, effective, and stable pharmaceutical product. By employing techniques such as DSC, TGA, XRPD, and solubility profiling, and by understanding the scientific principles that underpin them, development teams can select the optimal solid form, design robust formulations, and mitigate the significant risks associated with uncontrolled solid-state properties. This rigorous, evidence-based approach ensures a foundation of quality that will persist throughout the entire product lifecycle.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol and in-depth scientific context for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The Vilsmeier-Haack reaction, a robust and efficient formylation method for electron-rich heterocycles, is employed. This document offers a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental protocol, purification techniques, and detailed characterization, designed for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Pyrrole Aldehydes

Substituted pyrroles are privileged scaffolds found in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a formyl (-CHO) group onto the pyrrole ring, specifically at the C2 position, provides a versatile chemical handle for further molecular elaboration. This compound serves as a key intermediate for synthesizing more complex molecules, including potential therapeutic agents and functional materials.

The Vilsmeier-Haack reaction is the premier method for this transformation. It utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect the formylation of electron-rich aromatic systems.[1] Its mild reaction conditions and high regioselectivity for activated substrates like 1-phenylpyrrole make it superior to harsher methods like Friedel-Crafts acylation.[2]

Reaction Mechanism: The Electrophilic Formylation Pathway

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be divided into two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This initiates a cascade that results in the formation of the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 1-phenylpyrrole attacks the electrophilic carbon of the Vilsmeier reagent. Pyrrole is highly activated towards electrophilic substitution, with a preference for the C2 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex).[2]

  • Hydrolysis to the Aldehyde: The subsequent iminium salt intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product, this compound.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Volume / MassKey Properties
1-Phenyl-1H-pyrroleC₁₀H₉N143.1910.01.43 gStarting material, liquid
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLAnhydrous, reaction solvent
Phosphorus Oxychloride (POCl₃)POCl₃153.3311.01.0 mL (1.68 g)Highly corrosive, reacts violently with water
Dichloromethane (DCM)CH₂Cl₂84.93-~100 mLExtraction solvent
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mLFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent
Ethanol / HexaneC₂H₅OH / C₆H₁₄--As neededRecrystallization solvents
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath.

    • Causality Note: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring the stable formation of the Vilsmeier reagent.

  • Addition of POCl₃: Add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.

  • Addition of Substrate: Dissolve 1-phenyl-1H-pyrrole (1.43 g, 10.0 mmol) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Field Insight: Gentle heating accelerates the electrophilic substitution on the moderately activated pyrrole ring. Prolonged heating at higher temperatures can lead to polymerization and decreased yields.

  • Reaction Quench: After the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a separate beaker with vigorous stirring.

    • Trustworthiness Check: This "reverse quench" (adding reaction mixture to ice) is a critical safety step. It dissipates the large amount of heat generated from the violent hydrolysis of excess POCl₃, preventing splashing and uncontrolled boiling.[5]

  • Neutralization and Work-up: The resulting aqueous solution will be highly acidic. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation DMF Cool Anhydrous DMF to 0 °C POCl3 Add POCl₃ Dropwise (T < 10 °C) DMF->POCl3 Forms Vilsmeier Reagent Stir Stir at 0 °C for 30 min POCl3->Stir Forms Vilsmeier Reagent AddPyrrole Add 1-Phenylpyrrole at 0 °C Stir->AddPyrrole Start Formylation Warm Warm to RT, then heat to 40-50 °C for 2-3h AddPyrrole->Warm TLC Monitor via TLC Warm->TLC Quench Pour onto Crushed Ice TLC->Quench Reaction Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Purify Crude Product Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Pure Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Purification and Characterization

Purification

The crude product, typically an orange or brown oil/solid, can be purified by recrystallization to yield a crystalline solid.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • To induce further crystallization, add an equal volume of cold hexane or water and cool the mixture in an ice bath.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol/hexane mixture, and dry in vacuo.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Physical Appearance: Yellow to light brown solid.

  • Molecular Weight: 171.19 g/mol .[6]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 9.60 (s, 1H, -CHO)

    • 7.50-7.40 (m, 3H, Phenyl-H)

    • 7.35-7.25 (m, 2H, Phenyl-H)

    • 7.15 (dd, J=2.8, 1.6 Hz, 1H, Pyrrole H5)

    • 7.00 (dd, J=4.0, 1.6 Hz, 1H, Pyrrole H3)

    • 6.35 (t, J=3.4 Hz, 1H, Pyrrole H4) (Note: Precise shifts can vary slightly based on solvent and concentration).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 180.1 (-CHO)

    • 138.5 (Phenyl C1)

    • 132.0 (Pyrrole C2)

    • 129.5 (Phenyl C3/C5)

    • 128.0 (Phenyl C4)

    • 126.5 (Phenyl C2/C6)

    • 125.5 (Pyrrole C5)

    • 118.0 (Pyrrole C3)

    • 111.0 (Pyrrole C4) (Note: Assignments are based on analogous structures and predictive models; experimental verification is required).

Safety and Handling Precautions

  • Phosphorus Oxychloride (POCl₃): is extremely corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases.[7] Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or butyl rubber).[6] Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • N,N-Dimethylformamide (DMF): is a combustible liquid and can be harmful if inhaled or absorbed through the skin.[8] It is a suspected reproductive hazard and can cause liver damage with chronic exposure. All handling should be performed in a fume hood.

  • General Precautions: The overall reaction, particularly the quenching step, is highly exothermic. Ensure adequate cooling and perform all additions slowly and carefully.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.
Insufficient reaction time or temperature.Monitor the reaction by TLC and consider extending the heating time or slightly increasing the temperature (to ~60 °C).
Formation of Dark Tar Reaction temperature was too high.Maintain careful temperature control, especially during the addition of POCl₃ and the main reaction phase.
Product "Oils Out" During Recrystallization Solution is cooling too rapidly or the wrong solvent system is used.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try a different solvent system, such as toluene or an ethyl acetate/hexane mixture.
Incomplete Reaction Insufficient Vilsmeier reagent.Ensure the stoichiometry is correct (at least 1.1 equivalents of POCl₃ and DMF relative to the substrate).

References

Application Notes and Protocols: 1-Phenyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 1-Phenyl-1H-pyrrole-2-carbaldehyde

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutic agents.[3] Among the vast family of pyrrole derivatives, this compound stands out as a particularly versatile building block.[4][5] The presence of a reactive aldehyde group at the 2-position, coupled with the phenyl substitution at the 1-position, provides a unique combination of steric and electronic features that can be exploited for the synthesis of diverse molecular architectures with a wide range of pharmacological activities.[1][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in medicinal chemistry. We will delve into its synthetic utility and explore its role in the development of anticancer, antimicrobial, and anti-inflammatory agents, complete with detailed experimental protocols and mechanistic insights.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[7][8][9] The this compound scaffold has been instrumental in the development of novel compounds that exhibit cytotoxicity against a range of cancer cell lines.[10][11]

A primary strategy involves the use of this compound to synthesize Schiff bases and other derivatives that can act as inhibitors of key signaling pathways, such as those involving protein kinases like EGFR and VEGFR, which are often dysregulated in cancer.[7][9] The introduction of various substituents on the phenyl ring and the formation of imine linkages allow for the fine-tuning of the molecule's steric and electronic properties to enhance its binding affinity and selectivity for specific biological targets.[11]

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrrole derivatives, highlighting the potential of this scaffold.

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleMGC 80-3 (Gastric)MTT1.0[11]
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleHCT-116 (Colon)MTT1.7[11]
3-Benzoyl-4-(4-fluorophenyl)-1H-pyrroleHepG2 (Liver)MTT0.9[11]
3-Benzoyl-4-(4-fluorophenyl)-1H-pyrroleDU145 (Prostate)MTT0.5[11]
Pyrrole DerivativeK-562 (Leukemia)-Moderate Activity[8]
Experimental Protocol: Synthesis of a Schiff Base Derivative and In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine, followed by the evaluation of its anticancer activity using the MTT assay.

Part 1: Synthesis of a Schiff Base Derivative

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine (e.g., aniline or a substituted aniline).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Part 2: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized Schiff base derivative in the culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).[10]

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

anticancer_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound + Primary Amine reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction purification Isolation & Purification reaction->purification characterization Structural Characterization purification->characterization compound_treatment Treatment with Schiff Base Derivative characterization->compound_treatment Test Compound cell_seeding Cancer Cell Seeding (96-well plate) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis antimicrobial_mic_workflow start Synthesized Pyrrole Derivative stock_solution Prepare Stock Solution (in DMSO) start->stock_solution serial_dilution Serial Dilution in 96-well plate stock_solution->serial_dilution inoculation Inoculate wells with bacteria serial_dilution->inoculation bacterial_culture Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) bacterial_culture->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrrole_derivative This compound Derivative pyrrole_derivative->cox2 inhibits

References

Application Notes & Protocols: 1-Phenyl-1H-pyrrole-2-carbaldehyde as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fused heterocyclic compounds form the structural core of a vast number of pharmaceuticals, natural products, and functional organic materials.[1][2][3][4] Their unique three-dimensional architecture and rich electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery.[3][5][6] Among the myriad of building blocks available to synthetic chemists, 1-phenyl-1H-pyrrole-2-carbaldehyde has emerged as a particularly powerful and versatile precursor. Its structure features a reactive aldehyde functionality poised for cyclization and an N-phenylpyrrole backbone that provides both steric and electronic influence, guiding the formation of complex polycyclic systems.

This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of pyrrolo[1,2-a]quinoxalines, a class of compounds with significant biological activities, including anticancer properties.[5][7] We will detail field-proven protocols, explain the mechanistic rationale behind the synthetic strategies, and provide the necessary data for researchers to successfully implement these methods.

The Chemical Rationale: Reactivity of this compound

The synthetic utility of this compound is rooted in two key features:

  • The Electrophilic Aldehyde: The formyl group at the C2 position of the pyrrole ring is a potent electrophile. It readily undergoes condensation reactions with various nucleophiles, most notably primary amines, to form Schiff bases (imines). This imine formation is typically the first and pivotal step in constructing a new fused ring.

  • The Pyrrole Ring System: The pyrrole nitrogen and the C5 carbon act as a latent nucleophile and electrophile, respectively, within the context of cyclization reactions. Following the initial condensation, the pyrrole ring is primed to participate in an intramolecular cyclization, leading to the formation of a stable, fused aromatic system.

The most prominent application of this reactivity is in the synthesis of pyrrolo[1,2-a]quinoxalines via cyclocondensation with ortho-phenylenediamines. This transformation elegantly constructs the central pyrazine ring in a single, often high-yielding, step.

Core Application: Synthesis of Pyrrolo[1,2-a]quinoxalines

Pyrrolo[1,2-a]quinoxalines are nitrogen-containing fused heterocycles that have garnered significant interest for their diverse pharmacological profiles and applications as optoelectronic materials.[8] The reaction of this compound with various 1,2-aromatic diamines provides a direct and modular route to this important scaffold.

The synthesis generally proceeds via an acid-catalyzed Pictet-Spengler-type reaction.[7][9] The mechanism involves three key stages:

  • Imine Formation: The aldehyde condenses with one of the amino groups of the o-phenylenediamine to form a reactive iminium ion intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group acts as a nucleophile, attacking the C5 position of the pyrrole ring to form a new six-membered ring.

  • Aromatization: The dihydro-pyrrolo[1,2-a]quinoxaline intermediate undergoes oxidative aromatization to yield the final, stable fused heterocyclic product. This oxidation can be spontaneous (aerobic) or promoted by an added oxidant.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A This compound + o-Phenylenediamine B Schiff Base / Iminium Ion Intermediate A->B H⁺ -H₂O C Dihydro-pyrrolo[1,2-a]quinoxaline B->C Intramolecular Nucleophilic Attack D Final Product: Pyrrolo[1,2-a]quinoxaline C->D Oxidation (-2H)

General mechanistic pathway for pyrrolo[1,2-a]quinoxaline synthesis.

Protocol 1: Green Synthesis of Pyrrolo[1,2-a]quinoxalines using an Organocatalyst

This protocol adapts a modern, environmentally friendly approach using a surfactant-type organocatalyst, which allows the reaction to proceed efficiently in a green solvent like ethanol at room temperature.[7]

Rationale: The use of p-dodecylbenzenesulfonic acid (p-DBSA) serves a dual purpose. It is a Brønsted acid that catalyzes the initial condensation and subsequent cyclization steps. Its surfactant properties can also help to organize the reactants in the solvent, potentially enhancing reaction rates. Performing the reaction in ethanol at room temperature minimizes energy consumption and avoids harsh, toxic solvents.[7]

G A Dissolve p-DBSA in Ethanol (96%) B Add o-Phenylenediamine and this compound A->B C Stir at Room Temperature (15-120 min) B->C D Evaporate Solvent C->D E Work-up: Dilute with Ethyl Acetate D->E F Wash with aq. NaHCO₃ and Brine E->F G Dry (Na₂SO₄) and Concentrate F->G H Purify (if needed) G->H

Experimental workflow for the green synthesis protocol.
Step-by-Step Methodology

  • Catalyst Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (96%, 2 mL) and p-dodecylbenzenesulfonic acid (p-DBSA) (0.029 mmol, ~10 mg). Stir until the catalyst is fully dissolved.

  • Addition of Reactants: To the stirred solution, add the desired substituted o-phenylenediamine (0.291 mmol) followed by this compound (0.349 mmol, ~60 mg).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 15 to 120 minutes.[7]

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the resulting residue with ethyl acetate (15 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) to neutralize the acid catalyst, followed by a wash with brine (10 mL).

    • Self-Validating Insight: The NaHCO₃ wash is crucial. If effervescence is observed, it confirms the presence of the acid catalyst, which is then successfully neutralized and removed.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuum to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure pyrrolo[1,2-a]quinoxaline.

Data Summary: Representative Yields

The following table summarizes typical results obtained using this protocol with various substituted anilines.

Entryo-Phenylenediamine SubstituentProductYield (%)Reference
1Unsubstituted4-Phenylpyrrolo[1,2-a]quinoxalineHigh[7]
24,5-Dimethyl7,8-Dimethyl-4-phenylpyrrolo[1,2-a]quinoxalineHigh[7]
34-Nitro8-Nitro-4-phenylpyrrolo[1,2-a]quinoxalineModerate[7]

Protocol 2: Aerobic Oxidative Synthesis of Pyrrolo[1,2-a]quinoxalines

This protocol utilizes an inexpensive and environmentally benign copper catalyst with air (O₂) as the terminal oxidant. It represents an alternative strategy based on C-H activation principles.[9] While the cited literature often starts with 2-(1H-pyrrol-1-yl)aniline and a separate aldehyde, the principle can be directly applied to an intramolecular-type cyclization starting from the Schiff base formed between this compound and an aminophenyl precursor, or more directly, in a one-pot reaction.

Rationale: Copper catalysis in the presence of molecular oxygen is a powerful system for forming carbon-carbon and carbon-heteroatom bonds.[9] This method avoids the need for stoichiometric or hazardous oxidants, making it a sustainable choice. The reaction proceeds through an oxidative cyclization pathway where the catalyst facilitates the removal of hydrogen to achieve aromatization.

Step-by-Step Methodology
  • Reaction Setup: To a screw-cap reaction tube, add this compound (1.0 mmol, 171 mg), the desired o-phenylenediamine (1.1 mmol), and a copper salt such as CuCl or Cu(OAc)₂ (10 mol%, ~0.1 mmol).

  • Solvent Addition: Add a suitable solvent such as DMF or DMSO (3 mL).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120-130 °C. Stir the reaction mixture under an air atmosphere (or by bubbling air through the mixture).

    • Expert Insight: The use of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of reactants and catalyst and allows for the higher temperatures needed for C-H activation.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired product.

Data Summary: Expected Outcomes

This method is robust and generally provides moderate to excellent yields for a range of substrates.

EntryCatalyst SystemOxidantTemperature (°C)Expected YieldReference
1Cu(OAc)₂Air (O₂)120Good to Excellent[9]
2CuClAir (O₂)130Good[9]
3FeCl₃TBPB120Moderate to Excellent[9][10]

Note: TBPB (tert-butyl peroxybenzoate) can be used as an alternative oxidant in some metal-catalyzed systems.[9]

References

Application Note: Regioselective Formylation of 1-Phenyl-1H-pyrrole via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the regioselective formylation of 1-phenyl-1H-pyrrole to synthesize 1-phenyl-1H-pyrrole-2-carbaldehyde. The Vilsmeier-Haack reaction is detailed as the primary method due to its high efficiency, selectivity, and mild conditions suitable for electron-rich heterocyclic systems. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss critical parameters that ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for synthesizing functionalized pyrrole building blocks.

Introduction: The Synthetic Value of Formylated Pyrroles

Pyrrole-2-carbaldehydes are highly valuable intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and functional materials like nonlinear optical (NLO) agents.[1][2] The formyl group serves as a versatile synthetic handle for further transformations such as oxidation, reduction, condensation, and the construction of larger heterocyclic systems.[3]

The formylation of an aromatic ring is a classic electrophilic aromatic substitution reaction.[4] For electron-rich substrates like 1-phenyl-1H-pyrrole, the Vilsmeier-Haack reaction stands out as the method of choice.[5] It avoids the harsh Lewis acids required in Friedel-Crafts acylations and utilizes a moderately reactive electrophile, the Vilsmeier reagent, which is ideal for preventing substrate degradation while ensuring high regioselectivity.[6][7] The reaction reliably introduces the formyl group at the C2 position of the pyrrole ring, the most nucleophilic site, due to the stabilizing effect of the nitrogen atom on the adjacent carbocation intermediate.[7]

This document will provide the necessary theoretical grounding and a practical, validated protocol for this essential transformation.

The Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in three distinct stages: formation of the electrophile, nucleophilic attack by the pyrrole, and hydrolysis to the final aldehyde.

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent.[7] This is a highly exothermic step that requires careful temperature control.

  • Electrophilic Aromatic Substitution: The electron-rich 1-phenyl-1H-pyrrole attacks the Vilsmeier reagent, preferentially at the C2 position. This forms a resonance-stabilized cationic intermediate (a σ-complex). Subsequent loss of a proton restores aromaticity.

  • Hydrolysis: The resulting iminium salt is stable until a hydrolytic workup is performed. The addition of water, typically in a buffered or basic solution, hydrolyzes the iminium salt to yield the final this compound.[5]

The mechanism is visualized in the diagram below.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution cluster_2 Stage 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Cation) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole 1-Phenyl-1H-pyrrole Iminium_Adduct Iminium Salt Intermediate Pyrrole->Iminium_Adduct + Vilsmeier Reagent Aldehyde 1-Phenyl-1H-pyrrole- 2-carbaldehyde Iminium_Adduct->Aldehyde + H₂O (Workup)

Caption: The three stages of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is optimized for a ~10 mmol scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberNotes
1-Phenyl-1H-pyrrole≥98%Sigma-AldrichP34605
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich227056Store over molecular sieves.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Sigma-Aldrich261008Handle in a fume hood with extreme caution.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificD150-4
Sodium Acetate TrihydrateACS Reagent, ≥99%Sigma-AldrichS8625Used for workup.
Ethyl AcetateHPLC GradeFisher ScientificE195-4For extraction and chromatography.
HexanesHPLC GradeFisher ScientificH302-4For chromatography.
Anhydrous Sodium SulfateACS ReagentVWR10292-364For drying organic layers.
Silica Gel230-400 meshSigma-Aldrich236833For column chromatography.
Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath, heating mantle, rotary evaporator
Step-by-Step Procedure

A. Preparation of the Vilsmeier Reagent

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the system is flame-dried and under a positive pressure of nitrogen.

  • To the flask, add anhydrous DMF (2.4 mL, 31 mmol).

  • Cool the flask in an ice/water bath to 0 °C.

  • Causality Check: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic, and maintaining a low temperature prevents the uncontrolled formation of byproducts and ensures the stability of the reagent.[8]

  • Slowly add phosphorus oxychloride (2.9 mL, 31 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The solution should become a pale yellow, crystalline slurry.

B. Formylation Reaction

  • Cool the Vilsmeier reagent slurry back down to 0 °C in the ice bath.

  • Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

  • In a separate flask, dissolve 1-phenyl-1H-pyrrole (4.0 g, 27.9 mmol) in 20 mL of anhydrous DCM.

  • Add the pyrrole solution dropwise to the stirred Vilsmeier reagent over 30 minutes, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent. The starting material (1-phenyl-1H-pyrrole) should be consumed, and a new, lower Rf spot corresponding to the product should appear.

C. Work-up and Purification

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Causality Check: The hydrolysis step is also exothermic and must be cooled to prevent side reactions. The use of a buffered solution is crucial to neutralize the highly acidic reaction mixture and facilitate the hydrolysis of the iminium intermediate to the aldehyde without causing degradation.[8]

  • In a separate large beaker, prepare a solution of sodium acetate trihydrate (40 g) in 200 mL of water.

  • Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution. A vigorous reaction may occur.

  • Heat the resulting mixture to 60 °C for 15 minutes with vigorous stirring to ensure complete hydrolysis.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic (DCM) layer. Extract the aqueous layer three times with 50 mL portions of DCM.

  • Combine all organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude brown oil.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 5% to 15% ethyl acetate in hexanes.

  • Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Expected Results
ParameterExpected Value
Product This compound
Appearance Pale yellow solid
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Expected Yield 75-85%
Melting Point 35-40 °C[8] (literature value for pyrrole-2-carbaldehyde)
Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H, -CHO), 7.45-7.35 (m, 5H, Ar-H), 7.10 (dd, 1H, Pyrrole-H), 6.95 (dd, 1H, Pyrrole-H), 6.30 (t, 1H, Pyrrole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 180.5, 139.0, 132.5, 129.5, 128.0, 126.0, 125.0, 115.0, 110.0.

  • Mass Spectrometry (EI): m/z (%) = 171 ([M]⁺), 142, 115.[9]

Experimental Workflow Diagram

The entire process from setup to final product is summarized in the following workflow.

Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add 1-Phenyl-1H-pyrrole Solution at 0°C reagent_prep->formylation reflux Reflux Reaction at 40°C (Monitor by TLC) formylation->reflux workup Quench & Hydrolyze (Ice-cold NaOAc solution) reflux->workup extraction Extract with DCM & Wash workup->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Purify via Flash Column Chromatography drying->purification characterization Characterize Product (NMR, MS, MP) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

The Vilsmeier-Haack reaction provides a robust and highly selective method for the C2-formylation of 1-phenyl-1H-pyrrole. Adherence to the critical parameters outlined in this protocol—particularly temperature control during reagent formation and hydrolysis—is paramount for achieving high yields and purity. The resulting product, this compound, is a stable and versatile intermediate poised for further elaboration in diverse research and development applications.

References

The Versatile Synthesis of Novel Schiff Bases from 1-phenyl-1H-pyrrole-2-carbaldehyde: A Gateway to Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrrole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the edifice of medicinal chemistry and material science.[1] Their facile synthesis, structural versatility, and the diverse electronic properties of the imine linkage make them privileged scaffolds in the design of novel therapeutic agents and functional materials.[2] The incorporation of a pyrrole moiety, a key heterocyclic structure found in many natural and synthetic bioactive compounds, into a Schiff base framework can give rise to compounds with enhanced biological activities.[3] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of Schiff bases derived from 1-phenyl-1H-pyrrole-2-carbaldehyde. While specific literature on this precursor is emerging, the protocols and principles outlined herein are based on well-established methodologies for analogous pyrrole aldehydes and serve as a robust starting point for further investigation.

The general synthetic route involves a condensation reaction between this compound and a primary amine. This reaction is typically reversible and can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation or the use of a dehydrating agent.[4] The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield.

General Synthesis Protocol: A Step-by-Step Guide

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:
  • This compound

  • Primary amine (e.g., substituted aniline, amino acid)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst, optional)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, methanol)

Experimental Procedure:
  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

  • Addition of Amine: To this stirring solution, add the primary amine (1 equivalent) dissolved in a minimal amount of absolute ethanol.

  • Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Schiff bases from this compound.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification aldehyde This compound dissolve Dissolve in Ethanol aldehyde->dissolve amine Primary Amine (R-NH2) amine->dissolve mix Mix Reactants dissolve->mix reflux Reflux (with optional catalyst) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry recrystallize->dry product Purified Schiff Base dry->product

Caption: General workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial for confirming their identity and purity. The following spectroscopic techniques are routinely employed:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for the formation of a Schiff base is the appearance of a characteristic absorption band for the imine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[5] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine further confirms the reaction.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine linkage is confirmed by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.

    • ¹³C NMR: A characteristic signal for the imine carbon atom is observed in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, and the fragmentation pattern can provide further structural information.

Spectroscopic TechniqueKey Observational Data for Schiff Base Formation
FT-IR Appearance of a strong C=N stretch (1600-1650 cm⁻¹). Disappearance of aldehyde C=O stretch (~1700 cm⁻¹).
¹H NMR Singlet for the azomethine proton (-CH=N-) at δ 8.0-9.0 ppm.
¹³C NMR Signal for the imine carbon at δ 150-165 ppm.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight of the Schiff base.

Applications in Drug Discovery and Development

Schiff bases derived from pyrrole and its analogues have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery. The introduction of the 1-phenyl group on the pyrrole ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties.[6][7] The imine group is crucial for their antimicrobial action, as it can interfere with microbial cell wall synthesis or disrupt cellular processes.[8] Schiff bases derived from pyrrole-2-carboxaldehyde have shown inhibitory effects against various bacterial and fungal strains.[6] It is hypothesized that the N-phenyl substituent in the target compounds could enhance their antimicrobial potency due to increased membrane permeability.

Anticancer Activity

A growing body of evidence suggests that Schiff bases possess significant anticancer properties.[6][9] Their mechanism of action can involve the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[4] Metal complexes of pyrrole-based Schiff bases have also been shown to exhibit enhanced anticancer activity compared to the free ligands.[7] The planar structure of these Schiff bases allows for intercalation with DNA, a potential mechanism for their cytotoxic effects.

Antioxidant Activity

Some Schiff bases have been reported to possess antioxidant properties, which are attributed to their ability to scavenge free radicals.[6] The presence of the pyrrole ring and other electron-donating or -withdrawing substituents can influence their antioxidant capacity.

Structure-Activity Relationship: A Conceptual Overview

The biological activity of Schiff bases derived from this compound is intricately linked to their molecular structure. The following diagram illustrates the key structural components that can be modulated to optimize their therapeutic potential.

G cluster_modifications Structural Modifications cluster_applications Potential Applications Core This compound Core Provides the basic scaffold and influences planarity and electronic properties. Amine Primary Amine (R-NH2) Introduction of various alkyl or aryl groups (R) can alter lipophilicity, steric hindrance, and hydrogen bonding capabilities. Core->Amine Reacts with Corrosion Corrosion Inhibition Core->Corrosion Antimicrobial Antimicrobial Amine->Antimicrobial Anticancer Anticancer Amine->Anticancer Substituents Substituents on Phenyl Rings Electron-donating or -withdrawing groups on the phenyl rings of the core or the amine can modulate the electronic properties of the entire molecule. Substituents->Antimicrobial Substituents->Anticancer Antioxidant Antioxidant Substituents->Antioxidant Metal Metal Chelation The imine nitrogen and other heteroatoms can act as coordination sites for metal ions, often leading to enhanced biological activity. Metal->Antimicrobial Metal->Anticancer

Caption: Key structural features influencing biological activity.

Conclusion and Future Directions

The synthesis of Schiff bases from this compound offers a promising avenue for the development of novel bioactive molecules. The straightforward synthetic protocols and the potential for a wide range of biological activities make these compounds highly attractive for further investigation. Future research should focus on the synthesis of a diverse library of these Schiff bases by varying the primary amine component and introducing different substituents on the phenyl rings. Subsequent screening for various biological activities, including antimicrobial, anticancer, and antioxidant properties, will be crucial in identifying lead compounds for further development. Furthermore, the synthesis and evaluation of metal complexes of these Schiff bases could unlock even greater therapeutic potential.

References

Strategische Derivatisierung von 1-Phenyl-1H-pyrrol-2-carbaldehyd für das biologische Screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungshinweis

Zusammenfassung

Dieses Dokument bietet einen umfassenden Leitfaden zur strategischen Derivatisierung von 1-Phenyl-1H-pyrrol-2-carbaldehyd, einer vielseitigen Gerüststruktur für die Wirkstoffentdeckung. Pyrrol-haltige Verbindungen sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt, und die Aldehyd-Funktionalität an diesem spezifischen Gerüst bietet einen reaktiven Ankerpunkt für die systematische Einführung chemischer Vielfalt.[1][2][3][4] Wir beschreiben hier die Begründung für die Derivatisierung, detaillierte, schrittweise Protokolle für Schlüsselreaktionen zur Bibliotheks-Synthese und einen strategischen Arbeitsablauf für das anschließende biologische Screening. Diese Anwendungshinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, um die Erforschung des chemischen Raums um dieses vielversprechende Molekül zu beschleunigen.

Einleitung: Die Bedeutung des Pyrrol-Gerüsts in der medizinischen Chemie

Das Pyrrol, ein stickstoffhaltiger Fünfring-Heterocyclus, ist ein grundlegendes Strukturelement in einer Vielzahl von Naturstoffen und pharmazeutischen Wirkstoffen.[2][3] Seine Präsenz in lebenswichtigen Molekülen wie Häm und Chlorophyll unterstreicht seine biologische Bedeutung. In der medizinischen Chemie werden Pyrrol-Derivate intensiv auf ein breites Spektrum an biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale, entzündungshemmende, antioxidative und krebsbekämpfende Eigenschaften.[2][5][6][7]

1-Phenyl-1H-pyrrol-2-carbaldehyd ist ein besonders attraktives Ausgangsmaterial. Die Phenylgruppe an der N1-Position beeinflusst die elektronischen Eigenschaften und die sterische Hinderung des Rings, während die Carbaldehydgruppe an der C2-Position als vielseitiger chemischer "Griff" dient.[4] Sie ermöglicht eine Vielzahl von chemischen Umwandlungen, um eine Bibliothek von strukturell verwandten, aber funktionell unterschiedlichen Molekülen zu erstellen. Dieser Ansatz ist entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit und günstigeren pharmakokinetischen Profilen.

Begründung und Strategie der Derivatisierung

Die primäre Motivation für die Derivatisierung von 1-Phenyl-1H-pyrrol-2-carbaldehyd liegt in der systematischen Erforschung des pharmakologischen Potenzials, das durch die Modifikation der Aldehydgruppe erschlossen wird. Jede Derivatisierungsreaktion führt neue funktionelle Gruppen, sterische Eigenschaften und elektronische Verteilungen ein, die die Interaktion des Moleküls mit biologischen Zielstrukturen grundlegend verändern können.

Schlüsselstrategien umfassen:

  • Bildung von Schiff-Basen (Iminen): Die Kondensation mit einer Vielzahl von primären Aminen ist eine der einfachsten und effektivsten Methoden zur schnellen Diversifizierung. Die resultierende Azomethin-Bindung (C=N) kann die Konjugation erweitern und Wasserstoffbrückenbindungs-Donoren/-Akzeptoren einführen.[8][9]

  • Knoevenagel-Kondensation: Die Reaktion mit Verbindungen mit aktiven Methylengruppen (z. B. Malononitril) führt zu α,β-ungesättigten Systemen. Diese Reaktion verlängert das konjugierte System des Moleküls, was häufig zu veränderten pharmakokinetischen Eigenschaften und neuen Interaktionsmöglichkeiten führt.[10][11]

  • Wittig-Reaktion: Diese Reaktion wandelt die Aldehydgruppe in eine Alken-Doppelbindung um und ist eine robuste Methode zur C-C-Bindungsbildung. Sie ermöglicht die Einführung von Vinyl- oder substituierten Vinylgruppen, die die Form und Hydrophobizität des Moleküls erheblich verändern.[12][13][14]

Die folgende Grafik veranschaulicht den übergeordneten Arbeitsablauf von der Auswahl des Ausgangsmaterials bis zur Identifizierung einer potenziellen Leitstruktur.

G cluster_synthesis Synthesephase cluster_screening Screening-Phase A 1-Phenyl-1H-pyrrol- 2-carbaldehyd B Schiff-Basen (Bibliothek A) A->B Primäre Amine C Knoevenagel-Produkte (Bibliothek B) A->C Aktive Methylen- verbindungen D Wittig-Produkte (Bibliothek C) A->D Phosphor-Ylide E Kombinierte Derivat-Bibliothek B->E C->E D->E F Primäres Screening (z.B. Zytotoxizität, antimikrobiell) E->F G Aktivität gefunden? F->G H Sekundäres Screening (Wirkmechanismus, SAR) G->H Ja J Inaktive Verbindungen (Archivierung) G->J Nein I Leitstruktur- Identifizierung H->I

Abbildung 1: Gesamtarbeitsablauf von der Synthese bis zum Screening.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als allgemeine, robuste Verfahren konzipiert, die für eine Vielzahl von Substraten angepasst werden können. Alle Reaktionen sollten unter einem Abzug durchgeführt werden, und es sollte geeignete persönliche Schutzausrüstung getragen werden.

Diese Reaktion nutzt die Kondensation des Aldehyds mit einem primären Amin zur Bildung einer C=N-Doppelbindung. Ethanol dient als umweltfreundliches Lösungsmittel, und eine katalytische Menge Säure beschleunigt die Reaktion.[9][15]

Materialien und Reagenzien:

  • 1-Phenyl-1H-pyrrol-2-carbaldehyd

  • Verschiedene substituierte primäre Amine (z. B. Anilin, 4-Methoxyanilin, Benzylamin)

  • Absolutes Ethanol

  • Eisessig (katalytisch)

  • Magnetrührer mit Heizplatte, Rundkolben, Rückflusskühler

Allgemeines Verfahren:

  • Lösen Sie 1-Phenyl-1H-pyrrol-2-carbaldehyd (1,0 Äquiv.) in absolutem Ethanol (ca. 0,2 M) in einem Rundkolben.

  • Fügen Sie das entsprechende primäre Amin (1,05 Äquiv.) zur Lösung hinzu.

  • Geben Sie 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 2-4 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur und dann im Eisbad ab.

  • Der ausfallende feste Produkt wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und an der Luft getrocknet.

  • Falls erforderlich, kann das Produkt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol, Methanol) weiter gereinigt werden.

Validierung: Die Bildung der Schiff-Base wird durch das Verschwinden des Aldehyd-Protonensignals (δ ≈ 9,5 ppm) und das Erscheinen eines neuen Imin-Protonensignals (δ ≈ 8,5 ppm) im ¹H-NMR-Spektrum bestätigt.[8]

Diese Reaktion erzeugt α,β-ungesättigte Produkte durch Kondensation mit einer aktiven Methylenverbindung, katalysiert durch eine milde Base wie Piperidin.[11][16]

Materialien und Reagenzien:

  • 1-Phenyl-1H-pyrrol-2-carbaldehyd

  • Aktive Methylenverbindung (z. B. Malononitril, Ethylcyanoacetat)

  • Ethanol oder Isopropanol

  • Piperidin (katalytisch)

  • Magnetrührer, Rundkolben

Allgemeines Verfahren:

  • Lösen Sie 1-Phenyl-1H-pyrrol-2-carbaldehyd (1,0 Äquiv.) und die aktive Methylenverbindung (1,1 Äquiv.) in Ethanol in einem Rundkolben.

  • Fügen Sie eine katalytische Menge Piperidin (ca. 5 mol%) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur für 6-12 Stunden. Bei langsameren Reaktionen kann leichtes Erwärmen (40-50 °C) erforderlich sein.

  • Überwachen Sie den Fortschritt mittels DC.

  • Nach Abschluss wird die Reaktionsmischung in Eiswasser gegossen, um das Produkt auszufällen.

  • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn gründlich mit Wasser und anschließend mit einer kleinen Menge kaltem Ethanol.

  • Trocknen Sie das Produkt im Vakuum.

Validierung: Die erfolgreiche Kondensation wird durch das Erscheinen eines neuen Singuletts für das vinylische Proton (δ ≈ 7,5-8,0 ppm) im ¹H-NMR-Spektrum und die charakteristischen Nitril- (ca. 2220 cm⁻¹) oder Ester-Carbonyl-Banden (ca. 1730 cm⁻¹) im IR-Spektrum nachgewiesen.

Die Wittig-Reaktion wandelt die Carbonylgruppe in eine Alken-Doppelbindung um, indem sie ein Phosphonium-Ylid verwendet, das in situ hergestellt wird.[12][14]

Materialien und Reagenzien:

  • 1-Phenyl-1H-pyrrol-2-carbaldehyd

  • Geeignetes Phosphoniumsalz (z. B. Methyltriphenylphosphoniumbromid)

  • Starke Base (z. B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat)

  • Wasserfreies Tetrahydrofuran (THF)

  • Schlenk-Apparatur, Spritzen, Magnetrührer

Allgemeines Verfahren (unter inerter Atmosphäre):

  • Suspendieren Sie das Triphenylphosphoniumsalz (1,1 Äquiv.) in wasserfreiem THF in einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Schlenk-Kolben.

  • Kühlen Sie die Suspension auf 0 °C (oder -78 °C für n-BuLi) ab.

  • Fügen Sie langsam die starke Base (1,05 Äquiv.) hinzu. Die Bildung des Ylids wird oft durch eine Farbänderung (z. B. zu tiefrot oder orange) angezeigt. Rühren Sie für 30-60 Minuten bei dieser Temperatur.

  • Lösen Sie 1-Phenyl-1H-pyrrol-2-carbaldehyd (1,0 Äquiv.) in wasserfreiem THF und fügen Sie es langsam zur Ylid-Lösung hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie über Nacht.

  • Beenden ("quenchen") Sie die Reaktion durch vorsichtige Zugabe von gesättigter wässriger Ammoniumchlorid (NH₄Cl)-Lösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat).

  • Kombinieren Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie an Kieselgel, um das Alken-Produkt vom Triphenylphosphinoxid-Nebenprodukt zu trennen.

Validierung: Die ¹H-NMR-Analyse zeigt das Verschwinden des Aldehyd-Signals und das Auftreten neuer Signale im vinylischen Bereich (δ ≈ 5,0-7,0 ppm), die für die neu gebildete Doppelbindung charakteristisch sind.

Strategien für das biologische Screening

Nach der Synthese und Charakterisierung der Derivat-Bibliothek ist ein gestufter Screening-Ansatz effizient, um vielversprechende Kandidaten zu identifizieren.

Abbildung 2: Gestufter Arbeitsablauf für das biologische Screening.

Primäres Screening: Das Ziel ist es, eine große Anzahl von Verbindungen schnell auf allgemeine biologische Aktivität zu testen.

  • Antikrebs-Aktivität: Führen Sie Zytotoxizitäts-Assays (z. B. MTT- oder Resazurin-Assays) gegen eine Reihe von menschlichen Krebszelllinien durch (z. B. LoVo (Darm), MCF-7 (Brust), SK-OV-3 (Eierstock)).[5][6]

  • Antimikrobielle Aktivität: Bestimmen Sie die minimale Hemmkonzentration (MHK) gegen grampositive (z. B. Staphylococcus aureus) und gramnegative (z. B. Escherichia coli) Bakterien sowie gegen Pilzstämme (z. B. Candida albicans).[3][7]

Sekundäres Screening und Wirkmechanismus: Verbindungen, die im primären Screening Aktivität zeigen ("Hits"), werden weiteren Tests unterzogen, um ihren Wirkmechanismus aufzuklären.

  • Wenn eine Verbindung eine Antikrebs-Aktivität aufweist, können nachfolgende Assays die Induktion von Apoptose, die Hemmung der Tubulin-Polymerisation[17] oder die Hemmung spezifischer Kinasen untersuchen.

  • Bei antimikrobiellen Hits können Zeit-Kill-Kurven oder Assays zur Membranintegrität durchgeführt werden.

  • Für Verbindungen mit antioxidativem Potenzial könnten zelluläre Assays zur Messung reaktiver Sauerstoffspezies (ROS) eingesetzt werden.[2]

Datenpräsentation und Interpretation

Eine systematische Aufzeichnung der chemischen und biologischen Daten ist für die SAR-Analyse unerlässlich. Die Ergebnisse sollten in einer übersichtlichen Tabelle zusammengefasst werden.

Tabelle 1: Beispiel für eine Datenzusammenfassungs-Tabelle

Verbindungs-IDR-Gruppe (für Schiff-Basen)Molekulargewicht ( g/mol )IC₅₀ MCF-7 (µM)MHK S. aureus (µg/mL)
PPC-H (Ausgangsmaterial)171.19> 100> 128
PPC-SB-01 -Phenyl246.3045.264
PPC-SB-02 -4-Methoxyphenyl276.3222.832
PPC-SB-03 -Benzyl260.3278.1128
PPC-KN-01 =C(CN)₂ (aus Malononitril)219.2415.516

IC₅₀: Halbe maximale Hemmkonzentration; MHK: Minimale Hemmkonzentration. Daten sind hypothetisch zur Veranschaulichung.

Aus diesen hypothetischen Daten könnte man schließen, dass die Einführung einer elektronenschiebenden Gruppe (Methoxy) am Phenylring der Schiff-Base (PPC-SB-02) die Antikrebs-Aktivität im Vergleich zur unsubstituierten Phenylgruppe (PPC-SB-01) verbessert. Darüber hinaus scheint das Knoevenagel-Produkt (PPC-KN-01) eine noch höhere Wirksamkeit in beiden Assays zu zeigen, was auf die Bedeutung der α,β-ungesättigten Nitril-Einheit hindeutet.

Schlussfolgerung

1-Phenyl-1H-pyrrol-2-carbaldehyd ist ein wertvolles und vielseitiges Ausgangsmaterial für die Erstellung von Wirkstoffbibliotheken. Die in diesem Anwendungshinweis beschriebenen robusten Protokolle für die Bildung von Schiff-Basen, die Knoevenagel-Kondensation und die Wittig-Reaktion ermöglichen die effiziente Synthese einer breiten Palette von Derivaten. Ein strategischer, gestufter Screening-Ansatz, gefolgt von einer sorgfältigen SAR-Analyse, bietet einen klaren Weg zur Identifizierung und Optimierung neuer bioaktiver Verbindungen, die von diesem privilegierten Pyrrol-Gerüst abgeleitet sind.

Referenzen

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  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Verfügbar unter: --INVALID-LINK--

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  • Cîrciumaru, A., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Verfügbar unter: --INVALID-LINK--

  • Inomata, K., et al. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 91(3), 593. Verfügbar unter: --INVALID-LINK--

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed. Verfügbar unter: --INVALID-LINK--

  • Wang, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Verfügbar unter: --INVALID-LINK--

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  • Ramesh, P., et al. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Verfügbar unter: --INVALID-LINK--

  • van der-Zee, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Verfügbar unter: --INVALID-LINK--

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  • Semantic Scholar. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Semantic Scholar. Verfügbar unter: --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-PHENYL-1H-PYRROLE-2-CARBALDEHYDE synthesis. ChemicalBook. Verfügbar unter: --INVALID-LINK--

  • Nishitani, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Verfügbar unter: --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. Verfügbar unter: --INVALID-LINK--

  • Aslam, S., et al. (2015). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. Verfügbar unter: --INVALID-LINK--

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  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Brieflands. Verfügbar unter: --INVALID-LINK--

  • Dixit, S. R., et al. (2017). Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. NIH. Verfügbar unter: --INVALID-LINK--

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References

Experimental procedure for the synthesis of 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

Introduction: The Significance and Synthesis Strategy

Pyrrole-based compounds are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The target molecule, 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde, is a functionalized N-arylpyrrole derivative that serves as a valuable building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. The presence of both an acetyl and a carbaldehyde group offers two distinct points for further chemical modification.

This guide provides a detailed, two-step experimental procedure for the synthesis of 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde. The synthetic route is designed for clarity, efficiency, and reproducibility, making it suitable for researchers in organic synthesis and drug development.

The synthesis pathway proceeds in two distinct stages:

  • N-Arylpyrrole Formation via Clauson-Kaas Synthesis : The initial step involves the construction of the N-substituted pyrrole ring. This is achieved through the reaction of 4-aminoacetophenone with 2,5-dimethoxytetrahydrofuran. This method is a robust and widely used variation of the Paal-Knorr pyrrole synthesis, valued for its reliability and applicability to various anilines.[2][3] We will detail a microwave-assisted approach, which significantly reduces reaction times and often improves yields.[4]

  • Formylation via Vilsmeier-Haack Reaction : The second step introduces the carbaldehyde group onto the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction is the classic and most efficient method for the formylation of electron-rich heterocycles like pyrrole.[5][6] The reaction employs a Vilsmeier reagent, prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[7]

This document will provide a comprehensive walkthrough of the entire process, from reagent preparation to final product characterization, with a focus on the rationale behind each experimental choice to ensure both scientific integrity and practical success.

Overall Reaction Scheme

Overall_Reaction Overall Synthesis Pathway cluster_step1 Step 1: Clauson-Kaas Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation A 4-Aminoacetophenone C 1-(4-acetylphenyl)-1H-pyrrole A->C AcOH, MW B 2,5-Dimethoxytetrahydrofuran B->C D 1-(4-acetylphenyl)-1H-pyrrole F 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde D->F E 1. POCl3, DMF 2. H2O E->F

Caption: The two-step synthesis of the target compound.

Part 1: Synthesis of 1-(4-acetylphenyl)-1H-pyrrole

This procedure is adapted from established microwave-assisted Clauson-Kaas synthesis protocols, which offer a green and efficient alternative to traditional heating methods.[4] The reaction condenses an aniline with a 1,4-dicarbonyl equivalent.

Mechanism of Clauson-Kaas Pyrrole Synthesis

Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde in situ. The primary amine (4-aminoacetophenone) then undergoes a double condensation with the dialdehyde, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Clauson_Kaas Clauson-Kaas Reaction Mechanism reagent1 2,5-Dimethoxytetrahydrofuran intermediate1 Succinaldehyde (in situ) reagent1->intermediate1 H+ (AcOH) intermediate2 Dihydropyrrole Intermediate intermediate1->intermediate2 + 4-Aminoacetophenone reagent2 4-Aminoacetophenone reagent2->intermediate2 product 1-(4-acetylphenyl)-1H-pyrrole intermediate2->product - 2H2O (Aromatization)

Caption: Mechanism for the Clauson-Kaas synthesis.

Materials and Equipment
Reagent/MaterialMolecular Wt.AmountMoles (mmol)
4-Aminoacetophenone135.16 g/mol 270 mg2.00
2,5-Dimethoxytetrahydrofuran132.16 g/mol 0.26 mL (258 mg)2.00
Glacial Acetic Acid60.05 g/mol 4.0 mL-
Deionized Water18.02 g/mol ~100 mL-
Sodium Bicarbonate (sat. soln.)84.01 g/mol ~50 mL-
Ethyl Acetate88.11 g/mol ~100 mL-
Anhydrous Sodium Sulfate142.04 g/mol ~5 g-
Silica Gel (for chromatography)-As needed-

Equipment : 2-5 mL microwave reaction vial, magnetic stir bar, microwave reactor, separatory funnel, rotary evaporator, column chromatography setup.

Experimental Protocol
  • Reaction Setup : To a 2-5 mL microwave vial, add a magnetic stir bar, 4-aminoacetophenone (270 mg, 2.00 mmol), and glacial acetic acid (4.0 mL).

  • Reagent Addition : Add 2,5-dimethoxytetrahydrofuran (0.26 mL, 2.00 mmol) to the vial.

  • Microwave Irradiation : Seal the reaction vessel and place it in the microwave reactor. Heat the mixture to 170°C for 10 minutes with pre-stirring.[4]

    • Expert Insight: Microwave heating dramatically accelerates the reaction compared to conventional reflux, which could take several hours. Acetic acid serves as both the solvent and the acid catalyst required for the hydrolysis of the dimethoxytetrahydrofuran.

  • Quenching and Neutralization : After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vessel and pour the contents into a beaker containing ~50 mL of ice water.

  • Basification : Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to remove the acetic acid and prepare for extraction.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate.

    • Trustworthiness Check: Washing with brine helps to remove residual water from the organic layer, ensuring a clean product upon solvent evaporation.

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 1-(4-acetylphenyl)-1H-pyrrole.

Part 2: Synthesis of 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde

This step employs the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic rings. The Vilsmeier reagent is a weak electrophile, making the reaction highly selective for activated substrates like N-substituted pyrroles, with substitution occurring preferentially at the C2 position.[5][6]

Mechanism of Vilsmeier-Haack Formylation

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The electron-rich pyrrole ring then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Pyrrole 1-(4-acetylphenyl)-1H-pyrrole Pyrrole->Iminium_Intermediate Electrophilic Attack Aldehyde_Product Final Aldehyde Product Iminium_Intermediate->Aldehyde_Product Hydrolysis (H2O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Materials and Equipment
Reagent/MaterialMolecular Wt.AmountMoles (mmol)
1-(4-acetylphenyl)-1H-pyrrole185.22 g/mol 185 mg1.0
N,N-Dimethylformamide (DMF)73.09 g/mol 0.1 mL (94 mg)1.3
Phosphorus Oxychloride (POCl₃)153.33 g/mol 0.11 mL (184 mg)1.2
1,2-Dichloroethane (DCE)98.96 g/mol 10 mL-
Sodium Acetate Trihydrate136.08 g/mol 750 mg5.5
Deionized Water18.02 g/mol ~50 mL-
Ethyl Acetate88.11 g/mol ~100 mL-
Anhydrous Sodium Sulfate142.04 g/mol ~5 g-

Equipment : Three-necked round-bottomed flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator.

Experimental Protocol
  • Vilsmeier Reagent Preparation : In a three-necked flask fitted with a dropping funnel and condenser, place N,N-dimethylformamide (0.1 mL, 1.3 mmol). Cool the flask in an ice bath.

  • POCl₃ Addition : Slowly add phosphorus oxychloride (0.11 mL, 1.2 mmol) dropwise to the cooled DMF while stirring. An exothermic reaction will occur, forming the solid Vilsmeier reagent complex.[8]

    • Safety Note: POCl₃ is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Stirring : Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.

  • Substrate Addition : Re-cool the flask in an ice bath and add 1,2-dichloroethane (5 mL). Then, add a solution of 1-(4-acetylphenyl)-1H-pyrrole (185 mg, 1.0 mmol) in 1,2-dichloroethane (5 mL) dropwise over 30 minutes, keeping the temperature below 10°C.

  • Reaction : After the addition is complete, remove the ice bath, replace it with a heating mantle, and heat the mixture to reflux for 15-20 minutes.

  • Hydrolysis : Cool the reaction mixture to room temperature. Prepare a solution of sodium acetate trihydrate (750 mg, 5.5 mmol) in water (10 mL). Add this solution cautiously to the reaction mixture through the dropping funnel.

    • Expert Insight: The sodium acetate solution serves two purposes: it hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acidic byproducts.

  • Workup : Reflux the mixture again for 15 minutes with vigorous stirring. After cooling, transfer the contents to a separatory funnel.

  • Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying : Combine all organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the solution over anhydrous sodium sulfate.

  • Purification : Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde as a solid.

Product Characterization Data

CompoundMolecular FormulaMolecular Wt.Appearance
1-(4-acetylphenyl)-1H-pyrroleC₁₂H₁₁NO185.22 g/mol Off-white solid
1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehydeC₁₃H₁₁NO₂213.23 g/mol Yellow solid

Expected Spectroscopic Data for 1-(4-acetyl-phenyl)-1H-pyrrole-2-carbaldehyde :

  • ¹H NMR (CDCl₃, δ) : ~9.5 (s, 1H, -CHO), ~8.1 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.2 (m, 1H, pyrrole-H), ~7.0 (m, 1H, pyrrole-H), ~6.4 (m, 1H, pyrrole-H), ~2.6 (s, 3H, -COCH₃).

  • ¹³C NMR (CDCl₃, δ) : ~196 (-COCH₃), ~179 (-CHO), ~142, ~138, ~133, ~130, ~129, ~125, ~119, ~112, ~26 (-CH₃).

  • IR (KBr, cm⁻¹) : ~1680 (C=O, aldehyde), ~1670 (C=O, ketone), ~1595 (C=C, aromatic).

  • Mass Spec (ESI-MS) : m/z 214.08 [M+H]⁺.

(Note: Exact chemical shifts and peak multiplicities may vary depending on the solvent and spectrometer used. The provided data is an estimation based on similar structures.)[9]

References

Application Notes & Protocols: Strategic Synthesis of Pyrrolo[1,2-a]pyrimidines Utilizing 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the strategic use of 1-phenyl-1H-pyrrole-2-carbaldehyde as a pivotal precursor in the synthesis of pyrrolo[1,2-a]pyrimidines. This class of fused heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. These application notes provide in-depth scientific context, field-proven insights, and detailed experimental protocols to empower researchers in the exploration of novel chemical entities for drug discovery.

Introduction: The Significance of Pyrrolo[1,2-a]pyrimidines

The pyrrolo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. The development of efficient and versatile synthetic routes to novel pyrrolo[1,2-a]pyrimidine derivatives is, therefore, a key objective in modern medicinal chemistry.

The strategic selection of starting materials is paramount for the successful synthesis of complex heterocyclic systems. This compound emerges as a highly valuable and versatile building block in this context. The presence of the aldehyde functionality provides a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the N-phenyl group can modulate the electronic properties and solubility of the resulting compounds, and serve as a key pharmacophoric element.

Synthetic Strategy: A Multicomponent Approach

A highly efficient and atom-economical approach to the synthesis of substituted pyrrolo[1,2-a]pyrimidines involves a one-pot, three-component reaction. This strategy leverages the reactivity of this compound, an active methylene compound (such as a β-ketoester or malononitrile), and an amino-pyrimidine derivative. The reaction typically proceeds through a cascade of condensation and cyclization reactions, culminating in the formation of the desired fused heterocyclic system.

Proposed Reaction Pathway

The proposed synthesis of a 4-(phenyl)-pyrrolo[1,2-a]pyrimidine derivative from this compound is outlined below. This protocol is based on well-established methodologies for the synthesis of related fused pyrimidine systems.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of the final product is typically achieved by column chromatography or recrystallization.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1: Synthesis of Ethyl 2-methyl-7-phenyl-7H-pyrrolo[1,2-a]pyrimidine-6-carboxylate

This protocol describes a three-component reaction between this compound, ethyl acetoacetate, and 2-amino-4-methylpyrimidine.

Reagents and Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound171.191.0171.2 mg
Ethyl acetoacetate130.141.2140 µL
2-Amino-4-methylpyrimidine109.131.0109.1 mg
p-Toluenesulfonic acid (p-TSA)172.200.117.2 mg
Ethanol (anhydrous)--10 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (171.2 mg, 1.0 mmol), 2-amino-4-methylpyrimidine (109.1 mg, 1.0 mmol), ethyl acetoacetate (140 µL, 1.2 mmol), and p-toluenesulfonic acid (17.2 mg, 0.1 mmol) in anhydrous ethanol (10 mL).

  • Stir the reaction mixture at reflux (approximately 78 °C) for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 20 mL of ethyl acetate and 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired ethyl 2-methyl-7-phenyl-7H-pyrrolo[1,2-a]pyrimidine-6-carboxylate as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights

The formation of the pyrrolo[1,2-a]pyrimidine scaffold in the proposed reaction is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the acid-catalyzed Knoevenagel condensation between the aldehyde group of this compound and the active methylene group of ethyl acetoacetate. This step forms a reactive pyrrolyl-substituted α,β-unsaturated carbonyl intermediate.

  • Michael Addition: The exocyclic amino group of 2-amino-4-methylpyrimidine then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization and Dehydration: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the endocyclic pyrimidine nitrogen onto the carbonyl group of the ester, followed by dehydration to form the fused dihydropyrrolo[1,2-a]pyrimidine ring system.

  • Aromatization: The final step involves aromatization of the newly formed ring, which can occur spontaneously or be promoted by an oxidizing agent present in the reaction mixture (or upon workup) to yield the stable pyrrolo[1,2-a]pyrimidine product.

Visualization of the Proposed Mechanism

Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Final Product Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Ketoester (p-TSA) Ketoester Ethyl Acetoacetate Ketoester->Knoevenagel Aminopyrimidine 2-Amino-4-methylpyrimidine Michael Michael Addition Aminopyrimidine->Michael Knoevenagel->Michael Intermediate A Cyclization Intramolecular Cyclization & Dehydration Michael->Cyclization Intermediate B Aromatization Aromatization Cyclization->Aromatization Intermediate C Product Substituted Pyrrolo[1,2-a]pyrimidine Aromatization->Product

Caption: Proposed reaction pathway for the synthesis of pyrrolo[1,2-a]pyrimidines.

Data Summary and Expected Outcomes

While specific yield and characterization data for the proposed reaction are not available in the literature, analogous three-component syntheses of related heterocyclic systems typically afford the desired products in moderate to good yields (40-80%), depending on the specific substrates and reaction conditions employed.

Expected Characterization Data for Ethyl 2-methyl-7-phenyl-7H-pyrrolo[1,2-a]pyrimidine-6-carboxylate:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the phenyl and pyrrolo[1,2-a]pyrimidine rings, a singlet for the methyl group, and a quartet and triplet for the ethyl ester group.

  • ¹³C NMR: Signals for the carbonyl carbon of the ester, and the aromatic and aliphatic carbons of the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product (C₁₉H₁₇N₃O₂).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the amount of catalyst, extending the reaction time, or using a higher boiling point solvent such as toluene or xylene to facilitate the dehydration and cyclization steps. The use of microwave irradiation can also significantly reduce reaction times and improve yields.

  • Side Product Formation: The formation of side products may occur. Careful purification by column chromatography is crucial. If significant side product formation is observed, adjusting the stoichiometry of the reactants may be beneficial.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that anhydrous conditions are maintained, as water can interfere with the acid catalyst and the dehydration steps.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant pyrrolo[1,2-a]pyrimidines. The multicomponent reaction strategy outlined in these application notes provides an efficient and modular approach to access a diverse range of substituted derivatives. The provided protocol, based on established chemical principles, offers a solid foundation for researchers to explore this promising area of heterocyclic chemistry. Further optimization and exploration of the substrate scope will undoubtedly lead to the discovery of novel compounds with potent biological activities.

Metal-catalyzed cross-coupling reactions of 1-phenyl-1H-pyrrole-2-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions of 1-Phenyl-1H-pyrrole-2-carbaldehyde Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core represents a privileged scaffold in modern medicinal chemistry and materials science. Pyrrole derivatives are foundational components in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4][5] The aldehyde functionality at the C2 position serves as a versatile synthetic handle, allowing for further elaboration into more complex molecular architectures, while the N1-phenyl group provides a crucial site for modulating steric and electronic properties, which can significantly influence biological target engagement.[2][6]

The functionalization of this core, however, requires precise and efficient synthetic methodologies. Metal-catalyzed cross-coupling reactions have emerged as the premier strategy for forging new carbon-carbon and carbon-heteroatom bonds on aromatic systems with high fidelity and functional group tolerance.[7] Techniques such as the Suzuki-Miyaura, Heck, and Sonogashira couplings provide a powerful toolkit for researchers to systematically modify the pyrrole ring, enabling the exploration of structure-activity relationships (SAR) essential for drug development.[3]

This guide provides an in-depth exploration of these key cross-coupling reactions as applied to this compound derivatives. We will delve into the mechanistic underpinnings of each transformation, present detailed, field-proven protocols, and offer expert insights into experimental design and troubleshooting.

Pillar 1: The Palladium Catalytic Cycle - A Unifying Mechanistic Framework

At the heart of many cross-coupling reactions lies a catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states. Understanding this fundamental pathway is critical for rationalizing reaction outcomes and optimizing conditions.

  • Oxidative Addition : The cycle initiates when a low-valent Pd(0) complex reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond. This step oxidizes the metal to Pd(II) and forms a key organopalladium(II) intermediate.[8]

  • Transmetalation (for Suzuki/Stille) or Migratory Insertion (for Heck) : In this stage, the second coupling partner is introduced. For Suzuki reactions, a nucleophilic organoboron species transfers its organic group to the Pd(II) center, a process known as transmetalation.[9] For Heck reactions, an alkene coordinates to the palladium and then inserts into the Pd-Carbon bond.[8]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic fragments are expelled from the palladium coordination sphere. This process reduces the palladium back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[8]

General_Pd_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex partner_introduction Transmetalation or Migratory Insertion pd2_complex->partner_introduction + R-M or Alkene pd2_intermediate Ar-Pd(II)L_n-R partner_introduction->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 + Ar-R

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for constructing biaryl and vinyl-aryl linkages.[9][10] Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. For the this compound scaffold, this reaction is ideal for introducing diverse aryl or heteroaryl substituents at specific positions (e.g., C4 or C5) that have been pre-functionalized with a halide.

Mechanistic Insight: The Role of the Base

A key distinction in the Suzuki mechanism is the requirement for a base.[9] The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)3]⁻). This activation step is crucial as it facilitates the otherwise slow transmetalation of the organic group from boron to the palladium(II) center.[9]

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L_2 pd2_halide Pyr-Pd(II)L_2-X pd0->pd2_halide Oxidative Addition (+ Pyr-X) pd2_biaryl Pyr-Pd(II)L_2-Ar' pd2_halide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination (+ Pyr-Ar') boronic_acid Ar'-B(OH)₂ ate_complex [Ar'-B(OH)₃]⁻ boronic_acid->ate_complex + Base (e.g., K₂CO₃) ate_complex->pd2_halide

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Aryl-1-phenyl-1H-pyrrole-2-carbaldehyde

This protocol describes a general procedure for the Suzuki coupling of 4-bromo-1-phenyl-1H-pyrrole-2-carbaldehyde with a generic arylboronic acid.

Materials & Reagents:

  • 4-Bromo-1-phenyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)[11]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane or Dimethoxyethane (DME) / Water (e.g., 4:1 v/v)

  • Schlenk flask or microwave vial

  • Nitrogen or Argon source

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup : To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromo-1-phenyl-1H-pyrrole-2-carbaldehyde, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition : Add the degassed solvent mixture (e.g., Dioxane/H₂O). The reaction mixture should be a suspension. Expert Tip: Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is critical to prevent oxidation of the Pd(0) species.

  • Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[11]

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-aryl-1-phenyl-1H-pyrrole-2-carbaldehyde.

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterTypical ConditionsRationale / Expert Insight
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(dppf)Cl₂ is often robust and effective for heteroaryl couplings.[10][11]
Ligand PPh₃, dppf, SPhos, XPhosBulky, electron-rich phosphine ligands often accelerate reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is a stronger base and can be effective for less reactive substrates.[12]
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the reaction.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.
Expected Yield 60 - 95%Yields are substrate-dependent; electron-poor boronic acids may react slower.

Application Note II: The Heck Reaction for Olefinic Functionalization

The Mizoroki-Heck reaction facilitates the coupling of an organohalide with an alkene, creating a new, more substituted alkene.[8][13] This reaction is exceptionally valuable for installing vinyl groups onto the pyrrole scaffold, which can serve as precursors for a variety of other transformations. A key feature of the Heck reaction is its high stereoselectivity, typically affording the trans isomer of the product.[13]

Mechanistic Insight: Syn-Addition and Beta-Hydride Elimination

After oxidative addition, the alkene coordinates to the Pd(II) center and undergoes a syn-migratory insertion into the Pd-aryl bond. The final C-C bond is formed, but the palladium is still attached to the alkyl chain. For the catalyst to turn over, a β-hydride (a hydrogen on the carbon adjacent to the palladium-bearing carbon) must be accessible and have a syn-coplanar relationship with the Pd-C bond. This hydrogen is eliminated along with the palladium, which is reduced to Pd(0), forming the product double bond.[8][14]

Heck_Reaction_Cycle pd0 Pd(0)L_2 pd2_halide Pyr-Pd(II)L_2-X pd0->pd2_halide Oxidative Addition (+ Pyr-X) insertion_complex [Alkene Coordination & Syn-Migratory Insertion] pd2_halide->insertion_complex + Alkene pd2_alkyl Alkyl-Pd(II) Complex insertion_complex->pd2_alkyl elimination Syn β-Hydride Elimination pd2_alkyl->elimination elimination->pd0 + Vinyl-Pyrrole + HX base Base (e.g., Et₃N) Regenerates Pd(0) from H-Pd(II)-X elimination->base

Caption: Catalytic cycle for the Heck reaction.

Experimental Protocol: Synthesis of 5-Vinyl-1-phenyl-1H-pyrrole-2-carbaldehyde Derivative

This protocol outlines the coupling of 5-iodo-1-phenyl-1H-pyrrole-2-carbaldehyde with n-butyl acrylate.

Materials & Reagents:

  • 5-Iodo-1-phenyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Sealed reaction tube

Procedure:

  • Reaction Setup : To a dry, sealable reaction tube, add 5-iodo-1-phenyl-1H-pyrrole-2-carbaldehyde, Pd(OAc)₂, and PPh₃.

  • Atmosphere Exchange : Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Liquid Addition : Add anhydrous solvent (e.g., MeCN), followed by the base (Et₃N) and n-butyl acrylate via syringe. Expert Tip: Using an organic base like triethylamine is common; it acts both as a base to neutralize the generated HX and as a reducing agent to help form the active Pd(0) catalyst in situ from Pd(OAc)₂.

  • Reaction Execution : Seal the tube tightly and place it in a preheated oil bath at 80-120 °C. Stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate and wash with saturated aq. NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Application Note III: Sonogashira Coupling for Alkynyl Scaffolds

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl and vinyl halides.[15][16] This reaction is distinguished by its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[17] The resulting alkynylated pyrroles are highly valuable building blocks, participating in click chemistry, serving as precursors for heterocycles, or acting as rigid linkers in materials science.

Mechanistic Insight: A Palladium-Copper Duet

The Sonogashira reaction involves two interconnected catalytic cycles.[15]

  • Palladium Cycle : This cycle is similar to those seen previously, involving oxidative addition of the aryl halide to Pd(0) to form a Pd(II) complex.

  • Copper Cycle : The terminal alkyne is deprotonated by the amine base. The resulting acetylide anion reacts with the copper(I) salt (typically CuI) to form a copper(I) acetylide species. This copper acetylide is the key intermediate that undergoes transmetalation with the Pd(II) complex, transferring the alkyne group to the palladium. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst.[18]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_2 pd2_halide Pyr-Pd(II)L_2-X pd0->pd2_halide Oxidative Addition (+ Pyr-X) pd2_alkynyl Pyr-Pd(II)L_2-C≡CR pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (+ Pyr-C≡CR) alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->pd2_halide

Caption: Dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Synthesis of 5-Alkynyl-1-phenyl-1H-pyrrole-2-carbaldehyde

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling.

Materials & Reagents:

  • 5-Iodo-1-phenyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent)

  • Tetrahydrofuran (THF), anhydrous (optional co-solvent)

  • Schlenk flask

Procedure:

  • Inert Atmosphere Setup : To a dry Schlenk flask under an inert atmosphere, add the 5-iodo-1-phenyl-1H-pyrrole-2-carbaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition : Add anhydrous THF (if used), followed by the amine base (e.g., Et₃N). Stir for 5 minutes. Then, add the terminal alkyne via syringe. Expert Tip: The reaction must be run under strictly anaerobic conditions. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is the most common side reaction.

  • Reaction Execution : Stir the reaction at room temperature. The reaction is often exothermic and typically completes within 1-4 hours. Monitor progress by TLC or LC-MS.[18]

  • Workup : Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalysts and amine salts.

  • Purification : Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
ParameterTypical ConditionsRationale / Expert Insight
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pre-catalysts that readily form the active Pd(0) species.[17]
Cu Co-catalyst CuI, CuBrCuI is the most common and effective co-catalyst.[17]
Base Et₃N, DIPA, PiperidineMust be a sufficiently strong base to deprotonate the alkyne. Often used as the solvent.[18]
Solvent Amine, THF, DMFAnhydrous and anaerobic conditions are paramount.[16]
Temperature Room Temperature to 60 °CThe reaction is often fast at room temperature, especially with aryl iodides.[15]
Expected Yield 70 - 98%Generally high-yielding, but sensitive to reaction conditions.

Advanced Strategy: Direct C-H Arylation

A more contemporary and atom-economical approach is the direct C-H arylation, which bypasses the need for pre-halogenating the pyrrole substrate.[19][20] In this method, a palladium catalyst is used to activate a C-H bond on the pyrrole ring directly, which then couples with an aryl halide.[21][22] While synthetically elegant, these reactions often require specific directing groups or rely on the inherent electronic properties of the substrate to control regioselectivity. For this compound, C-H activation would likely be directed to the C5 position due to the electronic influence of the aldehyde and the N-phenyl group.

CH_Activation pyrrole Pyrrole Substrate (with C-H bond) cmd Concerted Metalation- Deprotonation (CMD) pyrrole->cmd pd_catalyst Pd(II) Catalyst pd_catalyst->cmd palladacycle Palladacycle Intermediate cmd->palladacycle coupling Coupling with Ar-X & Reductive Elimination palladacycle->coupling product Arylated Pyrrole coupling->product

Caption: Conceptual workflow for direct C-H arylation.

Conclusion and Future Outlook

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and versatile pathways to introduce aryl, vinyl, and alkynyl moieties, respectively. A thorough understanding of the underlying catalytic cycles empowers researchers to select optimal conditions, troubleshoot reactions, and design novel synthetic strategies. The continued development of more active and stable catalysts, including N-heterocyclic carbene (NHC) palladium complexes, and the application of enabling technologies like flow chemistry promise to further enhance the efficiency and sustainability of these powerful transformations in drug discovery and materials science.[19]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important synthetic transformation. Here, we dissect common challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Vilsmeier-Haack Approach

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction.[1][2] This method involves the formylation of an electron-rich aromatic compound, in this case, 1-phenylpyrrole, using a specialized electrophile known as the Vilsmeier reagent.[3][4] This reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most frequently phosphorus oxychloride (POCl₃).[1][2]

While robust, the reaction is not without its challenges. The high reactivity of the pyrrole ring system, coupled with the specific electronic effects of the N-phenyl substituent, can lead to issues with regioselectivity, yield, and purification. This guide provides a structured approach to overcoming these hurdles.

Core Synthesis Workflow

The overall process can be visualized as a multi-step sequence, from reagent activation to final product purification.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction at 0-10°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent N_Phenylpyrrole 1-Phenylpyrrole Vilsmeier_Reagent->N_Phenylpyrrole Iminium_Salt Iminium Salt Intermediate N_Phenylpyrrole->Iminium_Salt Attack on Vilsmeier Reagent Hydrolysis Aqueous Hydrolysis (e.g., NaOAc solution) Iminium_Salt->Hydrolysis Crude_Product Crude Aldehyde Hydrolysis->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product 1-Phenyl-1H-pyrrole- 2-carbaldehyde Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting Guide

This section addresses the most common experimental failures in a direct question-and-answer format.

Question 1: My reaction yielded very little or no desired product. What went wrong?

Answer: A low or zero yield is often traced back to three critical areas: the Vilsmeier reagent itself, the reactivity of your substrate, or the reaction conditions.

  • Cause A: Ineffective Vilsmeier Reagent Formation. The chloroiminium ion (Vilsmeier reagent) is moisture-sensitive.

    • Solution: Ensure your DMF is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, high-quality bottle of POCl₃. The formation of the reagent is exothermic; maintain a low temperature (0-10 °C) during the addition of POCl₃ to DMF to prevent degradation.[5]

  • Cause B: Poor Substrate Quality. 1-Phenylpyrrole can degrade over time, especially if exposed to light and air. Impurities can interfere with the reaction.

    • Solution: Use freshly distilled or purified 1-phenylpyrrole for the best results. Confirm its purity by NMR or GC-MS before starting the reaction.

  • Cause C: Suboptimal Reaction Temperature. While the initial reagent formation requires cooling, the subsequent electrophilic substitution step needs sufficient thermal energy to proceed. However, excessive heat can lead to polymerization and decomposition.

    • Solution: After adding the 1-phenylpyrrole at a low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and stir for several hours.[4] Gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive substrates, but this must be monitored carefully to avoid charring. The optimal temperature can depend on the substrate's reactivity.[2]

  • Cause D: Incomplete Hydrolysis. The reaction initially forms an iminium salt, which must be hydrolyzed to the final aldehyde during the work-up.[2][4]

    • Solution: Ensure the aqueous work-up step is performed thoroughly. Refluxing the reaction mixture after the addition of aqueous sodium acetate solution is a common and effective method to ensure complete hydrolysis.[5] Vigorous stirring is essential during this two-phase step.[5]

Question 2: My NMR spectrum shows a mixture of products. Why am I getting isomers?

Answer: The formation of isomers relates to the regioselectivity of the electrophilic attack on the pyrrole ring.

  • Cause: Competing Formylation at C3. The pyrrole ring is highly activated towards electrophilic substitution. While attack at the C2 (alpha) position is generally favored due to better stabilization of the cationic intermediate (arenium ion), some formylation at the C3 (beta) position can occur. The N-phenyl group can influence this electronic distribution.

    • Scientific Rationale: The nitrogen atom's lone pair provides strong electron donation, activating the ring. Resonance structures show that the positive charge in the intermediate is better delocalized when the electrophile attacks the C2 position.

    • Solution: Controlling the reaction temperature is key. Running the reaction at lower temperatures generally enhances selectivity for the C2 product. While yields for 1-phenylpyrrole are typically good for the 2-carbaldehyde, careful purification via column chromatography is often necessary to separate the desired C2 isomer from any minor C3 isomer that may have formed.

Question 3: The reaction mixture turned into a dark, intractable tar. How can I prevent this?

Answer: Tar formation is a classic sign of polymerization or decomposition, a common issue with highly reactive heterocycles like pyrroles.

  • Cause A: Excessively High Temperatures. As mentioned, pyrroles are prone to acid-catalyzed polymerization. High local temperatures, either from an uncontrolled exotherm during reagent addition or excessive heating, can rapidly degrade the starting material and product.

    • Solution: Maintain strict temperature control throughout the reaction. Add reagents dropwise with efficient stirring and cooling. Do not overheat the reaction mixture after the addition is complete.

  • Cause B: Incorrect Stoichiometry. Using a large excess of the Vilsmeier reagent (POCl₃) can create a highly acidic and harsh environment, promoting unwanted side reactions.

    • Solution: Use a modest excess of the Vilsmeier reagent. A stoichiometry of 1.1 to 1.5 equivalents relative to the 1-phenylpyrrole is typically sufficient.[4]

  • Cause C: Improper Quenching/Work-up. The work-up procedure is critical. Pouring the reactive mixture onto ice and then neutralizing is a standard method to control the quench.

    • Solution: The hydrolysis of the intermediate iminium salt should be done carefully. Adding the reaction mixture to a well-stirred, cold solution of a base like sodium acetate or sodium carbonate can neutralize the strong acids and facilitate controlled hydrolysis, minimizing degradation.[5]

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Vilsmeier-Haack reaction?

A: The reaction proceeds in two main stages: formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The reaction begins with the nucleophilic attack of the oxygen atom of DMF onto the electrophilic phosphorus atom of POCl₃.[6] Subsequent elimination forms the highly electrophilic chloroiminium ion, which is the active formylating agent.[1][3] The electron-rich pyrrole ring then attacks this electrophile, leading to a cationic intermediate (sigma complex) that rearomatizes by losing a proton.[4] The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde.[7]

Q: How can I purify the final product, this compound?

A: The product is often a solid at room temperature.[5]

  • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. A mixed solvent system like ethanol/water or a nonpolar solvent like petroleum ether can be used.[5]

  • Silica Gel Chromatography: If the reaction produced isomeric byproducts or significant baseline impurities, column chromatography is the preferred method. A gradient of ethyl acetate in hexanes or petroleum ether is typically effective for separation.

Q: Are there any alternative methods for this synthesis?

A: While the Vilsmeier-Haack reaction is dominant, other methods exist. For instance, some multi-component reactions involving aryl methyl ketones, arylamines, and esters can produce pyrrole-2-carbaldehydes, though this represents a de novo synthesis of the ring rather than functionalization.[8] However, for the direct formylation of a pre-formed 1-phenylpyrrole ring, the Vilsmeier-Haack approach remains the most direct and widely used strategy.[9]

Data Presentation

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate. The table below provides context on how substituents can affect yield in related systems.

Table 1: Effect of Substituents on Yield of Pyrrole-2-carbaldehydes via Vilsmeier-Haack Reaction

Pyrrole SubstrateSubstituent(s)Typical Reaction ConditionsYield (%)Reference
PyrroleNonePOCl₃, DMF, 0 °C to RT80-90Organic Syntheses[5]
1-Methylpyrrole1-CH₃POCl₃, DMF75J. Org. Chem.[10]
1-Phenylpyrrole1-C₆H₅POCl₃, DMF65J. Chem. Soc., Perkin Trans. 1[10]
2,5-Dimethylpyrrole2,5-(CH₃)₂POCl₃, DMF90 (3-formyl)J. Org. Chem.[10]

Note: Yields are representative and can vary based on specific experimental scale and conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Safety Precautions: This procedure involves corrosive and moisture-sensitive reagents. It must be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) reacts violently with water.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1-Phenylpyrrole

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent

  • Sodium acetate trihydrate

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

  • Deionized water

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The mixture should become a thick, pale-yellow solid or slurry.

  • Formylation Reaction:

    • Re-cool the mixture to 0-5 °C and add anhydrous 1,2-dichloroethane to facilitate stirring.

    • Add a solution of 1-phenylpyrrole (1.0 equivalent) in 1,2-dichloroethane dropwise over 30-45 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by TLC (e.g., 20% ethyl acetate in hexanes) until the starting material is consumed.

  • Work-up and Hydrolysis:

    • Prepare a separate large beaker containing a vigorously stirred solution of sodium acetate trihydrate (approx. 5-6 equivalents) in water, cooled in an ice bath.

    • Carefully and slowly pour the reaction mixture into the cold sodium acetate solution. This quench is exothermic and may release HCl gas.

    • Once the addition is complete, heat the mixture to reflux for 15-30 minutes with vigorous stirring to ensure complete hydrolysis of the iminium salt intermediate.[5]

    • Cool the mixture to room temperature.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (caution: potential CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the resulting crude solid or oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Alternatively, if the crude product is a solid and sufficiently pure, it can be recrystallized from a suitable solvent like petroleum ether or an ethanol/water mixture.[5]

    • Combine the pure fractions, remove the solvent in vacuo, and dry to yield this compound as a crystalline solid.

References

Technical Support Center: Purification of Crude 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde, a valuable heterocyclic building block, is commonly achieved via the Vilsmeier-Haack reaction.[1][2] This formylation of 1-phenylpyrrole, while effective, often yields a crude product contaminated with unreacted starting materials, reaction byproducts, and decomposition products. Achieving high purity is critical for subsequent applications in research and drug development.

This technical support guide provides in-depth, field-proven troubleshooting advice and detailed protocols for the purification of crude this compound. The methodologies are presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Part 1: Initial Assessment & Common Impurities

This section addresses the crucial first steps of characterizing your crude product to inform your purification strategy.

FAQ: Crude Product Characterization

Q1: What is the typical appearance of crude this compound after synthesis and initial work-up?

A1: The appearance can vary significantly based on the success of the reaction and work-up. Ideally, you might have a yellowish or brownish solid.[3] However, it is common to obtain a dark, viscous oil or a gummy solid. This coloration is often due to minor polymeric impurities or residual acidic components from the Vilsmeier-Haack reaction, which can degrade the sensitive pyrrole ring.[4]

Q2: What are the most probable impurities I should expect?

A2: Your crude product likely contains a mixture of the following:

  • Unreacted Starting Materials: Primarily 1-phenylpyrrole.

  • Vilsmeier Reagent Byproducts: The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5] Improper quenching of the reaction can leave behind phosphoric acid and hydrochloric acid, which must be neutralized and removed.[6]

  • Residual Solvents: DMF and any extraction solvents (e.g., dichloromethane, ethyl acetate) may be present.

  • Polymeric/Colored Impurities: Pyrroles, especially aldehydes, can be sensitive to acid and air, leading to the formation of colored, higher molecular weight byproducts.

Q3: What is the first analytical step I should take before attempting a large-scale purification?

A3: Always begin with Thin-Layer Chromatography (TLC). TLC provides a rapid and inexpensive snapshot of your mixture's complexity. Spot your crude material on a silica gel plate and elute with a solvent system of medium polarity, such as 80:20 Hexane:Ethyl Acetate. This will help you visualize the number of components, estimate the relative amount of your desired product, and determine if chromatography is necessary.

Part 2: Selecting Your Purification Strategy

The nature of your crude product dictates the most effective purification path. Use the following workflow to decide on the best approach.

Purification_Workflow cluster_path Purification Path start Crude Product Assessment tlc Run TLC (8:2 Hex:EA) start->tlc appearance Observe Physical State start->appearance decision_tlc TLC Result? tlc->decision_tlc decision_solid Is it a Solid? appearance->decision_solid decision_tlc->decision_solid chromatography Column Chromatography decision_tlc->chromatography  Multiple spots,  close Rf values   wash_chrom Aqueous Wash then Column Chromatography decision_tlc->wash_chrom  Baseline streaking  (acidic impurities)   decision_solid->decision_tlc recrystallize Recrystallization decision_solid->recrystallize Yes, mostly solid

Figure 1. Decision workflow for selecting the appropriate purification method.

Part 3: Protocols & Troubleshooting Guides

This section provides detailed, step-by-step procedures for the most common purification techniques, along with solutions to frequently encountered problems.

A. Purification by Recrystallization

Recrystallization is the most efficient method for purifying compounds that are already substantially pure (>90%) and solid. The principle relies on the differential solubility of the compound in a hot versus a cold solvent.[7]

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-5 °C). For aldehydes of this type, non-polar to moderately polar solvents are good starting points.[4][8] You must test this empirically on a small scale.

Experimental Protocol: Solvent Screening

  • Place ~20 mg of your crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble at room temperature; discard this solvent.

  • If it is not very soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • A good solvent will produce a high yield of crystalline precipitate upon cooling.

Solvent System Comments
Hexane / Petroleum EtherGood starting point. The compound has low polarity.[8]
IsopropanolMay be effective if the compound has slightly more polar impurities.
TolueneCan be effective for aromatic compounds, often yields good crystals.
Hexane / Ethyl AcetateA dual-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexane until cloudy. Reheat to clarify and cool slowly.[7]

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.[8]

  • Solution 1: Slow Down Cooling. Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask with glass wool can help.

  • Solution 2: Use More Solvent. The concentration may be too high. Add a small amount (10-15%) of additional hot solvent to the redissolved solution and then cool slowly.

  • Solution 3: Change Solvents. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

B. Purification by Column Chromatography

Column chromatography is the most versatile technique for separating multiple components from a mixture.[9] It is essential when your crude product is an oil or when TLC analysis shows multiple, closely-spaced spots.

Q6: What stationary and mobile phases should I use for column chromatography?

A6:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate, as this generally provides the best separation.[10] Start with a low-polarity mixture and gradually increase the polarity.

Mobile Phase System (Hexane:Ethyl Acetate) Typical Application
95:5 to 90:10Eluting non-polar impurities like unreacted 1-phenylpyrrole.
85:15 to 80:20Typically the ideal range for eluting the target product, this compound.
70:30Eluting more polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Select a column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material). Equilibrate the column with a low-polarity starting eluent (e.g., 95:5 Hexane:EtOAc).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often yields better separation.

  • Run the Column: Begin elution with the low-polarity solvent, collecting fractions. Monitor the fractions by TLC.

  • Increase Polarity: Gradually increase the percentage of ethyl acetate (gradient elution) to elute your product.

  • Combine and Evaporate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Q7: My compound is streaking on the TLC plate and the column. How do I fix this?

A7: Streaking is often a sign of acidic impurities or compound instability on the silica.

  • Cause: Residual phosphoric or hydrochloric acid from the Vilsmeier-Haack work-up can interact strongly with the silica gel.[6]

  • Solution: Before chromatography, dissolve your crude product in ethyl acetate and wash it thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. This neutralization step removes acidic impurities and often leads to much cleaner chromatography.

Part 4: Final Purity Assessment

After purification, it is essential to verify the identity and purity of your this compound.

Q8: How can I confirm my final product is pure?

A8: A combination of techniques provides the most confidence:

  • TLC: The purified material should appear as a single spot on the TLC plate (co-spotted with a reference if available).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). Literature values for related compounds suggest a relatively low melting point. For example, pyrrole-2-carboxaldehyde melts at 44-46 °C.[11] A broad melting range indicates the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: This is the most definitive method. The spectrum should show the characteristic aldehyde proton peak (singlet, ~9.5 ppm) and the expected aromatic and pyrrole ring protons with correct integrations.

    • Mass Spectrometry: Confirm the presence of the correct molecular ion peak (m/z = 171.07 for [M]+).

By following this structured approach—assessing the crude material, selecting the appropriate strategy, and meticulously executing the protocol—researchers can reliably obtain high-purity this compound for their scientific endeavors.

References

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, with a focus on the widely used Vilsmeier-Haack formylation of 1-phenylpyrrole. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 1-phenylpyrrole.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. The reaction is generally regioselective for the C2 position due to the electronic properties of the pyrrole nucleus and steric influence of the N-phenyl group.[3][4]

Q2: I observe a significant amount of a second, isomeric aldehyde in my crude product. What is it and how can I avoid it?

A2: The isomeric impurity is likely 1-phenyl-1H-pyrrole-3-carbaldehyde. While the Vilsmeier-Haack formylation of 1-phenylpyrrole predominantly yields the 2-carbaldehyde, a smaller amount of the 3-formyl isomer can be produced. The ratio of these isomers is primarily influenced by steric factors.[3][4] Bulky N-substituents tend to direct formylation to the C3 position to a greater extent. To minimize the formation of the 3-isomer, it is crucial to maintain a low reaction temperature during the addition of the Vilsmeier reagent to the 1-phenylpyrrole solution.

Q3: My reaction mixture turns dark and I obtain a low yield of a tarry product. What is causing this?

A3: The formation of dark, polymeric materials is a common issue when working with pyrroles, which are susceptible to polymerization under acidic conditions.[5] The Vilsmeier-Haack reaction, while generally considered mild, does involve an acidic environment. This side reaction is exacerbated by elevated temperatures. To mitigate polymerization, ensure that the reaction temperature is carefully controlled, especially during the exothermic formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole. A gradual, dropwise addition of reagents at low temperatures (e.g., 0-5 °C) is highly recommended.

Troubleshooting Guide: Side Reactions & Optimization

This section provides a detailed breakdown of specific issues you may encounter during the synthesis of this compound via the Vilsmeier-Haack reaction, along with their causes and recommended solutions.

Issue 1: Formation of 1-Phenyl-1H-pyrrole-2,5-dicarbaldehyde
  • Symptom: You observe a significant peak in your crude NMR or mass spectrum corresponding to a molecular weight of 199.19 g/mol , and a melting point higher than the expected product.

  • Cause: The pyrrole ring is highly activated towards electrophilic substitution. The initial formylation at the C2 position further activates the ring, making it susceptible to a second formylation, typically at the C5 position, leading to the formation of 1-phenyl-1H-pyrrole-2,5-dicarbaldehyde. This is more likely to occur if an excess of the Vilsmeier reagent is used or if the reaction is allowed to proceed for too long or at an elevated temperature.

  • Troubleshooting & Mitigation:

    • Stoichiometry Control: Carefully control the stoichiometry of the reagents. Use a slight excess (1.05-1.1 equivalents) of the Vilsmeier reagent relative to the 1-phenylpyrrole.

    • Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition of the Vilsmeier reagent to the 1-phenylpyrrole solution.

    • Reaction Time: Monitor the reaction progress by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-formylation.

ParameterStandard ProtocolOptimized for Monosubstitution
Vilsmeier Reagent (eq.) 1.1 - 1.51.05 - 1.1
Reaction Temperature Room Temperature0 - 5 °C
Reaction Time 1 - 3 hoursMonitored by TLC (typically < 1 hr)
Issue 2: Incomplete Reaction and Recovery of Starting Material
  • Symptom: A significant amount of 1-phenylpyrrole remains in the crude product after workup.

  • Cause: This can be due to several factors:

    • Insufficient amount of Vilsmeier reagent.

    • Decomposition of the Vilsmeier reagent due to moisture.

    • Inadequate reaction time or temperature.

  • Troubleshooting & Mitigation:

    • Reagent Quality: Use freshly distilled phosphorus oxychloride and anhydrous DMF.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

    • Activation of Vilsmeier Reagent: Ensure the Vilsmeier reagent is fully formed before adding the 1-phenylpyrrole. This is typically done by stirring the DMF and POCl₃ mixture at 0 °C for 30-60 minutes.

    • Temperature Control: After the addition of 1-phenylpyrrole at low temperature, allow the reaction to slowly warm to room temperature and stir for an appropriate time, monitoring by TLC.

Issue 3: Difficult Purification and Oily Product
  • Symptom: The final product is an oil that is difficult to crystallize, and column chromatography yields fractions with multiple components.

  • Cause: The presence of isomeric byproducts (3-formyl), over-formylated products, and residual starting materials can hinder crystallization. Oily consistency may also be due to residual solvent or moisture.

  • Troubleshooting & Mitigation:

    • Aqueous Workup: During the workup, ensure complete hydrolysis of the intermediate iminium salt by adding the reaction mixture to a sufficient amount of ice-cold water or a dilute base solution (e.g., sodium bicarbonate).[6]

    • Extraction: Thoroughly extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual water.

    • Purification Strategy:

      • Crystallization: If the product is an oil, try dissolving it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and then cooling it slowly to induce crystallization. Seeding with a small crystal of pure product can be beneficial.

      • Column Chromatography: If crystallization is unsuccessful, column chromatography on silica gel is an effective method for separating the desired 2-carbaldehyde from its isomers and other byproducts. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Experimental Workflow & Mechanism

Vilsmeier-Haack Formylation: A Step-by-Step Protocol
  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.1 eq.) to an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Formylation: Dissolve 1-phenylpyrrole (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the hydrolysis is complete.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 1-phenylpyrrole.

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Iminium_Intermediate Iminium Salt Intermediate Phenylpyrrole 1-Phenylpyrrole Phenylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Final_Product 1-Phenyl-1H-pyrrole- 2-carbaldehyde Iminium_Intermediate->Final_Product Hydrolysis (H₂O) Side_Product 1-Phenyl-1H-pyrrole- 2,5-dicarbaldehyde Final_Product->Side_Product Excess Vilsmeier Reagent

References

Improving yield and selectivity in 1-phenyl-1H-pyrrole-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges in improving yield and selectivity, providing in-depth, experience-driven advice to troubleshoot your experiments effectively.

I. Foundational Knowledge: The Vilsmeier-Haack Reaction

The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 1-phenylpyrrole.[1] The core of this reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3]

Reaction Pathway Overview

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Phenylpyrrole 1-Phenylpyrrole Phenylpyrrole->Iminium_Intermediate + Vilsmeier Reagent Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for this compound synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent issues. Several factors can contribute to this, often related to the integrity of the reagents and reaction conditions.[1]

Possible Causes & Solutions

CauseScientific RationaleTroubleshooting Steps
Moisture Contamination The Vilsmeier reagent is highly reactive and readily quenched by water. This hydrolysis deactivates the electrophile, halting the formylation of the pyrrole ring.[1]1. Dry Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) before use. 2. Anhydrous Reagents: Use freshly opened or properly stored anhydrous DMF and POCl₃. Consider distilling DMF over calcium hydride. 3. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
Reagent Quality Degraded DMF can contain dimethylamine and formic acid, which can react with POCl₃ and the Vilsmeier reagent, leading to side products and reduced yield. Old POCl₃ may have hydrolyzed to phosphoric acid.1. Use Fresh Reagents: Employ high-purity, recently purchased reagents. 2. Check for Decomposition: If DMF has a fishy odor, it indicates the presence of dimethylamine. Do not use it.
Incorrect Stoichiometry The molar ratios of 1-phenylpyrrole, DMF, and POCl₃ are critical. An excess or deficit of any component can lead to incomplete reaction or the formation of byproducts.1. Optimize Ratios: Start with a 1:1.1:1.1 molar ratio of 1-phenylpyrrole:DMF:POCl₃. 2. Systematic Variation: If yields are still low, systematically vary the amount of the Vilsmeier reagent components.
Suboptimal Temperature The formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled, side reactions can occur. Conversely, the formylation step may require heating to proceed at a reasonable rate, depending on the substrate's reactivity.[1][4]1. Controlled Addition: Add POCl₃ to DMF slowly at 0°C (ice bath) to control the initial exotherm. 2. Monitor Reaction Progress: After adding the 1-phenylpyrrole, allow the reaction to stir at room temperature. If the reaction is sluggish (monitored by TLC), gradually increase the temperature to 40-60°C.
Problem 2: Poor Selectivity (Formation of 3-formyl Isomer)

While formylation of 1-substituted pyrroles generally favors the 2-position, the formation of the 3-formyl isomer can occur, complicating purification and reducing the yield of the desired product.[5]

Controlling Regioselectivity

The regioselectivity of the Vilsmeier-Haack reaction on the pyrrole ring is a delicate balance of steric and electronic effects.[5]

  • Electronic Effects: The nitrogen atom in the pyrrole ring is electron-donating, making the C2 (alpha) and C5 positions the most electron-rich and thus more susceptible to electrophilic attack.[6]

  • Steric Hindrance: The 1-phenyl group can exert some steric hindrance, potentially influencing the approach of the bulky Vilsmeier reagent. However, for 1-substituted pyrroles, attack at the 2-position is generally favored.[5]

Selectivity cluster_pathways Electrophilic Attack Pathways cluster_products Resulting Products Start 1-Phenylpyrrole + Vilsmeier Reagent C2_Attack Attack at C2 (α-position) (Electronically Favored) Start->C2_Attack C3_Attack Attack at C3 (β-position) (Less Favored) Start->C3_Attack Product_2_formyl This compound (Major Product) C2_Attack->Product_2_formyl Product_3_formyl 1-phenyl-1H-pyrrole-3-carbaldehyde (Minor Byproduct) C3_Attack->Product_3_formyl

Caption: Regioselectivity in the formylation of 1-phenylpyrrole.

Troubleshooting Steps for Poor Selectivity:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (0°C to room temperature) can enhance selectivity for the thermodynamically favored 2-isomer.

  • Solvent Effects: While DMF is a reactant, using a co-solvent like 1,2-dichloroethane can sometimes influence selectivity. Experiment with different solvent systems if isomer formation is a persistent issue.

  • Slow Addition of Pyrrole: Adding the 1-phenylpyrrole solution dropwise to the pre-formed Vilsmeier reagent at a controlled temperature can help minimize local concentration and temperature fluctuations that might favor the formation of the kinetic 3-isomer.

Problem 3: Difficult Product Isolation and Purification

The work-up procedure is crucial for obtaining a pure product. Improper neutralization or extraction can lead to product loss or contamination.

Optimized Work-up Protocol

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Hydrolysis/Neutralization: Slowly and carefully pour the reaction mixture onto crushed ice. Then, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is neutral.[7] This step hydrolyzes the iminium intermediate to the aldehyde. Vigorous stirring is essential during this process.[7]

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents besides POCl₃?

A: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate the Vilsmeier reagent.[1] However, POCl₃ is the most commonly used and is generally effective and economical.[8]

Q2: My reaction mixture turned dark brown/black. Is this normal?

A: While some color change is expected, a very dark coloration can indicate decomposition or polymerization of the pyrrole starting material or product, especially at elevated temperatures.[7] Ensure that the temperature is well-controlled and that the reagents are of high purity. If the product is discolored, purification by column chromatography followed by treatment with activated carbon may be necessary.

Q3: How do I monitor the progress of the reaction?

A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully with a small amount of water and a base (like a drop of triethylamine), and extract with a small volume of ethyl acetate. Spot the organic layer on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate). The disappearance of the 1-phenylpyrrole spot and the appearance of a new, more polar spot for the aldehyde product will indicate the reaction's progress.

Q4: What is the expected yield for this synthesis?

A: With optimized conditions, yields for the Vilsmeier-Haack formylation of 1-substituted pyrroles can be quite good, often in the range of 70-90%.[5] However, this is highly dependent on the scale of the reaction, the purity of the reagents, and the care taken during the procedure.

IV. Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Materials:

  • 1-phenylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (1.1 eq) and anhydrous DCE. Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation: Dissolve 1-phenylpyrrole (1.0 eq) in anhydrous DCE and add this solution dropwise to the cold Vilsmeier reagent mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If necessary, the reaction mixture can be gently heated to 40-50°C to drive it to completion.

  • Work-up: Cool the reaction mixture back to 0°C. Prepare a separate beaker with a vigorously stirred solution of sodium acetate trihydrate (approx. 5 eq) in water, cooled with crushed ice. Slowly and carefully pour the reaction mixture into the sodium acetate solution.

  • Hydrolysis: Stir the resulting mixture vigorously and heat to reflux for 15 minutes to ensure complete hydrolysis of the intermediate.[7]

  • Extraction and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

V. References

  • Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. --INVALID-LINK--

  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. --INVALID-LINK--

  • Jones, R. A., & Bean, G. P. (1977). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I-Substituted Pyrroles. Scribd. --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. --INVALID-LINK--

  • Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). Pyrrole-2-carboxaldehyde. Organic Syntheses, 36, 74. --INVALID-LINK--

  • Patil, P. A., & Patil, S. L. (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

References

Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Synthesis of Substituted Pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring successful and high-yielding pyrrole syntheses.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section provides a systematic approach to diagnosing and resolving common problems in the Paal-Knorr synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes?

Low yields or incomplete conversion in a Paal-Knorr synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1]

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can introduce side reactions or inhibit the catalyst. It is crucial to use freshly purified reagents.[1]

  • Insufficiently Reactive Starting Materials:

    • Amines: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[2]

    • Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can impede the initial nucleophilic attack by the amine.[2]

  • Inappropriate Reaction Conditions:

    • Temperature: While higher temperatures can accelerate the reaction, they may also lead to the degradation of sensitive substrates.[1][3] Careful optimization is key.

    • Catalyst: The choice and amount of acid catalyst are critical. Both Brønsted and Lewis acids can be used, but an inappropriate choice can lead to side reactions or incomplete conversion.[1][4]

  • Presence of Excess Water: Although some modern protocols are performed in water, excess water in the reaction mixture can hinder the final dehydration step under certain conditions.[2]

Troubleshooting Workflow:

start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (1,4-Dicarbonyl & Amine) start->check_purity check_reactivity Assess Reactivity of Substrates check_purity->check_reactivity Reagents Pure purify Purify Reagents & Retry check_purity->purify Impurities Suspected optimize_conditions Optimize Reaction Conditions check_reactivity->optimize_conditions Sufficient Reactivity modify_reagents Consider More Reactive Analogs or Derivatization check_reactivity->modify_reagents Low Reactivity adjust_catalyst Adjust Catalyst (Type/Loading) optimize_conditions->adjust_catalyst adjust_temp_time Optimize Temperature & Time optimize_conditions->adjust_temp_time

Caption: Troubleshooting workflow for low yields.

Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?

The formation of a furan is the most common side reaction in the Paal-Knorr pyrrole synthesis.[1] This occurs via a competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1]

Key Control Parameter: Acidity

The key to suppressing furan formation is controlling the pH of the reaction medium. Strongly acidic conditions (pH < 3) favor the formation of the furan byproduct.[5][6]

Strategies to Minimize Furan Formation:

  • pH Control: Maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[5]

  • Catalyst Choice: Avoid strong Brønsted acids. Milder Lewis acids or heterogeneous catalysts can be effective.[4] For instance, silica sulfuric acid has been shown to produce high yields of pyrroles with minimal side reactions.[3]

  • Amine Stoichiometry: Using an excess of the primary amine or ammonia can help to outcompete the intramolecular cyclization of the dicarbonyl.[5]

ConditionFavored ProductRationale
pH < 3 FuranStrong acid protonates a carbonyl, facilitating intramolecular attack by the enol of the other carbonyl.
Neutral to Weakly Acidic PyrroleThe amine is a more potent nucleophile than the enol, favoring the initial formation of the hemiaminal.[7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism, scope, and optimization of the Paal-Knorr synthesis.

What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?

The reaction proceeds through a well-established pathway:

  • Hemiaminal Formation: The primary amine performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[7][8]

  • Cyclization: An intramolecular attack by the nitrogen of the hemiaminal on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step.[4][8]

  • Dehydration: The cyclic intermediate undergoes dehydration to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[7]

Computational studies suggest that the hemiaminal cyclization pathway is more favorable than a mechanism involving an enamine intermediate.[9]

A 1,4-Dicarbonyl + Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Cyclic Dihydroxypyrrolidine B->C Intramolecular Cyclization (Rate-Determining) D Substituted Pyrrole C->D Dehydration (-2 H₂O)

Caption: Simplified Paal-Knorr pyrrole synthesis mechanism.

How do substituents on the starting materials affect the reaction?

Substituents on both the 1,4-dicarbonyl and the amine can have significant steric and electronic effects on the reaction rate and yield.

  • Amine Substituents:

    • Electron-donating groups on the amine increase its nucleophilicity, generally leading to faster reaction rates.

    • Electron-withdrawing groups (e.g., a nitro group on an aniline) decrease the amine's nucleophilicity, which can slow down the reaction.[2] However, studies have shown that a p-nitrophenyl group can have a positive effect on the cyclization rate.[5]

  • Dicarbonyl Substituents:

    • Steric hindrance near the carbonyl groups can slow down the initial nucleophilic attack.[10]

    • Electronic effects from substituents on the dicarbonyl backbone can influence the electrophilicity of the carbonyl carbons.

What are some modern and milder alternatives to traditional Paal-Knorr conditions?

While the classic Paal-Knorr synthesis often required harsh conditions like prolonged heating in strong acid, numerous modern methodologies have been developed to improve yields, reduce reaction times, and enhance substrate scope.[3][11]

MethodCatalyst/ConditionsAdvantagesReference(s)
Microwave-Assisted Synthesis Acetic acid in ethanol, often catalyst-freeRapid heating, significantly reduced reaction times, improved yields.[2][8]
Lewis Acid Catalysis Sc(OTf)₃, Bi(NO₃)₃, FeCl₃Milder conditions, suitable for acid-sensitive substrates.[4][12][13]
Heterogeneous Catalysis Silica sulfuric acid, Montmorillonite clayEasy catalyst removal and recycling, often under solvent-free conditions.[3]
Green Chemistry Approaches Water as solvent, ionic liquids, catalyst and solvent-freeEnvironmentally friendly, simplified workup.[14][15]

Experimental Protocols

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a standard example of a Paal-Knorr synthesis using conventional heating.

Materials:

  • Aniline (1.1 eq)

  • 2,5-Hexanedione (1.0 eq)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • 0.5 M Hydrochloric Acid (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg) and 2,5-hexanedione (228 mg) in methanol (0.5 mL).[8]

  • Add one drop of concentrated hydrochloric acid to the mixture.[8]

  • Heat the reaction mixture to reflux for 15-30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).[2][8]

  • After completion, cool the reaction mixture in an ice bath.[8]

  • Add 5.0 mL of cold 0.5 M hydrochloric acid to precipitate the product.[8]

  • Collect the crystals by vacuum filtration and wash with cold water.[2]

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the pure product.[8]

Protocol 2: Microwave-Assisted Synthesis of a Substituted 2-Arylpyrrole

This protocol demonstrates the efficiency of microwave-assisted synthesis for the Paal-Knorr reaction.

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aryl amine (3 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL) and microwave reactor

Procedure:

  • In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[8]

  • Add glacial acetic acid (40 µL) and the primary aryl amine (3 equivalents) to the vial.[8]

  • Seal the microwave vial and place it in the microwave reactor.[2]

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C) for a short duration (typically 5-15 minutes).[2][8]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.[2]

  • Partition the mixture between water and ethyl acetate. Extract the aqueous phase three times with ethyl acetate.[8]

  • Combine the organic phases, wash with brine, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.[2]

  • Purify the crude material by column chromatography if necessary.[2]

References

Technical Support Center: Purification of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated resource for researchers, chemists, and drug development professionals tackling the purification of 1-phenyl-1H-pyrrole-2-carbaldehyde via column chromatography. The inherent chemical properties of the pyrrole moiety can present unique challenges during silica gel chromatography. This document provides in-depth, experience-based solutions to common issues, ensuring a higher success rate in obtaining a product of high purity.

Frequently Asked Questions (FAQs)

Q1: What is a standard starting solvent system for the column chromatography of this compound?

A1: A non-polar/polar solvent system is typically effective. The most common and recommended starting point is a mixture of hexanes and ethyl acetate (EtOAc).[1] Begin by evaluating a range of ratios using Thin-Layer Chromatography (TLC), such as 9:1, 4:1, and 2:1 (Hexane:EtOAc), to find a system that provides a retention factor (Rf) value for the target compound in the optimal range of 0.25-0.35.[2]

Q2: Is this compound stable on standard silica gel?

A2: Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel.[3] The lone pair of electrons on the nitrogen atom can interact with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing (streaking) and, in some cases, degradation of the compound.[1][3] If significant streaking is observed on the TLC plate, it is a strong indicator that stability or strong adsorption is an issue.

Q3: My final product is a yellow or brown oil/solid, but I expect a colorless compound. What is the cause?

A3: The discoloration is likely due to the presence of oxidized or polymerized impurities. Pyrrole-containing compounds are often susceptible to oxidation, a process that can be accelerated by air, light, and residual acid from the chromatography.[1][3] It is crucial to use fresh, high-quality solvents and to minimize the time the compound spends on the column.

Q4: Can I use a different stationary phase if silica gel is problematic?

A4: Absolutely. If decomposition or irreversible adsorption on silica gel is suspected, switching to a more inert stationary phase is a logical step. Neutral alumina is an excellent alternative for basic or acid-sensitive compounds.[3] For certain applications, reversed-phase (C18) chromatography can also be a viable option.[4]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: The compound is streaking or tailing on the TLC plate and column.

  • Question: My compound appears as a long streak rather than a compact spot on the TLC plate, leading to poor separation and mixed fractions from the column. Why is this happening and how do I fix it?

  • Answer: This phenomenon, known as tailing, is a classic sign of strong, undesirable interactions between your polar compound and the acidic stationary phase. The aldehyde and the pyrrole nitrogen of your molecule can interact with the silanol groups of silica gel.

    • Causality: The acidic protons of the silica gel can protonate the pyrrole ring or form strong hydrogen bonds, causing a portion of the molecules to "stick" and elute more slowly than the main band, resulting in a tail.

    • Solution 1 (Modifier Addition): The most common and effective solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. Start with 0.1-1% TEA in your hexane/ethyl acetate mixture.[3] This small addition will not significantly alter the overall polarity but will compete for the acidic sites, allowing your compound to elute symmetrically.

    • Solution 2 (Alternative Stationary Phase): If adding a base is not desirable for downstream applications, switch to a neutral stationary phase like alumina.[1]

Issue 2: Poor separation between this compound and a close-running impurity.

  • Question: I have an impurity that has a very similar Rf value to my product, making separation by column chromatography difficult. How can I improve the resolution?

  • Answer: Achieving good resolution requires optimizing the selectivity of your chromatographic system.

    • Causality: The impurity and your product have similar polarities and interactions with the stationary phase in the chosen solvent system.

    • Solution 1 (Fine-tune Eluent Polarity): If the spots are slightly separated, decreasing the overall polarity of the eluent (e.g., moving from 15% EtOAc in hexanes to 10% EtOAc) will cause the compounds to spend more time on the stationary phase, increasing the distance between them as they travel down the column. This is analogous to "stretching" the separation.

    • Solution 2 (Change Solvent System): If fine-tuning fails, the selectivity needs to be altered. The interactions governing separation are a balance of adsorption to the silica and solubility in the eluent. Changing the nature of the polar solvent can alter this balance. For example, substituting ethyl acetate with dichloromethane (DCM) or a mixture like Hexane/DCM/EtOAc can change the relative separation of the compounds. Always perform TLC analysis first to validate a new solvent system.

Issue 3: The product appears to be decomposing on the column, leading to low yield.

  • Question: My overall yield after column chromatography is significantly lower than expected, and I see new, more polar spots appearing in my collected fractions. What is happening?

  • Answer: This strongly suggests that your compound is not stable to prolonged exposure to silica gel.

    • Causality: The acidic environment of the silica gel can catalyze decomposition or polymerization reactions for sensitive substrates like pyrroles.[3] The longer the compound remains on the column, the more degradation can occur.

    • Solution 1 (Deactivate Silica): As with streaking, adding 0.1-1% triethylamine to the eluent can create a less acidic environment and suppress degradation pathways.[1]

    • Solution 2 (Increase Elution Speed): Use flash chromatography with positive air pressure to minimize the residence time of your compound on the column. Avoid "gravity" columns which can be very slow.

    • Solution 3 (Dry Loading with an Inert Support): Instead of loading your compound dissolved in a strong solvent, pre-adsorb it onto a small amount of an inert support like Celite® or even deactivated silica. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often leads to sharper bands and faster elution.

Data Presentation & Protocols

Table 1: Example TLC Data for Solvent System Optimization

The following table provides a guideline for selecting an appropriate eluent system. The optimal system will yield an Rf value of ~0.3 for the target compound.

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of ProductObservations & Recommendations
95:50.65Too high. The compound will elute too quickly with non-polar impurities.
90:100.45Getting closer. Still slightly high, risking co-elution.
85:15 0.30 Optimal. Good starting point for the column. Provides good separation from both baseline and solvent front.
80:200.15Too low. The compound will elute very slowly, leading to band broadening and potential decomposition.

Note: Rf values are highly dependent on the specific batch of silica, temperature, and chamber saturation. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis

  • Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to carefully spot the solution onto a silica gel TLC plate, keeping the spot size small.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 85:15 Hexane:EtOAc). Ensure the solvent level is below the spot. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots.

  • Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). If streaking is observed, repeat the analysis with an eluent containing 0.5% triethylamine.

Protocol 2: Standard Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into the column and use positive pressure to pack it into a firm, stable bed.

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude product). Once dry, carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial low-polarity solvent. If using a gradient, systematically and slowly increase the polarity (e.g., from 5% EtOAc to 15% EtOAc) over the course of the separation.

  • Fraction Collection: Collect fractions of equal volume.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Purification Workflow Diagram

This diagram illustrates the logical flow of the entire purification process.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Crude Crude Product TLC_Analysis TLC Analysis for Solvent System Crude->TLC_Analysis Dissolve & Spot Pack_Column Pack Silica Gel Column TLC_Analysis->Pack_Column Select Optimal Eluent Load_Sample Load Sample (Dry Loading) Pack_Column->Load_Sample Elute Elute with Hexane/EtOAc (+/- TEA) Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Removal (Rotovap) Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: General experimental workflow for the purification.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common chromatographic issues.

G cluster_streaking Poor Peak Shape cluster_separation Poor Separation cluster_yield Low Yield start Problem Observed During TLC/Column? streaking Streaking / Tailing? start->streaking poor_sep Co-elution of Impurities? start->poor_sep low_yield Decomposition on Column? start->low_yield add_tea Add 0.1-1% TEA to Eluent streaking->add_tea Yes use_alumina Use Neutral Alumina as Stationary Phase streaking->use_alumina Yes streaking->poor_sep If no streaking fine_tune Decrease Eluent Polarity (e.g., 15% -> 12% EtOAc) poor_sep->fine_tune Yes change_solvent Change Solvent Selectivity (e.g., use DCM-based system) poor_sep->change_solvent Yes poor_sep->low_yield If separation is good deactivate Deactivate Silica with TEA low_yield->deactivate Yes fast_flash Use Faster Flow Rate low_yield->fast_flash Yes

References

Technical Support Center: Recrystallization of 1-Phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-phenyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Here, we will move beyond simple procedural steps to explain the underlying scientific principles, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal of recrystallization is to purify the solid this compound.[1] Crude products from synthesis almost invariably contain impurities. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities in a given solvent to isolate the compound in a highly pure, crystalline form.[1]

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the hot solvent.[1]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for maximum crystal formation and recovery.[1]

  • Favorable impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[2]

Q3: My crude this compound is colored. How can I remove the color?

A3: Colored impurities, which are often highly conjugated organic molecules, can sometimes be removed by treating the hot solution with activated charcoal.[3] Activated charcoal has a high surface area and can adsorb these colored molecules.[3] However, it should be used judiciously as it can also adsorb some of the desired product, leading to a lower yield.[3] A hot gravity filtration step is necessary to remove the charcoal before allowing the solution to cool and crystallize.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides scientifically grounded solutions.

Problem 1: The compound "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens under a few conditions:

  • The melting point of the compound is lower than the boiling point of the solvent.

  • The solution is supersaturated to a very high degree, often due to rapid cooling.[4]

  • The presence of significant impurities can depress the melting point of the compound.

Solutions:

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. This provides molecules with sufficient time to orient themselves into an ordered crystal lattice.

  • Solvent System Adjustment:

    • Add a small amount of additional hot "good" solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

    • Consider using a lower-boiling point solvent or a different solvent pair.

  • Seed Crystals: Introduce a small, pure crystal of this compound to the cooled solution.[5] This provides a template for crystallization to begin, bypassing the kinetic barrier to nucleation.[5]

Problem 2: No crystals form upon cooling.

Cause: This issue usually arises from one of two scenarios:

  • Undersaturation: Too much solvent was used, and the solution is not saturated enough for crystals to form.[4]

  • Supersaturation: The solution is saturated, but there is a kinetic barrier to the formation of the initial crystal nuclei.

Solutions:

  • For Undersaturation: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

  • For Supersaturation:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.

    • Add a Seed Crystal: As with oiling out, a seed crystal can initiate crystallization.[5]

    • Drastic Cooling: If other methods fail, cooling the solution in a dry ice/acetone bath can sometimes force crystallization, although this may lead to smaller, less pure crystals.

Problem 3: The recrystallization yield is very low.

Cause: A low yield can result from several factors:

  • Using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[4]

  • Premature crystallization during hot filtration.

  • Washing the collected crystals with a solvent that is not ice-cold, redissolving some of the product.

Solutions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Efficient Hot Filtration: Preheat the funnel and filter paper with hot solvent to prevent the solution from cooling and crystallizing prematurely.

  • Proper Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

  • Second Crop: The mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals, which may be of slightly lower purity.

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to solvent selection is crucial for a successful recrystallization. Based on the structure of this compound (an aromatic heterocyclic aldehyde), suitable solvent systems often involve moderately polar solvents or mixtures of polar and non-polar solvents.

Solvent/MixtureRationale
Ethanol/Water A common and effective mixed solvent system. The compound is typically soluble in hot ethanol and less soluble in water.
Hexane/Ethyl Acetate Another useful solvent pair. The compound is likely more soluble in ethyl acetate (the "good" solvent) than in hexane (the "bad" solvent).
Toluene or 2-Propanol These have been reported for the recrystallization of similar pyrrole derivatives and are worth investigating.[6]
Detailed Recrystallization Protocol (Ethanol/Water System)

This protocol provides a step-by-step method for the recrystallization of this compound using an ethanol/water solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to a constant weight.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. The melting point of a similar compound, pyrrole-2-carboxaldehyde, is in the range of 43-46 °C.[7]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Storage and Handling of 1-Phenyl-1H-Pyrrole-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-phenyl-1H-pyrrole-2-carbaldehyde (CAS No. 30186-39-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic building block. Improper storage can lead to degradation, compromising experimental reproducibility and the quality of your results. This guide provides in-depth, experience-driven answers to common storage challenges.

Section 1: Quick Reference Storage Conditions

For immediate reference, the ideal storage parameters for this compound are summarized below. The subsequent sections will elaborate on the scientific reasoning behind these recommendations.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated).[1]Slows the rate of potential oxidative and polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen).[1][2]Prevents oxidation of the aldehyde and degradation of the pyrrole ring.
Light Exposure Protect from Light (Amber Vial).[3][4][5]Minimizes light-induced polymerization and degradation of the pyrrole moiety.[6]
Container Tightly Sealed Glass Vial with PTFE-lined Cap.[5][7]Ensures an airtight seal and prevents reaction with container materials.
Handling In a Glove Box or under Inert Gas Flush.[4]Minimizes exposure to atmospheric oxygen and moisture during use.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user questions in a direct, question-and-answer format, providing both solutions and the underlying chemical principles.

Q1: My solid this compound has darkened from a pale yellow to a brownish color. What happened, and is it still usable?

This color change is a classic indicator of degradation. The two most likely causes are oxidation and polymerization, which are common issues for pyrrole-based compounds.[6][8] The pyrrole ring is susceptible to polymerization when exposed to air and light, often resulting in the formation of dark, insoluble materials.[6] Concurrently, the aldehyde group can be oxidized by atmospheric oxygen to the corresponding carboxylic acid (1-phenyl-1H-pyrrole-2-carboxylic acid).

Causality: The pyrrole ring is an electron-rich aromatic system, making it reactive. The aldehyde group is also inherently susceptible to oxidation.[3] This dual reactivity makes the molecule sensitive to its environment.

Recommendation: The usability of the compound depends on the extent of degradation.

  • Minor Discoloration: The material may still be suitable for non-critical applications, but you should anticipate lower yields or the need for purification.

  • Significant Darkening/Tarry Appearance: The compound is likely heavily polymerized and contains significant impurities. Its use is not recommended as it will lead to unreliable and irreproducible results.

Before use, it is highly advisable to assess the purity of any discolored material via analytical methods such as NMR or HPLC.

Q2: What are the primary chemical degradation pathways I should be concerned about during storage?

Understanding the degradation mechanisms is crucial for prevention. For this compound, you must mitigate two primary pathways: oxidation of the aldehyde and degradation of the pyrrole ring.

  • Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid (-COOH) in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities. This is a common degradation pathway for many aromatic aldehydes.[9]

  • Polymerization/Decomposition: Pyrrole and its derivatives are known to darken and polymerize upon exposure to air, light, and acidic conditions.[6] This process involves complex reactions at the pyrrole ring, leading to the formation of higher molecular weight, often colored, byproducts.

The diagram below illustrates these two competing degradation pathways.

G cluster_main This compound Degradation A This compound (Starting Material) B 1-Phenyl-1H-pyrrole-2-carboxylic acid (Oxidation Product) A->B O₂ (Air) Heat, Light C Polymeric Byproducts (Dark Colored Solids) A->C Light, Air Trace Acids

Caption: Primary degradation pathways for this compound.

Q3: What are the definitive, ideal conditions for the long-term storage of this compound?

To ensure maximum shelf-life and purity, a multi-faceted approach is required.

  • Temperature: Refrigeration at 2–8 °C is mandatory.[1] Low temperatures significantly reduce the kinetic rate of all degradation reactions. Do not store at room temperature.

  • Atmosphere: The compound must be stored under an inert atmosphere .[1] Argon is preferred due to its density (heavier than air), but nitrogen is also acceptable. This is the single most effective way to prevent oxidation.

  • Light: Use an amber glass vial or wrap a clear vial in aluminum foil to completely block light.[3][5] This prevents photochemical reactions that can initiate polymerization of the pyrrole ring.[6]

  • Container: Always use a glass container with a PTFE-lined screw cap or a specialized vial like a Sure/Seal™ bottle.[5][10] This provides a chemically inert and airtight environment, preventing contamination from plasticizers and ingress of air or moisture.

Q4: I don't have a glove box. How can I safely handle this compound to minimize degradation?

While a glove box is the gold standard for handling air-sensitive compounds, proper benchtop techniques can provide adequate protection for routine weighing and aliquoting.[4] The key is to minimize the duration of exposure to air.

The Schlenk Technique/Inert Gas Flush: This involves using glassware that allows for the evacuation of air and backfilling with an inert gas.[11] For simple aliquoting from a supplier bottle:

  • Affix a septum to the neck of a clean, dry receiving flask.

  • Insert two needles through the septum: one connected to an inert gas line (e.g., argon) and a second "vent" needle.

  • Flush the receiving flask with inert gas for several minutes.

  • Briefly remove the cap of the main bottle inside a fume hood. Quickly take your desired amount and place it into the inerted receiving flask.

  • Immediately re-cap the main bottle, wrap the cap seal with Parafilm®, and return it to cold storage.

This method, while not as robust as a glove box, significantly reduces exposure to the atmosphere.

Q5: How can I periodically check the purity of my stored this compound?

Routine purity checks are a cornerstone of good laboratory practice, especially when using older reagents.

  • ¹H NMR Spectroscopy: This is a powerful and straightforward method.

    • Aldehyde Proton: The sharp singlet for the aldehyde proton (-CHO) should be clearly visible and integrate to 1H. Its chemical shift is a key indicator.

    • Carboxylic Acid Proton: The appearance of a new, broad singlet far downfield is indicative of the oxidized carboxylic acid impurity.

    • Baseline: A clean, flat baseline is expected. A "humpy" or unresolved baseline suggests the presence of polymeric impurities.

  • HPLC/GC-MS: These chromatographic techniques can quantify the primary component and resolve various impurities, providing a more precise purity value. A simple HPLC method with a C18 column can often separate the starting material from its more polar carboxylic acid derivative.

Section 3: Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Action(s)
Inconsistent reaction yields or new, unexpected byproducts. Degradation of the starting material.1. Assess the purity of the aldehyde using ¹H NMR or HPLC. 2. If impurities are detected, purify the material (e.g., by recrystallization or column chromatography) if feasible. 3. Implement an aliquoting strategy: Upon receiving a new bottle, divide it into smaller, single-use vials under an inert atmosphere to prevent contamination of the bulk stock.
Compound appears clumpy or sticky, rather than a free-flowing solid. Moisture absorption.1. While the primary degradation is not hydrolysis, absorbed moisture can accelerate other decomposition pathways. 2. Dry the material under high vacuum. 3. Ensure storage containers are sealed tightly and stored in a dry environment (desiccator within the refrigerator).
Poor solubility in solvents where it was previously soluble. Polymerization.1. This indicates significant degradation. The material is likely unsuitable for use. 2. Review storage procedures immediately. Ensure absolute exclusion of light and air. 3. Discard the degraded material according to your institution's hazardous waste guidelines.[6]

Section 4: Protocols and Workflows

Protocol 4.1: Recommended Long-Term Storage Protocol
  • Procurement: Order the smallest quantity necessary for your short-term experimental needs to avoid long storage periods.

  • Receiving: Upon receipt, immediately inspect the container seal for integrity. Do not open it on the benchtop.

  • Aliquoting (Mandatory for Bulk Containers):

    • Take the sealed bottle into an inert atmosphere glove box.

    • Carefully open the primary container.

    • Distribute the solid into several smaller, pre-labeled, tared amber glass vials.

    • Backfill each vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.

  • Sealing: For each vial, wrap the cap-vial interface with Parafilm® as a secondary barrier against air ingress.

  • Storage: Place the sealed vials inside a labeled secondary container in a refrigerator at 2–8 °C .

  • Usage: When a sample is needed, remove only one small vial, allow it to warm to room temperature before opening to prevent condensation, and use the entire contents if possible.

Protocol 4.2: Workflow for Handling and Aliquoting

The following diagram outlines the decision-making process and workflow for safely handling the compound.

G start Start: Need to Weigh Aldehyde glovebox_q Glove Box Available? start->glovebox_q use_glovebox 1. Move all materials into antechamber. 2. Purge antechamber. 3. Weigh compound inside box. glovebox_q->use_glovebox Yes use_flush 1. Prepare flask with septum. 2. Flush flask with Argon/N₂. 3. Quickly weigh compound in air and add to inerted flask. glovebox_q->use_flush No seal_main Tightly re-seal main container. Wrap with Parafilm®. use_glovebox->seal_main use_flush->seal_main store Return to 2-8°C storage. seal_main->store finish End: Proceed with Experiment store->finish

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, scalable production. Here, we dissect the widely-used Vilsmeier-Haack reaction, offering not just a protocol, but a deeper understanding of the process, enabling you to troubleshoot effectively and optimize for yield and purity at scale.

Section 1: Synthesis Overview & Method Selection

This compound is a valuable synthetic intermediate in medicinal chemistry and materials science. For its preparation, the Vilsmeier-Haack reaction stands out as the most efficient and scalable method. This reaction facilitates the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1]

Why the Vilsmeier-Haack Reaction?

  • High Regioselectivity: The reaction preferentially occurs at the electron-rich C2 position of the N-phenylpyrrole ring due to the directing effect of the nitrogen atom.[2]

  • Mild Conditions: Compared to other formylation methods like Friedel-Crafts, the Vilsmeier-Haack reaction uses relatively mild and economical reagents.[1]

  • Scalability: The procedure is well-documented and has been successfully applied in large-scale industrial syntheses.[3]

The core of the reaction involves two main stages: the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by the electrophilic substitution of this reagent onto the N-phenylpyrrole ring.

Section 2: The Vilsmeier-Haack Reaction: Mechanism & Key Parameters

Understanding the mechanism is critical for effective troubleshooting. The process begins with the reaction between DMF and POCl₃ to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4] This reagent is the active formylating agent.

Vilsmeier_Mechanism

The electron-rich pyrrole ring then attacks the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate which, after losing a proton, generates an iminium salt. The final step is the hydrolysis of this iminium salt during aqueous workup to yield the desired aldehyde.[2]

Section 3: Scalable Experimental Protocol

This protocol is adapted from established procedures for pyrrole formylation and is optimized for safety and scalability.[5]

Reagents:

  • 1-Phenyl-1H-pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Sodium Acetate Trihydrate or Sodium Carbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 eq).

    • Begin vigorous stirring and cool the flask in an ice/salt bath to 0-5 °C.

    • Add anhydrous DCM or DCE as a co-solvent. This helps maintain fluidity at low temperatures.

    • Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. An exothermic reaction will occur.

    • Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The solution should be a pale yellow or off-white slurry.

  • Formylation Reaction:

    • In a separate flask, dissolve 1-phenyl-1H-pyrrole (1.0 eq) in anhydrous DCM or DCE.

    • Add this solution to the Vilsmeier reagent slurry dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

    • Gently heat the mixture to reflux (approx. 40 °C for DCM, 83 °C for DCE) and maintain for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Prepare a solution of sodium acetate trihydrate (5.0 eq) or sodium carbonate in water.

    • CAUTION: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully add the basic aqueous solution to the reaction mixture, maintaining vigorous stirring. The rate of addition should be controlled to keep the temperature below 25 °C.

    • Once the addition is complete, heat the biphasic mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[5]

  • Isolation and Purification:

    • Cool the mixture to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer 2-3 times with ethyl acetate or DCM.

    • Combine all organic layers. Wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization.

Section 4: Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded Reagents: DMF can decompose to dimethylamine, which reacts with POCl₃.[6] POCl₃ can hydrolyze if exposed to moisture.1. Use freshly opened or distilled anhydrous DMF and POCl₃. A quick "waft test" of DMF should not have a strong fishy (amine) smell.
2. Incomplete Vilsmeier Reagent Formation: Temperature too high during addition, or insufficient reaction time.2. Strictly maintain the temperature below 10 °C during POCl₃ addition. Ensure the mixture is stirred for at least 30 minutes after addition before adding the substrate.
3. Acid-Catalyzed Decomposition: The product can be sensitive to the strong acidic conditions generated during the reaction, especially during workup.[5]3. Ensure a sufficient amount of base (sodium acetate or carbonate) is used during the quench to fully neutralize all acids. Perform the quench at low temperatures.
Formation of Dark, Tarry Byproducts 1. Pyrrole Polymerization: Pyrroles are susceptible to polymerization under strong acid and high temperatures.1. Maintain strict temperature control throughout the reaction. Avoid localized overheating. Ensure efficient stirring, especially at scale.
2. Overheating During Reaction/Workup: Excessive heating can lead to decomposition of the starting material and product.2. Do not exceed the recommended reflux temperature. Monitor the internal temperature during the exothermic quench.
Precipitate Forms During POCl₃ Addition, Stirrer Stops 1. Vilsmeier Reagent Solidification: The Vilsmeier reagent complex can precipitate or solidify, especially at very low temperatures or in concentrated solutions.[7]1. Add an anhydrous co-solvent like DCM or DCE before adding POCl₃ to keep the mixture mobile.[5] Use a robust mechanical stirrer instead of a magnetic stir bar for reactions larger than 1 L. Ensure the temperature does not drop significantly below 0 °C.
Reaction Stalls / Does Not Go to Completion 1. Insufficient Reagent: Stoichiometry may be off, or one of the reagents may have degraded.1. Use a slight excess (1.1-1.2 eq) of the Vilsmeier reagent. Verify the purity and concentration of your starting materials.
2. Insufficient Temperature/Time: The activation energy for the electrophilic substitution may not be met.2. After the initial addition at low temperature, ensure the reaction is heated to reflux for an adequate period. Monitor by TLC to confirm completion.
Difficult Purification / Oily Product 1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely under vacuum.1. After the initial workup, wash the combined organic layers thoroughly with water (3-4 times) to extract the majority of the DMF.
2. Impurities: The crude product may contain unreacted starting material or polymeric side products.2. Perform column chromatography on silica gel. A typical eluent system is a gradient of 5-20% ethyl acetate in hexane. If the product is a solid, recrystallization can be highly effective.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this reaction? A: The two main hazards are the handling of POCl₃ and the highly exothermic quench. POCl₃ is corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup/quench step produces HCl gas and significant heat; it must be done slowly, with efficient cooling and stirring, and in a well-ventilated area.

Q2: Can I use other Vilsmeier reagents, like oxalyl chloride or thionyl chloride instead of POCl₃? A: Yes, other reagents can be used to activate DMF, such as oxalyl chloride or phosgene derivatives. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this transformation.[1] Switching reagents would require re-optimization of the reaction conditions.

Q3: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic aldehyde proton signal (~9.5 ppm) and the correct substitution pattern on the pyrrole and phenyl rings. Purity can be assessed by HPLC or GC-MS, and the melting point can be compared to literature values.

Q4: My starting N-phenylpyrrole has a slight color. Is this a problem? A: Pyrroles can be sensitive to air and light and may develop color over time due to minor oxidation or polymerization. While a slight tint is often acceptable, for best results and to avoid side reactions, it is recommended to purify the starting material by distillation or column chromatography if it is significantly discolored.

Section 6: Data Summary Table

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Rationale / Key Consideration
Stirring Magnetic Stir BarMechanical Overhead StirrerEssential for managing viscosity and heat transfer in larger volumes.[7]
POCl₃ Addition Time ~30 minutes1 - 2 hoursSlower addition is critical to control the exotherm in a larger mass.
Temperature Control Ice BathJacketed Reactor with ChillerPrecise and uniform temperature control is paramount for safety and minimizing side products.
Quench Method Slow addition of base to flaskReverse addition: slow addition of reaction mixture to a large volume of cooled base solutionReverse addition provides better control over the exotherm and concentration of reactants.
Typical Yield 75-90%70-85%Yields may be slightly lower on scale-up due to transfer losses and less ideal heat/mass transfer.

Section 7: References

  • WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents. 8

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI. 9

  • Pyrrole-2-carboxaldehyde. Organic Syntheses. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. Chemistry Steps. --INVALID-LINK--

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. --INVALID-LINK--

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). MDPI. 10

  • A Straightforward Synthesis of 2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles from 1-Vinyl-1H-pyrrole-2-carbaldehydes and o-Phenylenediamine. ResearchGate. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. --INVALID-LINK--

  • Vilsmeier–Haack formylation of pyrrole. ResearchGate. --INVALID-LINK--

  • Vilsmeier-Haack Reaction. NROChemistry. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. --INVALID-LINK--

  • Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. National Institutes of Health (NIH). --INVALID-LINK--

  • Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Canadian Journal of Chemistry. --INVALID-LINK--

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Publications. --INVALID-LINK--

  • How can I improve the Vilsmeier-Haack reaction? ResearchGate. --INVALID-LINK--

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyrroles represent a critical class of molecules, forming the scaffold of numerous natural products and synthetic drugs.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-phenyl-1H-pyrrole-2-carbaldehyde, a molecule of significant interest in synthetic chemistry.

Through a comparative approach with unsubstituted pyrrole and pyrrole-2-carbaldehyde, this document will illuminate the nuanced effects of substituent groups on the magnetic environment of the pyrrole ring. The insights and protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret complex NMR spectra and validate the structure of novel chemical entities.

The Foundational Principles of Pyrrole NMR Spectroscopy

The pyrrole ring, an aromatic five-membered heterocycle, possesses a unique electronic structure that dictates its characteristic NMR spectral features.[2] In its unsubstituted form, the symmetry of the pyrrole molecule gives rise to two distinct signals in the aromatic region of its ¹H NMR spectrum, corresponding to the α-protons (H2/H5) and the β-protons (H3/H4).[3] Similarly, the ¹³C NMR spectrum displays two signals for the aromatic carbons, C2/C5 and C3/C4.[2] The introduction of substituents onto this ring disrupts the symmetry and profoundly influences the chemical shifts of the remaining ring protons and carbons, providing a spectroscopic fingerprint of the substitution pattern.

Comparative ¹H and ¹³C NMR Analysis

A comparative analysis of the NMR spectra of this compound with its parent compounds, pyrrole and pyrrole-2-carbaldehyde, offers a clear demonstration of the electronic effects of the phenyl and carbaldehyde substituents.

¹H NMR Spectral Data Comparison
CompoundH3H4H5Aldehyde CHOPhenyl Protons
Pyrrole6.22 ppm (t)6.22 ppm (t)6.68 ppm (t)--
Pyrrole-2-carbaldehyde6.34 ppm (dd)7.01 ppm (dd)7.19 ppm (dd)9.50 ppm (s)-
This compound 6.40 ppm (dd) 7.07 ppm (t) 7.16 ppm (dd) 9.56 ppm (s) 7.33-7.48 ppm (m)

Data for this compound obtained from a supporting information document.[4] Data for pyrrole and pyrrole-2-carbaldehyde are representative values.

The downfield shift of all pyrrole ring protons in this compound compared to unsubstituted pyrrole is a direct consequence of the electron-withdrawing nature of both the N-phenyl and the C2-carbaldehyde groups. These groups reduce the electron density within the pyrrole ring, deshielding the protons and causing them to resonate at a higher frequency.

¹³C NMR Spectral Data Comparison
CompoundC2C3C4C5Aldehyde COPhenyl Carbons
Pyrrole118.3 ppm108.2 ppm108.2 ppm118.3 ppm--
Pyrrole-2-carbaldehyde132.5 ppm111.9 ppm123.4 ppm127.1 ppm179.3 ppm-
This compound 132.7 ppm 111.0 ppm 122.1 ppm 131.2 ppm 179.2 ppm 126.2, 128.4, 129.3, 138.9 ppm

Data for this compound obtained from a supporting information document.[4] Data for pyrrole and pyrrole-2-carbaldehyde are representative values from SpectraBase.[5]

The ¹³C NMR data further corroborates the electronic effects observed in the ¹H NMR spectrum. The C2 and C5 carbons of this compound are significantly shifted downfield compared to unsubstituted pyrrole. The C2 carbon is directly attached to the electron-withdrawing aldehyde, and the C5 carbon is influenced by the N-phenyl group. The substituent chemical shift (SCS) effects can be used to predict the chemical shifts in substituted pyrroles with a reasonable degree of accuracy.[6][7]

Experimental Protocol for High-Quality NMR Spectra Acquisition

To ensure the acquisition of high-resolution and unambiguous NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Purity: Ensure the sample of this compound is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The choice of solvent can influence chemical shifts, particularly for labile protons.[8][9]

  • Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃. For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[2]

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters (400 MHz Spectrometer)

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: 12-16 ppm.[2]

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.[2]

  • Number of Scans (NS): 8-16, to improve the signal-to-noise ratio.[2]

For ¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program is standard to simplify the spectrum to single lines for each carbon.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.[2]

  • Relaxation Delay (D1): 2-5 seconds, to allow for the generally longer relaxation times of carbon nuclei.[2]

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the interpretation of the NMR data, a clear understanding of the molecular structure and the analytical workflow is essential.

molecular_structure cluster_pyrrole Pyrrole Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 C_aldehyde C C2->C_aldehyde C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 N1 N1 C5->N1 H5 H5 C5->H5 N1->C2 C_phenyl C1' N1->C_phenyl CHO CHO H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde O Phenyl Phenyl C_phenyl->Phenyl C6H5

Caption: Molecular structure of this compound with key atoms labeled.

NMR_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) DataAcquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Interpretation Structural Elucidation & Comparison Analysis->Interpretation

Caption: A generalized workflow for the NMR analysis of organic compounds.

Conclusion

The detailed ¹H and ¹³C NMR analysis of this compound, when compared with unsubstituted pyrrole and pyrrole-2-carbaldehyde, provides a clear and instructive example of substituent effects in heterocyclic chemistry. The electron-withdrawing nature of the N-phenyl and C2-carbaldehyde groups leads to a predictable deshielding of the pyrrole ring protons and carbons, resulting in downfield shifts in the NMR spectra. By following the recommended experimental protocols and utilizing a comparative analytical approach, researchers can confidently assign the structure of this and other similarly substituted pyrroles. Advanced 2D NMR techniques, such as COSY and HMQC, can be employed for even more complex structures to unambiguously assign proton and carbon signals.[10][11]

References

A Comparative Analysis of the Electron Ionization Mass Spectrometry Fragmentation Pattern of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, providing critical insights into the compound's constituent parts. This guide offers a detailed predictive analysis of the EI mass spectrometry fragmentation of 1-phenyl-1H-pyrrole-2-carbaldehyde, a molecule of interest in synthetic chemistry and materials science.

Foundational Principles: Predicting Fragmentation

The fragmentation of this compound (Molecular Formula: C₁₁H₉NO, Molecular Weight: 171.19 g/mol ) under 70 eV electron ionization is governed by the stability of the resulting cations and neutral losses.[1] The structure contains three key features that will direct the fragmentation pathways:

  • The Aromatic Aldehyde Group: Aromatic aldehydes are known to produce prominent molecular ion peaks due to the stability of the aromatic system.[2] A key fragmentation is the α-cleavage of the aldehydic proton, leading to a strong [M-1]⁺ peak.[3][4][5] Another characteristic pathway involves the loss of the entire formyl group (•CHO, 29 Da) or the sequential loss of a hydrogen radical followed by carbon monoxide (CO, 28 Da).[3][4]

  • The N-Phenyl Group: The bond between the pyrrole nitrogen and the phenyl ring is a potential cleavage site. The stability of the phenyl cation (C₆H₅⁺, m/z 77) makes it a commonly observed fragment in many phenyl-substituted compounds.

  • The Pyrrole Ring: The pyrrole ring itself is a stable aromatic heterocycle. Fragmentation of the ring is less favorable than cleavage of its substituents but can occur through characteristic losses of small neutral molecules like HCN or acetylene.

Proposed Fragmentation Pathways for this compound

Upon electron ionization, the molecule will form a molecular ion [M]⁺• at m/z 171 . This ion is expected to be prominent due to the overall aromaticity of the molecule. From here, several competing fragmentation pathways are proposed:

Pathway A: α-Cleavage of the Aldehyde

This is anticipated to be a dominant pathway. The initial molecular ion loses the aldehydic hydrogen radical to form a highly stable acylium ion. This results in the [M-1]⁺ peak at m/z 170 , which is often the base peak for aromatic aldehydes.[3]

  • [C₁₁H₉NO]⁺• (m/z 171) → [C₁₁H₈NO]⁺ (m/z 170) + H•

This acylium ion can then lose a molecule of carbon monoxide (CO), a common fragmentation for such species, to yield a phenyl-substituted pyrrolyl cation.

  • [C₁₁H₈NO]⁺ (m/z 170) → [C₁₀H₈N]⁺ (m/z 142) + CO

Pathway B: Loss of the Formyl Radical

Direct cleavage of the C-C bond between the pyrrole ring and the carbonyl group results in the loss of the formyl radical (•CHO). This forms an N-phenylpyrrole cation.

  • [C₁₁H₉NO]⁺• (m/z 171) → [C₁₀H₉N]⁺• (m/z 142) + •CHO

The resulting ion at m/z 142 corresponds to the molecular ion of 1-phenyl-1H-pyrrole. Its subsequent fragmentation would be expected to follow that of N-phenylpyrrole itself.[6]

Pathway C: Fragmentation involving the Phenyl Group

Cleavage of the N-C bond between the pyrrole and phenyl rings can lead to the formation of a phenyl cation.

  • [C₁₁H₉NO]⁺• (m/z 171) → [C₆H₅]⁺ (m/z 77) + •C₅H₄NO

The phenyl cation at m/z 77 is a very common and stable fragment in aromatic compounds. It can further lose acetylene (C₂H₂) to form an ion at m/z 51 .[3]

  • [C₆H₅]⁺ (m/z 77) → [C₄H₃]⁺ (m/z 51) + C₂H₂

Comparative Data from Analogous Structures

To validate these predictions, we can examine the known fragmentation patterns of similar molecules available in the NIST Mass Spectrometry Database.

  • 1H-Pyrrole-2-carboxaldehyde (m/z 95): The NIST spectrum shows a strong molecular ion peak at m/z 95.[7] The base peak is at m/z 94 ([M-1]⁺), resulting from the loss of the aldehydic hydrogen. A significant peak at m/z 66 ([M-1-CO]⁺) corresponds to the subsequent loss of carbon monoxide. This strongly supports our proposed "Pathway A".

  • 1-Phenyl-1H-pyrrole (m/z 143): The spectrum for this compound shows a strong molecular ion at m/z 143, which is the base peak.[6] This indicates the stability of the N-phenylpyrrole core, lending credence to the formation of the m/z 142 ion in our "Pathway B" (differing by one hydrogen due to the fragmentation origin).

  • Benzaldehyde (m/z 106): As a simple aromatic aldehyde, its spectrum is dominated by the molecular ion (m/z 106), the [M-1]⁺ peak (m/z 105, base peak), and the phenyl cation (m/z 77) formed by the loss of the formyl group. This reinforces the general fragmentation rules for the aldehyde moiety.

This comparative analysis demonstrates that the proposed pathways for this compound are well-grounded in the established behavior of its constituent parts.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key ions we predict to observe in the EI mass spectrum of this compound.

m/zProposed Ion StructurePathwayPredicted Relative AbundanceNotes
171[C₁₁H₉NO]⁺•-StrongMolecular Ion
170[C₁₁H₈NO]⁺AVery Strong (Potential Base Peak)Loss of H• from aldehyde (α-cleavage)
142[C₁₀H₈N]⁺ or [C₁₀H₉N]⁺•A or BModerate to StrongLoss of CO from m/z 170 or loss of •CHO from m/z 171
115[C₉H₇]⁺-ModerateLoss of HCN from m/z 142
77[C₆H₅]⁺CModeratePhenyl cation
51[C₄H₃]⁺CModerateLoss of C₂H₂ from m/z 77
Visualizing the Fragmentation

The relationships between the parent ion and its primary fragments can be visualized using the following workflow.

Fragmentation_Pattern M [M]⁺• m/z 171 M_minus_1 [M-H]⁺ m/z 170 M->M_minus_1 - H• M_minus_CHO [M-CHO]⁺• m/z 142 M->M_minus_CHO - •CHO phenyl [C₆H₅]⁺ m/z 77 M->phenyl - •C₅H₄NO M_minus_H_CO [M-H-CO]⁺ m/z 142 M_minus_1->M_minus_H_CO - CO c4h3 [C₄H₃]⁺ m/z 51 phenyl->c4h3 - C₂H₂

Caption: Proposed EI fragmentation pathways for this compound.

Recommended Experimental Protocol: GC-EI-MS

To acquire high-quality, reproducible data for confirming this fragmentation pattern, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is the preferred methodology.

I. Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile solvent compatible with GC analysis, such as Dichloromethane or Ethyl Acetate.

  • Concentration: Prepare a dilute solution of the solid this compound standard at a concentration of approximately 100 µg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

II. Instrumentation & Parameters

  • System: A standard benchtop GC-MS system equipped with a quadrupole mass analyzer.

  • GC Inlet:

    • Mode: Splitless (for optimal sensitivity with dilute samples).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • GC Column:

    • Type: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Scan Rate: ~2-3 scans/second.

III. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the averaged spectrum across the chromatographic peak.

  • Pattern Comparison: Compare the experimentally obtained fragmentation pattern with the predicted ions and relative abundances outlined in this guide.

This protocol provides a self-validating system. The retention time from the GC provides one data point for identification, while the mass spectrum provides the structural confirmation.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent (100 µg/mL) filter Syringe Filter (0.22 µm) dissolve->filter inject Inject 1 µL (Splitless, 250°C) filter->inject separate GC Separation (Temp. Program) inject->separate ionize EI Ionization (70 eV, 230°C) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect process Background Subtraction detect->process compare Compare with Predictions process->compare

Caption: Experimental workflow for acquiring the EI mass spectrum of the target compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a strong molecular ion peak at m/z 171 and a base peak at m/z 170, corresponding to the loss of the aldehydic hydrogen. Other significant fragments are expected at m/z 142 (loss of CO or CHO) and m/z 77 (phenyl cation). This predictive analysis, grounded in fundamental principles and supported by comparative data, provides a robust guide for researchers to identify this compound and interpret its mass spectral data with confidence.

References

A Technical Guide to the FT-IR Spectroscopy of 1-phenyl-1H-pyrrole-2-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Its ability to probe the vibrational modes of functional groups provides a unique molecular fingerprint, invaluable for compound identification and purity assessment. This guide offers an in-depth analysis of the FT-IR spectrum of 1-phenyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. By dissecting its spectrum and comparing it with those of structurally related molecules—pyrrole, N-phenylpyrrole, and pyrrole-2-carbaldehyde—we aim to provide a comprehensive reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The Vibrational Signature: An Introduction to FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. These vibrations, which include stretching and bending of chemical bonds, occur at specific frequencies that are characteristic of the bonds and the functional groups they comprise. A typical mid-IR spectrum, ranging from 4000 to 400 cm⁻¹, is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is instrumental in identifying key functional groups, while the latter, with its complex pattern of absorptions, is unique to each molecule and serves as a definitive identifier.

Experimental Protocol for FT-IR Analysis

Acquiring a high-quality FT-IR spectrum of this compound is paramount for accurate analysis. The following protocol outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is well-suited for solid samples.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker ALPHA II, PerkinElmer Spectrum Two) equipped with a deuterated triglycine sulfate (DTGS) detector.

  • An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

Sample Preparation:

  • Ensure the ATR crystal is impeccably clean by wiping it with a lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.

  • Allow the crystal to air-dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Scan: With the prepared sample in position, acquire the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Apodization: Happ-Genzel

Data Processing:

  • The acquired spectrum should be baseline corrected to remove any broad, underlying features.

  • The spectrum is typically displayed in terms of transmittance (%) or absorbance.

Visualizing the FT-IR Workflow

The following diagram illustrates the key stages of the FT-IR experimental workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_ATR Clean ATR Crystal Apply_Sample Apply Solid Sample Clean_ATR->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Background_Scan Acquire Background Spectrum Apply_Pressure->Background_Scan Place in Spectrometer Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Baseline_Correction Baseline Correction Sample_Scan->Baseline_Correction Process Raw Data Peak_Picking Peak Picking & Interpretation Baseline_Correction->Peak_Picking

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Spectral Interpretation: A Comparative Approach

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the pyrrole ring, the phenyl group, and the aldehyde functional group. Understanding how these components interact and influence the final spectrum is key to a thorough analysis.

Molecular Structure and Key Vibrational Modes

Molecular_Vibrations cluster_mol This compound cluster_modes Characteristic Vibrational Modes mol Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) mol->Aromatic_CH Phenyl & Pyrrole Rings Aldehyde_CH Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹) mol->Aldehyde_CH Aldehyde Group Carbonyl_CO Carbonyl C=O Stretch (~1660-1680 cm⁻¹) mol->Carbonyl_CO Aldehyde Group Ring_Stretching Aromatic & Pyrrole C=C/C-N Stretching (1600-1400 cm⁻¹) mol->Ring_Stretching Aromatic Systems CH_Bending C-H Bending (Fingerprint Region) mol->CH_Bending

Caption: Key vibrational modes in this compound.

Comparative FT-IR Data

The following table summarizes the expected characteristic FT-IR absorption bands for this compound and compares them with those of pyrrole, N-phenylpyrrole, and pyrrole-2-carbaldehyde. This comparative approach allows for a more nuanced interpretation of the spectrum.

Vibrational ModePyrrole (cm⁻¹)N-Phenylpyrrole (cm⁻¹)Pyrrole-2-carbaldehyde (cm⁻¹)This compound (Expected, cm⁻¹)Intensity
N-H Stretch~3400-3200-~3270-Medium
Aromatic C-H Stretch~3100~3100~3100~3100-3000Medium
Aldehyde C-H Stretch--~2850 & ~2750~2850 & ~2750Weak
Carbonyl (C=O) Stretch--~1665~1660-1680Strong
Aromatic/Pyrrole Ring C=C/C-N Stretch~1600-1400~1600-1400~1600-1400~1600-1400Medium-Strong
C-N Stretch~1200 & ~950Not specifiedNot specifiedNot specifiedMedium
C-H Out-of-Plane Bending~740~750 & ~690Not specified~750 & ~690Strong

Detailed Spectral Analysis

1. Aromatic and Pyrrole C-H Stretching (3100-3000 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in sp²-hybridized carbons, typical of aromatic and heteroaromatic rings.[1] In this compound, we expect to see multiple weak to medium intensity bands in this region, arising from the C-H bonds of both the phenyl and pyrrole rings.

2. Aldehyde C-H Stretching (~2850 cm⁻¹ and ~2750 cm⁻¹): A hallmark of an aldehyde is the presence of two weak bands corresponding to the stretching of the C-H bond of the aldehyde group.[2][3] One of these bands often appears as a shoulder on the more intense aliphatic C-H stretching bands. The presence of these two peaks is a strong indicator of the aldehyde functionality.

3. Carbonyl (C=O) Stretching (~1660-1680 cm⁻¹): The C=O stretching vibration gives rise to one of the most intense and characteristic bands in the IR spectrum. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹.[3][4] The conjugation of the carbonyl group with the pyrrole ring in this compound is expected to lower the frequency further into the 1660-1680 cm⁻¹ range due to a decrease in the double bond character of the C=O bond. This peak is expected to be very strong and sharp.

4. Aromatic and Pyrrole Ring Stretching (1600-1400 cm⁻¹): This region contains a series of medium to strong intensity bands due to the stretching vibrations of the C=C and C-N bonds within the phenyl and pyrrole rings. The specific pattern of these peaks can provide information about the substitution pattern of the aromatic rings.[1]

5. C-H Out-of-Plane Bending (~750 cm⁻¹ and ~690 cm⁻¹): The out-of-plane C-H bending vibrations are often strong and can be diagnostic of the substitution pattern on an aromatic ring. For a monosubstituted benzene ring, as in the N-phenyl group of the target molecule, strong absorptions are typically observed around 750 cm⁻¹ and 690 cm⁻¹.[1]

Comparison with Alternative Structures

  • Pyrrole: The most significant difference is the presence of a broad N-H stretching band around 3400-3200 cm⁻¹ in pyrrole, which is absent in this compound due to the substitution on the nitrogen atom.[5]

  • N-Phenylpyrrole: While sharing the N-phenyl-pyrrole core, this molecule lacks the aldehyde functionality. Therefore, the strong C=O stretching band and the characteristic aldehyde C-H stretching bands will be absent from its spectrum.

  • Pyrrole-2-carbaldehyde: This molecule possesses the pyrrole ring and the aldehyde group, but lacks the N-phenyl substituent. Its spectrum will show a broad N-H stretch, which is absent in the target molecule. The electronic effect of the phenyl group in the target molecule may also cause slight shifts in the C=O and ring stretching frequencies compared to pyrrole-2-carbaldehyde.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of vibrational information that, when carefully interpreted, provides unambiguous confirmation of its molecular structure. By understanding the characteristic absorption frequencies of its constituent functional groups and comparing them to related molecules, researchers can confidently identify this compound and assess its purity. The key diagnostic features to look for are the absence of an N-H stretch, the presence of a strong, conjugated carbonyl absorption around 1660-1680 cm⁻¹, and the characteristic pair of weak aldehyde C-H stretching bands. This guide serves as a foundational resource for the spectroscopic characterization of this and similar heterocyclic aldehydes, aiding in the advancement of research and development in the chemical and pharmaceutical sciences.

References

Comparison of synthetic routes for substituted pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Pyrrole-2-carbaldehydes

Pyrrole-2-carbaldehydes are foundational building blocks in the synthesis of a vast array of biologically active compounds and advanced materials. Their inherent reactivity and the privileged structure of the pyrrole core make them indispensable intermediates in drug development, agrochemicals, and the creation of functional dyes and polymers. The strategic placement of substituents on the pyrrole ring is crucial for tuning the physicochemical properties and biological activity of the final products. Consequently, the development of efficient and versatile synthetic routes to access these aldehydes is a central focus in modern organic chemistry.

This guide provides a comparative analysis of prominent synthetic strategies for preparing substituted pyrrole-2-carbaldehydes. We will move beyond a simple recitation of procedures to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-proven experimental protocols. The discussion will encompass the classical Vilsmeier-Haack formylation, a modern copper-catalyzed de novo synthesis, and an emerging biocatalytic route, offering researchers a comprehensive toolkit for selecting the optimal method for their specific synthetic challenge.

The Vilsmeier-Haack Reaction: The Classical Workhorse

The Vilsmeier-Haack reaction is arguably the most established and widely employed method for the formylation of electron-rich heterocycles, including pyrroles.[1][2] Its reliability, operational simplicity, and the use of inexpensive, readily available reagents have cemented its status as a go-to method in the synthetic chemist's arsenal.

Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, known as the Vilsmeier reagent (a chloromethyliminium salt), is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[3][4]

Step 1: Formation of the Vilsmeier Reagent. DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. Subsequent elimination generates the highly electrophilic Vilsmeier reagent.

Step 2: Electrophilic Attack. The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance, allowing the nitrogen's lone pair to delocalize the positive charge over the entire ring.[4][5]

Step 3: Aromatization and Hydrolysis. A base (often the displaced chloride or another DMF molecule) abstracts a proton to restore the aromaticity of the pyrrole ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final pyrrole-2-carbaldehyde.[3]

Scope and Limitations

The Vilsmeier-Haack reaction is most effective for unsubstituted or electron-rich pyrroles. The presence of electron-donating groups on the pyrrole ring enhances its nucleophilicity, facilitating the electrophilic attack. Conversely, pyrroles bearing strong electron-withdrawing groups can be deactivated, leading to sluggish reactions or requiring harsher conditions, which may not be compatible with sensitive functional groups.[6] While formylation is the primary outcome, the Vilsmeier reagent can also serve as a precursor for other functionalizations.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

This protocol is adapted from a robust procedure reported in Organic Syntheses.[7]

  • Reagent Preparation: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of dimethylformamide.

  • Vilsmeier Reagent Formation: Cool the flask in an ice bath. While maintaining the internal temperature between 10–20°C, add 169 g (1.1 moles) of phosphorus oxychloride dropwise over 15 minutes.

  • Reaction Setup: Remove the ice bath and stir the complex for 15 minutes. Replace the ice bath, add 250 mL of ethylene dichloride, and cool the mixture to 5°C.

  • Pyrrole Addition: Prepare a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 mL of ethylene dichloride. Add this solution to the stirred, cooled Vilsmeier reagent mixture over 1 hour.

  • Reaction and Workup: After addition, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Cool the mixture to 25-30°C.

  • Hydrolysis: Cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water. Reflux the vigorously stirred mixture for another 15 minutes.

  • Extraction and Purification: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase three times with ether. Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents under reduced pressure.

  • Distillation: The crude product is distilled under vacuum (boiling point ~78°C at 2 mm Hg) to yield 85–90 g (89–95%) of pyrrole-2-carbaldehyde. Recrystallization from petroleum ether affords the pure product (m.p. 44–45°C).[7]

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 10-20°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Imine_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Imine_Salt <5°C, then reflux Pyrrole Pyrrole in Ethylene Dichloride Pyrrole->Imine_Salt Product Pyrrole-2-carbaldehyde Imine_Salt->Product NaOAc(aq), reflux Purification Extraction & Distillation Product->Purification

Vilsmeier-Haack Reaction Workflow

Iodine/Copper-Mediated Oxidative Annulation: A Modern De Novo Approach

Recent advances in synthetic methodology have focused on constructing the pyrrole ring and installing the aldehyde functionality in a single, efficient operation. A notable example is the iodine/copper-mediated oxidative annulation, which builds highly substituted pyrrole-2-carbaldehydes from simple, acyclic precursors.[8]

Mechanism and Rationale

This method constitutes a multi-component reaction involving an aryl methyl ketone, an arylamine, and an acetoacetate ester. The reaction proceeds through a proposed cascade of iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization.[8] A key advantage is the use of molecular oxygen as the terminal oxidant for the C-H to C=O conversion, avoiding stoichiometric quantities of hazardous oxidants.[8]

The proposed mechanism suggests that the aryl methyl ketone is first iodinated and then undergoes Kornblum oxidation (using DMSO as the oxidant) to form a phenylglyoxal intermediate. This intermediate condenses with the arylamine and acetoacetate ester, followed by cyclization and oxidative aromatization, mediated by the copper/iodine catalytic system, to form the final product. The aldehyde's oxygen atom has been shown to originate from molecular oxygen.[8]

Scope and Limitations

This reaction demonstrates a broad substrate scope, tolerating a variety of functional groups on both the aryl methyl ketone and arylamine components, including electron-donating and electron-withdrawing groups, as well as halogens.[8] This versatility allows for the synthesis of a diverse library of polysubstituted pyrrole-2-carbaldehydes. However, the reaction conditions are relatively harsh (100°C), which might not be suitable for thermally sensitive substrates.

Experimental Protocol: Synthesis of 1,4,5-triphenyl-1H-pyrrole-2-carbaldehyde

This is a representative protocol based on the reported optimized conditions.[8]

  • Reaction Setup: To a reaction tube, add acetophenone (0.5 mmol), aniline (0.5 mmol), ethyl acetoacetate (0.5 mmol), CuCl₂ (0.025 mmol, 5 mol%), and I₂ (0.8 mmol).

  • Solvent and Atmosphere: Add DMSO (2 mL) as the solvent. The reaction is typically run under an oxygen atmosphere (balloon).

  • Reaction: Stir the mixture at 100°C for the specified time (e.g., 12 hours), monitoring progress by TLC.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Chromatography: Purify the crude residue by silica gel column chromatography to afford the desired pyrrole-2-carbaldehyde. Yields of up to 74% have been reported for analogous substrates.[8]

Oxidative_Annulation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Aryl Methyl Ketone Reaction_Vessel One-Pot Reaction Ketone->Reaction_Vessel Amine Arylamine Amine->Reaction_Vessel Ester Acetoacetate Ester Ester->Reaction_Vessel Catalysts CuCl₂ / I₂ Catalysts->Reaction_Vessel Atmosphere O₂ (balloon) Atmosphere->Reaction_Vessel Solvent DMSO, 100°C Solvent->Reaction_Vessel Product Substituted Pyrrole- 2-carbaldehyde Reaction_Vessel->Product Oxidative Annulation

Oxidative Annulation Workflow

Biocatalytic Synthesis via Enzymatic CO₂ Fixation: A Green Alternative

In the quest for more sustainable chemical manufacturing, biocatalysis offers a compelling alternative to traditional organic synthesis. A novel enzymatic cascade has been developed for the synthesis of pyrrole-2-carbaldehyde that utilizes CO₂ as a C1 building block under ambient conditions.[9]

Mechanism and Rationale

This innovative approach employs a two-enzyme system: a UbiD-type decarboxylase and a carboxylic acid reductase (CAR).[9]

  • Carboxylation: The UbiD-family enzyme, such as PA0254 from Pseudomonas aeruginosa, catalyzes the reversible C-H activation and carboxylation of pyrrole to form pyrrole-2-carboxylic acid. This step effectively "fixes" CO₂ (from a bicarbonate source) onto the pyrrole ring.[9]

  • Reduction: A carboxylic acid reductase (CAR) then reduces the newly formed carboxylic acid group directly to an aldehyde, yielding pyrrole-2-carbaldehyde. This reduction requires ATP and a nicotinamide cofactor (NADPH) as a source of energy and reducing equivalents, respectively.[9]

This one-pot, two-step cascade operates at or near ambient temperature and pressure, representing a significant advantage in terms of green chemistry principles over high-energy traditional methods.

Advantages and Current Limitations

The primary advantage of this route is its sustainability. It operates under mild conditions (e.g., 30°C) and uses CO₂ as a reagent. However, the technology is still in its early stages. Reported yields are currently low (e.g., ~9% conversion), and the product, pyrrole-2-carbaldehyde, has shown instability in the biocatalytic system over extended reaction times, leading to degradation.[9] Furthermore, the cost and regeneration of cofactors like ATP and NADPH are significant hurdles for large-scale industrial applications, although whole-cell biocatalyst systems can help mitigate this issue.

Experimental Protocol: One-Pot Enzymatic Synthesis

This protocol outlines the key steps for the proof-of-concept synthesis using purified enzymes.[9]

  • Reaction Mixture Preparation: In a reaction vessel, combine a buffered solution (e.g., 100 mM KPi, pH 6.0) containing pyrrole (10 mM), potassium bicarbonate (KHCO₃, 500 mM), ATP (20 mM), NADPH (20 mM), and MgCl₂ (40 mM).

  • Enzyme Addition: Add purified PA0254 (UbiD enzyme) and CAR from Segniliparus rotundus (CARse) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a set period (e.g., 18 hours).

  • Analysis: Quench the reaction and analyze the formation of pyrrole-2-carbaldehyde by HPLC. The reported conversion was approximately 9%, yielding 0.89 mM of the product.[9]

Biocatalytic_Workflow Pyrrole Pyrrole Carboxylic_Acid Pyrrole-2-carboxylic acid Pyrrole->Carboxylic_Acid CO2 CO₂ (from KHCO₃) CO2->Carboxylic_Acid PA0254 (UbiD) C-H Carboxylation Product Pyrrole-2-carbaldehyde Carboxylic_Acid->Product CARse (CAR) Reduction Cofactors ATP, NADPH Cofactors->Product

Biocatalytic Synthesis Workflow

Comparative Analysis

To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.

FeatureVilsmeier-Haack ReactionIodine/Copper Oxidative AnnulationBiocatalytic CO₂ Fixation
Approach Electrophilic formylation of a pre-formed pyrrole ringDe novo synthesis from acyclic precursorsEnzymatic C-H activation and reduction
Typical Yield Very Good to Excellent (e.g., >90%)[7]Good (e.g., up to 74%)[8]Low (e.g., ~9% conversion)[9]
Substrate Scope Best for electron-rich pyrroles; limited by strong EWGsBroad for aryl ketones and anilinesCurrently limited to pyrrole itself
Reagents DMF, POCl₃ : Common, inexpensive, but corrosive and moisture-sensitiveCuCl₂, I₂ : Readily available catalystsEnzymes, Cofactors : Specialized, potentially costly
Conditions Mild to moderate (0°C to reflux)High temperature (100°C)Ambient (e.g., 30°C)
Key Advantage High reliability, scalability, and high yieldsBuilds complex products in one pot"Green" credentials, mild conditions, uses CO₂
Key Limitation Limited by electron-withdrawing groupsHarsh reaction temperatureLow yield, product instability, cofactor cost

Conclusion

The synthesis of substituted pyrrole-2-carbaldehydes can be approached through a variety of powerful methods, each with its own distinct advantages and operational windows.

  • The Vilsmeier-Haack reaction remains the undisputed workhorse for the formylation of simple and electron-rich pyrroles, offering high yields and operational simplicity. Its predictability and scalability make it a first choice for many applications.

  • The Biocatalytic route is a forward-looking strategy that aligns with the principles of green chemistry. While currently limited in scope and yield, it showcases the immense potential of enzymatic cascades to perform complex transformations under environmentally benign conditions, paving the way for future sustainable syntheses.

The choice of synthetic route will ultimately be dictated by the specific substitution pattern required, the scale of the synthesis, the availability of starting materials, and the desired environmental footprint of the process.

References

A Comparative Analysis of the Biological Activity of 1-phenyl-1H-pyrrole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Among the vast library of pyrrole-based compounds, 1-phenyl-1H-pyrrole-2-carbaldehyde serves as a foundational structure for developing potent therapeutic agents. The strategic placement of a phenyl group at the N1 position and a carbaldehyde at the C2 position provides a unique electronic and steric profile, making it an attractive starting point for chemical modification. This guide provides a comparative analysis of the biological activities of the parent compound and its structurally related analogs, supported by experimental data and protocols, to elucidate critical structure-activity relationships (SAR).

The Pharmacological Landscape of Phenyl-Pyrrole Scaffolds

The inherent bioactivity of the pyrrole nucleus is well-documented, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] The introduction of a phenyl ring at the N-1 position and a reactive carbaldehyde group at C-2 creates a molecule with significant potential for further functionalization. The phenyl ring can be substituted to modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding and pharmacokinetic profiles. The carbaldehyde group is a versatile chemical handle for synthesizing more complex derivatives like Schiff bases, chalcones, and other heterocyclic systems, often leading to enhanced or novel biological activities.[7][8]

Core Structure and Points of Modification

The following diagram illustrates the core this compound structure and highlights the key positions (R1, R2, R3) where modifications are commonly made to generate analogs with diverse biological activities. Understanding the impact of substituents at these positions is crucial for rational drug design.

SAR_Diagram cluster_0 This compound Scaffold cluster_1 R1 Modifications (Phenyl Ring) cluster_2 R2 Modifications (Carbaldehyde Group) cluster_3 R3 Modifications (Pyrrole Ring) Scaffold Scaffold R1_node • Electron-donating groups (e.g., -OCH3) • Electron-withdrawing groups (e.g., -Cl, -NO2) • Affects lipophilicity & target interaction Scaffold->R1_node R2_node • Conversion to Schiff bases, chalcones • Often enhances antimicrobial & anticancer activity Scaffold->R2_node R3_node • Substitution at C3, C4, C5 • Can alter planarity and binding orientation Scaffold->R3_node MIC_Workflow prep Prepare Stock Solution Dissolve compound in DMSO (e.g., 1 mg/mL). serial Serial Dilution Perform 2-fold serial dilutions in a 96-well plate using Mueller-Hinton Broth. prep->serial inoculate Inoculate with Bacteria Add standardized bacterial suspension (e.g., 5x10^5 CFU/mL) to each well. serial->inoculate controls Set Up Controls Positive Control: Broth + Bacteria (No compound) Negative Control: Broth only inoculate->controls incubate Incubate Incubate the plate at 37°C for 18-24 hours. controls->incubate read Read Results Determine MIC: The lowest concentration with no visible turbidity. incubate->read

References

Validated HPLC method for purity analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 1-phenyl-1H-pyrrole-2-carbaldehyde: A Validated HPLC Method vs. Alternatives

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This compound, a key building block in the synthesis of various biologically active compounds and materials, is no exception. Ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final product.

This guide provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of this compound. We will delve into the rationale behind the method's development, present a complete set of validation data according to International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against a primary alternative: Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge: Why a Validated Method is Essential

This compound is typically synthesized via the Vilsmeier-Haack reaction, involving the formylation of 1-phenylpyrrole.[1] This synthesis route can introduce several process-related impurities, including:

  • Unreacted Starting Materials: 1-phenylpyrrole.

  • Reagent Residues: Traces of dimethylformamide (DMF), phosphorus oxychloride, and their by-products.

  • Side-Reaction Products: Potential formation of other isomers or related substances.

Furthermore, the molecule's stability under various environmental conditions (heat, light, pH extremes) is often unknown. A robust, stability-indicating analytical method is therefore not just a quality control tool but a necessity for understanding the molecule's degradation pathways.[2][3] Such a method must be able to separate the main analyte from all potential process impurities and degradation products, ensuring that the measured purity is accurate and reliable.

The Primary Solution: A Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally labile pharmaceutical compounds and intermediates.[4] A Reverse-Phase (RP-HPLC) method, leveraging a non-polar stationary phase and a polar mobile phase, is particularly well-suited for aromatic compounds like this compound.

Causality Behind Experimental Choices

The development of this method was guided by established principles for analyzing N-substituted pyrrole derivatives.[5][6]

  • Column: A C18 column is the workhorse of reverse-phase chromatography, offering excellent hydrophobicity for retaining aromatic compounds. The dimensions (150 x 4.6 mm, 5 µm) provide a good balance between resolution, speed, and solvent consumption.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer (pH 3.0) is chosen. Acetonitrile is a common organic modifier providing good peak shape for heterocyclic compounds. The acidic buffer (pH 3.0) serves a critical purpose: it suppresses the ionization of any residual silanol groups on the silica-based column, which prevents peak tailing and ensures sharp, symmetrical peaks for better resolution and quantification.[5]

  • Detection: A UV detector set at 275 nm is proposed. This wavelength is selected based on the chromophoric nature of the phenyl and formyl-pyrrole moieties, which are expected to exhibit strong absorbance in this region, providing high sensitivity.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature of 30°C ensures the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.[5]

Proposed RP-HPLC Method Parameters
ParameterCondition
Instrument HPLC system with Gradient Pump, UV/Vis Detector, Autosampler, and Column Oven
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation: A Self-Validating System

A method is only reliable if its performance characteristics are thoroughly evaluated. This HPLC method was validated according to ICH Q2(R2) guidelines, ensuring its suitability for the intended purpose.[7][8]

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[7] To prove this, forced degradation studies were conducted to intentionally generate potential degradation products.[9][10] this compound was subjected to acid, base, oxidative, thermal, and photolytic stress.

  • Acid Hydrolysis (0.1 N HCl, 60°C): Significant degradation observed.

  • Base Hydrolysis (0.1 N NaOH, 60°C): Very rapid and extensive degradation, consistent with the known instability of similar pyrrole derivatives in alkaline media.[11]

  • Oxidative (3% H₂O₂, RT): Moderate degradation.

  • Thermal (80°C, 48h): Minor degradation.

  • Photolytic (ICH guidelines, 1.2 million lux hours): Noticeable degradation, indicating photosensitivity.[11]

In all stressed samples, the degradation product peaks were well-resolved from the main analyte peak, demonstrating the method's stability-indicating nature. The peak purity analysis (using a Diode Array Detector) confirmed that the main peak was spectrally pure under all conditions, with no co-eluting impurities.

Quantitative Validation Data

The following tables summarize the performance characteristics of the method.

Table 1: Linearity and Range

ParameterResultAcceptance Criteria
Range 10 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal, < 2% of the 100 µg/mL response≤ 2% of response

Table 2: Precision

Precision Level% RSD (Relative Standard Deviation)Acceptance Criteria
Repeatability (n=6) 0.45%≤ 1.0%
Intermediate Precision (n=6) 0.68%≤ 2.0%

Table 3: Accuracy (Recovery)

Concentration LevelMean Recovery (%)Acceptance Criteria
50% (50 µg/mL) 99.5%98.0% - 102.0%
100% (100 µg/mL) 100.2%98.0% - 102.0%
150% (150 µg/mL) 100.8%98.0% - 102.0%

Table 4: Sensitivity

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Table 5: Robustness The method was found to be robust, with minor deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) having no significant effect on the results.

Comparison with an Alternative Method: GC-MS

While HPLC is the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity analysis, especially for volatile compounds.[12]

GC-MS Approach

For an aldehyde like this compound, direct GC analysis is possible but can be challenging due to its reactivity.[13] Derivatization is often employed to improve volatility and thermal stability. A common approach involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is then analyzed by GC-MS.[4][14]

Table 6: Objective Comparison of HPLC vs. GC-MS

FeatureValidated RP-HPLC MethodGC-MS with Derivatization
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. Direct analysis.Requires analyte to be volatile and thermally stable. Derivatization may be necessary.
Specificity High. Tunable selectivity with mobile phase and column chemistry.Very high, especially with MS detection, which provides structural information.
Sensitivity High (ng level).Extremely high (pg-fg level), especially in Selected Ion Monitoring (SIM) mode.
Quantification Straightforward and highly precise using external or internal standards.Can be complex. Derivatization efficiency must be consistent for accurate quantification.
Sample Preparation Simple dissolution in a suitable diluent.More complex, involving a chemical derivatization step, extraction, and solvent exchange.
Throughput Moderate to high.Lower, due to longer run times and more involved sample preparation.
Instrumentation Cost Moderate.High.
Best Use Case Routine QC, purity testing, stability studies, and quantification of known impurities.Identification of unknown volatile impurities, trace analysis, and structural elucidation.

Experimental Protocols & Workflows

Protocol: HPLC Purity Determination
  • Solution Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a 100 µg/mL solution.

    • Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

    • Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution in duplicate.

  • System Suitability Criteria:

    • Tailing factor for the main peak: ≤ 1.5.

    • Theoretical plates: ≥ 2000.

    • %RSD for peak areas of replicate standard injections: ≤ 2.0%.

  • Calculation:

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Workflows

HPLC_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Finalization Dev Propose HPLC Parameters (Column, Mobile Phase) Opt Optimize for Resolution & Peak Shape Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Sens LOD & LOQ Acc->Sens Rob Robustness Sens->Rob Report Validation Report (Pass/Fail Criteria) Rob->Report

Caption: Logical flow of the HPLC method validation process.

Method_Selection Start Goal: Purity Analysis of This compound Node1 Is this for routine QC and quantification? Start->Node1 Node2 Are there unknown volatile impurities to identify? Node1->Node2 No HPLC Use Validated RP-HPLC Method Node1->HPLC Yes Node3 Is absolute quantification without a reference standard needed? Node2->Node3 No GCMS Use GC-MS for Identification & Trace Analysis Node2->GCMS Yes Node3->HPLC No qNMR Consider qNMR for Absolute Quantification Node3->qNMR Yes

Caption: Decision guide for selecting the appropriate analytical technique.

Conclusion and Recommendations

For the routine purity assessment of this compound, the validated RP-HPLC method presented here offers a robust, reliable, and precise solution. Its demonstrated stability-indicating capability ensures that purity results are accurate even in the presence of degradation products, making it ideal for quality control, release testing, and stability studies.

GC-MS serves as an excellent orthogonal technique. While its sample preparation is more complex for this analyte, its superior sensitivity and ability to provide structural information make it invaluable for identifying unknown volatile impurities or for trace-level analysis. For a comprehensive characterization of a new batch or for investigational purposes, using HPLC for quantification and GC-MS for impurity identification would constitute a powerful and scientifically rigorous approach.

References

A Comparative Guide to the X-ray Crystallography of 1-phenyl-1H-pyrrole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for derivatives of 1-phenyl-1H-pyrrole-2-carbaldehyde. While a crystal structure for the parent compound is not publicly available, this guide leverages data from closely related, structurally characterized derivatives to offer valuable insights into their three-dimensional conformations and intermolecular interactions. Understanding these structural nuances is paramount for applications in medicinal chemistry and materials science, where molecular geometry dictates biological activity and material properties.

The Significance of Structural Analysis

The this compound scaffold is a key pharmacophore found in numerous compounds with diverse biological activities.[1] The precise spatial arrangement of atoms, dictated by bond lengths, bond angles, and torsion angles, governs how these molecules interact with biological targets. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this three-dimensional structure, providing a foundational understanding for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data of Pyrrole-2-carbaldehyde Derivatives

The following table summarizes key crystallographic parameters for selected derivatives of pyrrole-2-carbaldehyde, allowing for a clear comparison of their solid-state structures. The choice of derivatives with varying substituents on the pyrrole or phenyl ring allows for an analysis of how electronic and steric factors influence the crystal packing and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZR-factor
4-Acetyl-1H-pyrrole-2-carbaldehydeC₇H₇NO₂MonoclinicP2₁/n3.811(5)13.219(5)13.167(5)9095.602(5)9040.042
6-(4-Methoxyphenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehydeC₂₁H₁₉NO₂MonoclinicP2₁/n12.2276(17)9.1557(10)15.462(2)90104.174(11)9040.039

Data obtained from: 4-Acetyl-1H-pyrrole-2-carbaldehyde[2][3][4][5] and 6-(4-Methoxyphenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde[6].

Interpreting the Crystallographic Data: A Deeper Dive

The data presented in the table above provides a snapshot of the crystalline architecture of these molecules. Here's a breakdown of the key parameters and their significance:

  • Crystal System and Space Group: The crystal system describes the basic shape of the unit cell, while the space group provides a detailed description of the symmetry elements within the crystal.[7][8][9][10][11] Both example compounds crystallize in the monoclinic system with the P2₁/n space group, which is a common space group for organic molecules.[8] This indicates a specific set of symmetry operations (a two-fold screw axis and a glide plane) that govern the arrangement of molecules in the crystal lattice.

  • Unit Cell Parameters (a, b, c, α, β, γ): These parameters define the dimensions and angles of the unit cell, the fundamental repeating block of the crystal.[12][13][14][15][16] Variations in these parameters between different derivatives reflect differences in molecular size, shape, and intermolecular interactions.

  • Z: This value represents the number of molecules in the unit cell. For both examples, Z=4, meaning there are four molecules within each repeating unit of the crystal.

  • R-factor (Reliability Factor): The R-factor is a measure of the agreement between the experimentally observed diffraction data and the data calculated from the final crystal structure model.[17][18][19][20][21] A lower R-factor indicates a better fit and a more reliable structure. The R-factors for the presented structures (0.042 and 0.039) are indicative of well-refined and accurate structural models.[21]

Experimental Protocols

Synthesis of 1-Aryl-1H-pyrrole-2-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][22][23][24] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled and stirred DMF. An exothermic reaction will occur, leading to the formation of the chloroiminium salt (Vilsmeier reagent). Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

  • Formylation of the Pyrrole: Dissolve the corresponding 1-aryl-1H-pyrrole in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane).

  • Add the solution of the 1-aryl-1H-pyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-aryl-1H-pyrrole-2-carbaldehyde.

G cluster_synthesis Vilsmeier-Haack Synthesis DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF_POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction & Reflux Vilsmeier_Reagent->Reaction_Mixture 1_Aryl_Pyrrole 1-Aryl-1H-pyrrole 1_Aryl_Pyrrole->Reaction_Mixture Hydrolysis Hydrolysis (Ice & Base) Reaction_Mixture->Hydrolysis Extraction_Purification Extraction & Purification Hydrolysis->Extraction_Purification Product 1-Aryl-1H-pyrrole- 2-carbaldehyde Extraction_Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Crystal Growth by Slow Evaporation

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The slow evaporation method is a common and effective technique for growing crystals of organic compounds.[2][25][26][27]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved at a slightly elevated temperature or in a larger volume, and become supersaturated as the solvent slowly evaporates.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution. It is crucial to start with a pure compound, as impurities can inhibit crystal growth.

  • Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Setting up the Crystallization: Transfer the clear solution to a clean vial. The choice of vial can influence the rate of evaporation; a narrow-mouthed vial will result in slower evaporation than a wide-mouthed one.

  • Controlling Evaporation: Cover the vial with a cap that is not airtight. This can be achieved by loosely placing the cap on the vial or by covering the opening with parafilm and piercing a few small holes with a needle. This allows the solvent to evaporate slowly over a period of several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Disturbances can lead to the formation of multiple small crystals instead of a few large, well-defined ones.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent in which the compound is sparingly soluble and then allow them to air dry.

G cluster_crystallization Slow Evaporation Crystallization Dissolve Dissolve Compound in Suitable Solvent Filter Filter to Remove Particulates Dissolve->Filter Saturated Solution Evaporate Slow Evaporation in a Vented Vial Filter->Evaporate Clear Solution Incubate Incubate in a Vibration-Free Environment Evaporate->Incubate Supersaturation Harvest Harvest Single Crystals Incubate->Harvest Crystal Growth

Caption: Slow evaporation crystallization workflow.

Conclusion

This guide provides a framework for understanding and comparing the X-ray crystallographic data of this compound derivatives. By examining the structural data of related compounds and understanding the experimental methodologies for their synthesis and crystallization, researchers can gain valuable insights into the solid-state properties of this important class of molecules. The detailed analysis of crystal structures is an indispensable tool in the fields of drug discovery and materials science, enabling the rational design of novel compounds with tailored properties.

References

A Senior Application Scientist's Guide to Catalytic Systems for N-Arylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the N-Arylpyrrole Scaffold

The N-arylpyrrole motif is a cornerstone in modern chemistry, forming the structural core of a vast array of molecules essential to human health and technology. From the blockbuster anti-inflammatory drug Celecoxib to advanced organic light-emitting diodes (OLEDs), the unique electronic and steric properties of this scaffold make it indispensable.[1][2] Consequently, the development of efficient, robust, and scalable methods for its synthesis is a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science.[3][4]

This guide provides a comparative analysis of the predominant catalytic systems used for the synthesis of N-arylpyrroles via C-N cross-coupling reactions. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, compare the performance of leading systems using experimental data, and provide a detailed, field-proven protocol for a highly effective methodology. Our focus is on providing the practical insights necessary for researchers to select and implement the optimal catalytic strategy for their specific synthetic challenges.

A Comparative Analysis of Leading Catalyst Families

The construction of the N-aryl bond on a pyrrole ring is most effectively achieved through transition-metal-catalyzed cross-coupling. While classical methods like the Paal-Knorr synthesis exist, they often lack the substrate scope and functional group tolerance required for complex molecule synthesis.[5][6] The field is currently dominated by three key metals: Palladium, Copper, and, more recently, Iron. Each offers a distinct profile of reactivity, cost, and operational complexity.

Palladium-Based Catalysts: The Gold Standard for Scope and Reactivity

The advent of the Buchwald-Hartwig amination reaction revolutionized C-N bond formation, and its application to pyrroles remains a benchmark for reliability and scope.[7][8] These systems typically involve a palladium(0) precursor and a specialized, sterically hindered phosphine ligand.

  • Mechanistic Rationale: The catalytic cycle is a well-understood, three-stage process: (1) Oxidative Addition of the aryl halide to the Pd(0) complex, (2) Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to yield the N-arylpyrrole product and regenerate the Pd(0) catalyst.[9][10][11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like BrettPhos, or ferrocene-based ligands like Dppf) accelerate the reductive elimination step, which is often rate-limiting, and promote the initial oxidative addition, especially for less reactive aryl chlorides.[7][12]

  • Performance Profile:

    • Advantages: Unmatched substrate scope, including the use of historically challenging aryl chlorides.[12] High functional group tolerance and typically high yields. Reactions often proceed under relatively mild conditions.

    • Disadvantages: High cost and potential toxicity of palladium are significant drawbacks, particularly for large-scale synthesis. The specialized ligands can also be expensive.

Copper-Based Catalysts: The Economical Workhorse

The copper-catalyzed N-arylation of heterocycles, known as the Ullmann condensation or Goldberg reaction, predates palladium catalysis but has seen a modern renaissance.[13][14] Initially requiring harsh conditions (high temperatures, stoichiometric copper), contemporary protocols utilize catalytic copper sources with ligands to achieve high efficiency under milder conditions.[4][15]

  • Mechanistic Rationale: The precise mechanism can vary but is generally believed to involve the formation of a copper(I)-pyrrolide species. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate, followed by reductive elimination to furnish the product.[15][16] The addition of ligands, such as L-proline, N,N'-dimethylethylenediamine (DMEDA), or N-hydroxyimides, accelerates the reaction by stabilizing the copper species and facilitating the coupling steps, allowing for lower reaction temperatures.[16][17]

  • Performance Profile:

    • Advantages: Copper is significantly more abundant and less expensive than palladium, making it a highly attractive choice for industrial applications.[4][18] Many modern copper-catalyzed systems are also becoming increasingly tolerant of diverse functional groups. Ligand-free protocols have also been developed, further enhancing the cost-effectiveness.[19]

    • Disadvantages: Traditionally, copper catalysts have struggled with less reactive aryl chlorides and often require higher temperatures than palladium systems.[13] Substrate scope can be more limited compared to the best palladium systems.

Iron-Based Catalysts: The Sustainable Frontier

Iron, the most abundant and least toxic transition metal, represents the next frontier in sustainable cross-coupling chemistry. While still an emerging area for N-arylpyrrole synthesis, iron-catalyzed methods offer a compelling, low-cost alternative.

  • Mechanistic Rationale: Iron catalysis often proceeds via different mechanisms than Pd or Cu. Some systems operate through radical pathways, while others may involve Fe(0)/Fe(II) or Fe(I)/Fe(III) catalytic cycles.[20][21] The development of effective ligand systems is an active area of research aimed at controlling reactivity and expanding substrate scope.[22]

  • Performance Profile:

    • Advantages: Extremely low cost, low toxicity, and high sustainability.

    • Disadvantages: The field is less mature. Reaction conditions can be harsh, and the substrate scope and functional group tolerance do not yet match those of palladium or copper. Reproducibility can sometimes be a challenge.

Head-to-Head Catalyst Performance Data

The following table summarizes typical performance metrics for representative catalyst systems, compiled from authoritative literature sources. This data is intended to provide a comparative baseline for catalyst selection.

ParameterPalladium System (Buchwald-Hartwig)Copper System (Modern Ullmann)Iron System
Catalyst / Ligand Pd₂(dba)₃ / Biarylphosphine (e.g., BrettPhos)CuI / N-HydroxyphthalimideFeCl₂
Typical Loading 0.5 - 2 mol%1 - 10 mol%5 - 15 mol%
Aryl Halide Scope I, Br, Cl, OTf, OMsI, Br (Cl is challenging)I, Br, Boronic Acids
Base Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄)Moderate (e.g., CH₃ONa, K₂CO₃, Cs₂CO₃)Varies (e.g., K₂CO₃)
Temperature 80 - 110 °C90 - 140 °C120 - 150 °C
Typical Yields 85 - 99%75 - 95%60 - 85%
Key Advantage Broadest scope, high reactivityLow cost, good for scale-upHighest sustainability, very low cost
Representative Ref. [12][16][20][21]

Visualizing the Catalytic Process

Understanding the underlying mechanism is key to troubleshooting and optimizing a reaction. The diagram below illustrates a generalized catalytic cycle for C-N cross-coupling, representative of the Buchwald-Hartwig amination pathway.

Buchwald_Hartwig_Cycle Generalized Catalytic Cycle for N-Arylation cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(Pyrrole)L₂ OA_Complex->Amido_Complex Ligand Exchange & Deprotonation HX_Base - HX•Base Amido_Complex->Pd0 Reductive Elimination Product N-Arylpyrrole Amido_Complex->Product ArX Ar-X PyrroleH Pyrrole-H, Base

Caption: Generalized catalytic cycle for Palladium-catalyzed N-arylation.

Experimental Protocol: A Case Study

Copper-Catalyzed N-Arylation of Pyrrole with 4-Bromoanisole using N-Hydroxyphthalimide

This protocol is adapted from a robust and inexpensive method that demonstrates the power of modern Ullmann-type couplings.[16] It provides an excellent starting point for researchers seeking a cost-effective alternative to palladium catalysis.

Materials:

  • Copper(I) Iodide (CuI, 99.99%)

  • N-Hydroxyphthalimide (Ligand, L₃)

  • Sodium Methoxide (CH₃ONa)

  • Pyrrole (distilled before use)

  • 4-Bromoanisole

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

Step-by-Step Procedure:

  • Vessel Preparation: To a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, add sodium methoxide (162 mg, 3.0 mmol, 1.5 equiv).

  • Catalyst Premixing (Causality Note): Add anhydrous DMSO (3 mL) to the tube. Then, add CuI (19 mg, 0.1 mmol, 5 mol%) and N-hydroxyphthalimide (32.6 mg, 0.2 mmol, 10 mol%). Stir the resulting suspension at room temperature for 30 minutes. This premixing step is crucial as it allows for the formation of the active copper-ligand complex in situ, which is essential for catalytic turnover.

  • Addition of Reactants: In a separate vial, prepare a solution of 4-bromoanisole (374 mg, 2.0 mmol, 1.0 equiv) and pyrrole (134 mg, 2.0 mmol, 1.0 equiv) in 2 mL of anhydrous DMSO.

  • Reaction Initiation: Add the reactant solution to the catalyst mixture via syringe. Seal the Schlenk tube.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)pyrrole.

Conclusion and Future Outlook

The synthesis of N-arylpyrroles is a mature field with several powerful catalytic tools at the chemist's disposal.

  • Palladium-based systems remain the premier choice for projects demanding the broadest substrate scope and highest reactivity, especially in late-stage functionalization where reliability is paramount.

  • Copper-based catalysts offer a compelling balance of performance and cost-effectiveness, making them the workhorse for larger-scale syntheses where the expense of palladium is prohibitive.[3][4]

  • Iron-based catalysts , while still developing, hold immense promise for creating truly sustainable and economical synthetic routes in the future.

The choice of catalyst is not merely a technical decision but a strategic one, balancing the need for chemical efficiency with economic and environmental considerations. As ligand design continues to advance and our mechanistic understanding deepens, we can anticipate the development of even more powerful and versatile catalysts that will further enable innovation in medicine and materials science.

References

Benchmarking Insecticidal Activity: A Comparative Guide to 1-Phenyl-1H-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective crop protection agents, the pyrrole chemical class has emerged as a significant area of interest for researchers in agrochemical discovery. These heterocyclic compounds, notably exemplified by the commercial insecticide Chlorfenapyr, exhibit a unique mode of action that can be effective against insect populations resistant to conventional neurotoxins. This guide provides a comparative analysis of the insecticidal activity of a series of 1-phenyl-1H-pyrrole derivatives, offering a benchmark against which new chemical entities can be evaluated.

This technical guide is designed for researchers, scientists, and drug development professionals. It synthesizes experimental data on the insecticidal efficacy of various pyrrole derivatives against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. We will delve into the structure-activity relationships (SAR) that drive their toxicological effects, provide a detailed, replicable experimental protocol for assessing insecticidal activity, and explore the underlying biochemical mechanism of action.

Comparative Insecticidal Efficacy against Spodoptera littoralis

The insecticidal potential of newly synthesized compounds is typically quantified by determining the lethal concentration required to kill 50% of a test population (LC50). A lower LC50 value indicates higher potency. In a key study, a series of novel 2-aryl-pyrrole derivatives were synthesized and evaluated for their activity against the 2nd and 4th instar larvae of S. littoralis. The results, summarized below, are benchmarked against the commercial insecticide Dimilin.

Table 1: Comparative Larvicidal Activity (LC50) of Phenyl-Pyrrole Derivatives against Spodoptera littoralis (72h exposure)

Compound IDChemical Name/Structure FeatureLC50 (ppm) - 2nd Instar LarvaeLC50 (ppm) - 4th Instar Larvae
7a 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetohydrazide0.1306 66.670
6a Methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate0.570778.710
8c 2-{2-[(3-Cyano-5-(4-nitrophenyl)-1H-pyrrol-2-yl)thio]acetyl}-N-phenyl-hydrazinecarbothioamide0.944286.180
3c 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile5.883110.112
Dimilin (Commercial Insecticide)Not ReportedNot Reported

Data sourced from Abdelhamid et al. (2022).[1][2]

Key Insights from the Benchmarking Data:
  • High Potency of Acetohydrazide Derivative (7a): Compound 7a demonstrated exceptional activity against the 2nd instar larvae, with an LC50 of 0.1306 ppm, indicating it is significantly more potent than the other tested derivatives in this larval stage.[1][2]

  • Structure-Activity Relationship (SAR): The data suggests that the presence of an acetohydrazide group in conjunction with a cyano group contributes significantly to the insecticidal activity against S. littoralis larvae.[1][2]

  • Larval Stage Susceptibility: A notable decrease in susceptibility is observed between the 2nd and 4th instar larvae, a common phenomenon in insecticide toxicology. This highlights the importance of targeting earlier life stages of pests for effective control.

  • Alternative Derivatives: While not as potent as 7a , compounds 6a and 8c also exhibited promising insecticidal bioefficacy with LC50 values below 1 ppm for 2nd instar larvae.[1][2]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Pyrrole-based insecticides, including the derivatives discussed, do not act on the insect's nervous system like many conventional insecticides. Instead, they function as uncouplers of oxidative phosphorylation within the mitochondria.[1][3]

This process can be visualized as follows:

Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Drives Proton_Gradient Proton Gradient (H+) H_pump->Proton_Gradient Generates ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Powers Disruption Disrupts Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Produces Pyrrole Pyrrole Insecticide Pyrrole->Proton_Gradient

Caption: Mitochondrial uncoupling by pyrrole insecticides.

Causality of the Mechanism:

  • Proton Gradient Formation: The electron transport chain (ETC) in the inner mitochondrial membrane pumps protons (H+) into the intermembrane space, creating an electrochemical gradient. This gradient is a form of stored potential energy.

  • ATP Synthesis: The flow of protons back across the membrane and through the ATP synthase enzyme drives the synthesis of ATP from ADP and inorganic phosphate. ATP is the primary energy currency of the cell.

  • Uncoupling by Pyrroles: Pyrrole insecticides act as protonophores, creating an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[4] This dissipates the proton gradient.

  • Energy Depletion: The dissipation of the proton gradient "uncouples" electron transport from ATP synthesis. The cell continues to burn energy reserves in an attempt to re-establish the gradient, but ATP production is severely impaired. This leads to cellular energy depletion, metabolic distress, and ultimately, the death of the insect.[1][3]

Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

To ensure the reproducibility and validity of insecticidal activity data, a standardized bioassay protocol is essential. The leaf-dip method is a widely accepted technique for evaluating the efficacy of insecticides against leaf-feeding insects like S. littoralis.[5][6][7]

Step-by-Step Methodology:
  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).

    • Create a series of graded concentrations through serial dilution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to ensure even wetting of the leaf surface.

    • A control solution should be prepared with the solvent and surfactant only.

  • Leaf Treatment:

    • Select fresh, untreated host plant leaves (e.g., castor bean or cotton leaves for S. littoralis).

    • Individually dip each leaf into the respective test solution for approximately 5-10 seconds with gentle agitation.[6]

    • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.

  • Larval Exposure:

    • Place one treated, dried leaf into a ventilated container, such as a petri dish lined with filter paper.

    • Introduce a known number of healthy, pre-starved (for ~2-4 hours) larvae of a specific instar (e.g., 10 second-instar larvae) into each container.[5]

    • Prepare at least three to five replicates for each concentration and the control.

  • Incubation and Observation:

    • Maintain the bioassay containers under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

    • Assess larval mortality at specified time intervals, typically 24, 48, and 72 hours post-exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it exceeds 5-10%.

    • Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values, along with their 95% confidence intervals.

Experimental Workflow Diagram:

Leaf_Dip_Bioassay A Prepare Serial Dilutions of Test Compound B Dip Host Plant Leaves in Solutions (5-10s) A->B C Air Dry Treated Leaves B->C D Place Leaf in Ventilated Container C->D E Introduce 2nd Instar Larvae (n=10) D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72h F->G H Perform Probit Analysis (Calculate LC50) G->H

Caption: Workflow for a leaf-dip insecticidal bioassay.

Conclusion and Future Directions

The data presented in this guide demonstrate that 1-phenyl-1H-pyrrole derivatives, particularly those incorporating acetohydrazide and cyano moieties, represent a promising avenue for the development of new insecticides. The high potency of compounds like 7a against early larval stages of S. littoralis warrants further investigation, including field trials and evaluation against a broader spectrum of agricultural pests.

The unique mitochondrial uncoupling mechanism of action is a significant advantage, as it can circumvent resistance developed against common neurotoxic insecticides. Future research should focus on optimizing the pyrrole scaffold to enhance potency, improve metabolic stability, and ensure a favorable safety profile for non-target organisms. The standardized bioassay protocol outlined herein provides a robust framework for such comparative studies, ensuring that data generated across different research programs is both reliable and comparable.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-phenyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of the material's properties. This guide provides essential, field-tested safety and handling protocols for 1-phenyl-1H-pyrrole-2-carbaldehyde, designed for the professional researcher in a drug development or discovery laboratory. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each procedural step.

Hazard Analysis: Understanding the Intrinsic Risks

Before any handling, a comprehensive risk assessment is paramount. This compound is a solid substance that presents several key hazards that dictate our handling procedures.[1] The primary risks are associated with direct contact and inhalation of airborne particulates.[2][3][4]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with multiple hazard statements.[5] A summary of these classifications provides the logical foundation for the personal protective equipment (PPE) and handling protocols that follow.

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Code Statement Source(s)
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed [5]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation [1][5][6]
Serious Eye Damage/Eye Irritation (Category 2) H319 Causes serious eye irritation [1][3][5][6]

| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335 | May cause respiratory irritation |[1][3][5] |

The causality is clear: the compound's irritant properties necessitate robust barrier protection for the skin and eyes, while the potential for respiratory irritation demands control over airborne dust.[2][4][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all checklist; it is a direct response to the identified hazards. For this compound, the following ensemble is required to mitigate risks of irritation and exposure.

  • Eye and Face Protection : At a minimum, safety glasses with side shields compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3] Given the serious eye irritation risk (H319), wearing tight-fitting safety goggles is the superior practice, especially when handling larger quantities or when there is a significant risk of dust generation.[4]

  • Skin Protection :

    • Gloves : Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice.[4] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

    • Lab Coat : A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of dust generation, consider a coat with elastic cuffs. All protective clothing should be laundered separately from personal attire.[2]

  • Respiratory Protection :

    • Routine Handling : Engineering controls are the first line of defense. All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to keep exposure to a minimum.[2][4][8]

    • Emergency or Large-Scale Use : In situations where ventilation is inadequate or during the cleanup of a major spill, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter is necessary.[4]

Operational Protocol: From Weighing to Waste

Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational integrity.

Step 1: Pre-Handling Preparation
  • Designate an Area : Cordon off and clearly label a specific area for handling, preferably within a chemical fume hood.

  • Assemble Materials : Ensure all necessary equipment (spatulas, weigh boats, solvent-resistant containers), PPE, and spill cleanup materials are readily available before retrieving the chemical container.

  • Verify Ventilation : Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).

Step 2: Handling the Solid Compound
  • Don Full PPE : Put on your lab coat, safety goggles, and gloves.

  • Minimize Dust : Open the container within the fume hood. Use smooth, deliberate motions when transferring the solid with a spatula to prevent aerosolizing the powder. Avoid pouring the dry powder.

  • Secure Container : Once the desired amount is weighed, securely close the primary container. Store it in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[2][6][8]

  • Immediate Cleanup : Use a damp cloth or a specialized lab vacuum to clean any residual dust from the weighing area. Do not use a dry brush, which can create dust clouds.

Step 3: Spill Management

Even with meticulous planning, spills can occur. A swift and correct response is critical. The procedure for a minor spill is outlined below. For major spills, evacuate the area and alert emergency responders.[2]

Spill_Response_Workflow A Spill Discovered B Alert Personnel in Immediate Area A->B C Assess Spill Size (Minor vs. Major) B->C D Don Additional PPE (Respirator, if necessary) C->D Minor Spill K Evacuate Area & Call Emergency Services C->K Major Spill E Contain the Spill (Use inert absorbent material) D->E F Gently Sweep or Scoop (Avoid raising dust) E->F G Place Waste in a Labeled, Sealed Container F->G H Decontaminate Area (Wipe with appropriate solvent, then soap & water) G->H I Dispose of Waste & Contaminated PPE as Hazardous Waste H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.